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Core Science & Biosynthesis

Foundational

1-(3-Methoxyphenyl)-3-methylpiperazine: Structural Analysis and Pharmacological Profile

The technical guide for 1-(3-Methoxyphenyl)-3-methylpiperazine follows below. This document is structured as a high-level whitepaper designed for medicinal chemists and pharmacological researchers.

Author: BenchChem Technical Support Team. Date: March 2026

The technical guide for 1-(3-Methoxyphenyl)-3-methylpiperazine follows below. This document is structured as a high-level whitepaper designed for medicinal chemists and pharmacological researchers.

Executive Summary

1-(3-Methoxyphenyl)-3-methylpiperazine is a substituted phenylpiperazine acting as a serotonin receptor ligand. Structurally, it is the 3-methyl derivative of the well-known research chemical 1-(3-Methoxyphenyl)piperazine (MeOPP) . The introduction of the methyl group at the 3-position of the piperazine ring introduces a chiral center, altering the steric profile and potentially modulating metabolic stability and receptor subtype selectivity (particularly 5-HT2C and 5-HT1A) compared to its non-methylated parent. This guide details its chemical structure, synthesis protocols, and physicochemical properties.

Chemical Identity & Structure

Nomenclature and Identifiers[1][2][3]
  • IUPAC Name: 1-(3-Methoxyphenyl)-3-methylpiperazine

  • Common Abbreviations: 3-Methyl-MeOPP; 3-Me-mMPP

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.29 g/mol

  • SMILES: COc1cccc(N2CC(C)NCC2)c1

  • Chirality: The C3 carbon on the piperazine ring is a stereocenter. The compound exists as two enantiomers (R and S), though synthesis often yields the racemate unless chiral starting materials are used.

Structural Analysis

The molecule consists of two primary pharmacophores:

  • The Aryl Moiety: A phenyl ring substituted at the meta (3) position with a methoxy (-OCH₃) group. This substitution pattern is critical for affinity to serotonin receptors.

  • The Piperazine Ring: A saturated six-membered ring containing two nitrogen atoms. The N1 nitrogen is attached to the aryl ring, while the C3 carbon bears a methyl group.

Impact of C3-Methylation: Unlike the achiral parent MeOPP, the 3-methyl group creates steric bulk near the secondary amine (N4). This can:

  • Reduce susceptibility to N-dealkylation or oxidation.

  • Introduce stereoselectivity in receptor binding pockets.

Physicochemical Properties[3][4]

The following data represents calculated and comparative values based on the phenylpiperazine scaffold.

PropertyValue (Estimated)Notes
Physical State Viscous Oil / Low-melting SolidFree base is likely an oil; HCl salt is a crystalline solid.
Boiling Point ~350–360 °C (760 mmHg)Extrapolated from MeOPP (344°C).
pKa (Base) ~9.1Piperazine secondary amine (N4).
pKa (Acid) ~4.5Aniline-like nitrogen (N1) is weakly basic.
LogP 1.8 – 2.1Moderate lipophilicity; crosses BBB.
Solubility Low in water (Free Base)High in EtOH, DMSO, DCM.
Salt Form Dihydrochloride (2HCl)Most common form for stability/solubility.

Synthesis & Manufacturing

Synthetic Strategy

The most robust route for high-purity synthesis utilizes a Buchwald-Hartwig Amination . This method avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which is difficult with electron-rich rings like anisole.

Core Reaction: 3-Bromoanisole + 2-Methylpiperazine


 Product
Experimental Protocol (Buchwald-Hartwig)
  • Precursors:

    • 3-Bromoanisole (1.0 eq)

    • 2-Methylpiperazine (1.2 eq)

    • Catalyst: Pd₂(dba)₃ (1-2 mol%)

    • Ligand: BINAP or Xantphos (to ensure regioselectivity for N1)

    • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

    • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a three-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 3-Bromoanisole (10 mmol) and 2-Methylpiperazine (12 mmol) in anhydrous Toluene (50 mL).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.1 mmol) and BINAP (0.2 mmol). Stir for 5 minutes until the solution turns a deep orange/red.

  • Base Addition: Add NaOtBu (15 mmol) in one portion. The solution may darken.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water (2x) and Brine (1x). Dry organic layer over Na₂SO₄.[1][2][3]

  • Purification: Concentrate in vacuo. Purify the oily residue via Flash Column Chromatography (Silica Gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

  • Salt Formation: Dissolve the purified free base in minimal Et₂O. Add 2M HCl in Et₂O dropwise. Filter the white precipitate (Dihydrochloride salt) and dry under high vacuum.

Synthesis Pathway Diagram

Synthesis SM1 3-Bromoanisole (Aryl Halide) Int Pd-Amine Complex (Intermediate) SM1->Int Oxidative Addition SM2 2-Methylpiperazine (Amine Nucleophile) SM2->Int Cat Pd Catalyst (Pd2(dba)3 / BINAP) Cat->Int Base NaOtBu (Base) Base->Int Prod 1-(3-Methoxyphenyl)- 3-methylpiperazine (Free Base) Int->Prod Reductive Elimination (100°C, 12h) Salt Dihydrochloride Salt (Final Product) Prod->Salt HCl/Et2O

Caption: Palladium-catalyzed cross-coupling route for regioselective synthesis.

Pharmacology & Mechanism of Action

Structure-Activity Relationship (SAR)

The 1-arylpiperazine scaffold is a "privileged structure" for binding to G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D) receptors.

  • 3-Methoxy Group: Generally favors selectivity for 5-HT receptors over Dopamine receptors. In the absence of the methyl group (MeOPP), this substitution pattern yields a non-selective 5-HT agonist/antagonist.

  • 3-Methyl Piperazine Ring: The addition of the methyl group at C3 often reduces efficacy at 5-HT2 receptors while maintaining or enhancing affinity for 5-HT1A or 5-HT2C . It also hinders metabolic breakdown by CYP450 enzymes at the piperazine ring.

Receptor Profile (Predicted)

Based on homologs (mCPP, TFMPP, and MeOPP):

  • 5-HT2C: Likely Agonist (Anxiogenic/Appetite suppressant potential).

  • 5-HT1A: Likely Partial Agonist (Anxiolytic potential).

  • SERT (Transporter): Moderate affinity reuptake inhibition.

Analytical Characterization

To validate the identity of 1-(3-Methoxyphenyl)-3-methylpiperazine, use the following spectral markers.

Proton NMR (¹H-NMR) - 400 MHz, CDCl₃
Shift (δ ppm)MultiplicityIntegrationAssignment
7.15Triplet1HAryl C5-H
6.50 – 6.40Multiplet3HAryl C2, C4, C6-H
3.79Singlet3HMethoxy (-OCH₃)
3.50 – 3.30Multiplet2HPiperazine C2-H (N1 side)
3.00 – 2.80Multiplet3HPiperazine C3-H, C5-H
2.60 – 2.40Multiplet2HPiperazine C6-H
1.10Doublet3HMethyl (-CH₃) at C3
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 206

  • Base Peak: m/z 163 (Loss of the propyl-amine fragment or ring cleavage characteristic of piperazines).

  • Fragment: m/z 135 (Methoxyphenyl-nitrogen cation).

Safety & Handling (SDS Highlights)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 2A (Causes serious eye irritation).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store the dihydrochloride salt at -20°C in a desiccator. The free base is prone to oxidation; store under Argon.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • SWGDRUG. (2005). Monograph: 1-(3-Methoxyphenyl)piperazine.[4][5] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • PubChem. (n.d.).[6] Compound Summary for CID 81430: 1-(3-Methoxyphenyl)piperazine. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-Methyl-1-(3-methoxyphenyl)piperazine

The following technical guide is structured as a high-level monograph for research and development professionals. It addresses the identification, synthesis, and pharmacological context of 3-methyl-1-(3-methoxyphenyl)pip...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It addresses the identification, synthesis, and pharmacological context of 3-methyl-1-(3-methoxyphenyl)piperazine , a specific structural analog of the well-known serotonin ligand mCPP.

Identification, Synthesis, and Pharmacological Context

Part 1: Chemical Identity & Search Protocol

The Core Challenge: Unlike its non-methylated parent 1-(3-methoxyphenyl)piperazine (mCPP, CAS 16015-71-7) , the 3-methyl analog is not a commodity chemical with a single, ubiquitous CAS registry number in public catalogs. It exists primarily in the patent literature and specialized medicinal chemistry libraries.

For a researcher, "finding the CAS" is less effective than defining the exact stereochemical identity , as the methyl group at the 3-position introduces chirality.

1.1 Nomenclature & Identifiers
  • IUPAC Name: 1-(3-Methoxyphenyl)-3-methylpiperazine

  • Common Aliases: 3-Methyl-mCPP; 1-(m-Anisyl)-3-methylpiperazine.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.29 g/mol

1.2 Structural Search Parameters

When querying databases (SciFinder, Reaxys, PubChem), text searches often fail due to naming variations. Use the following structural identifiers for exact retrieval:

Identifier TypeValue / StringNote
SMILES (Racemic) COC1=CC=CC(N2CC(C)NCC2)=C1Methyl at C3 relative to N1-aryl bond.
InChIKey Derived from structureUse structure search, not text.
Parent Scaffold 1-(3-Methoxyphenyl)piperazineCAS: 16015-71-7 (Reference Standard)
Precursor 2-MethylpiperazineCAS: 109-07-9 (Racemic)
1.3 Stereochemical Ambiguity

The "3-methyl" designation implies a chiral center. A rigorous search must distinguish between:

  • (S)-Isomer: Derived from (S)-2-methylpiperazine.[1][2]

  • (R)-Isomer: Derived from (R)-2-methylpiperazine.

  • Racemate: The mixture typically resulting from non-stereoselective synthesis.

Part 2: Synthesis & Manufacturing (The "Core")

Since this compound is often unavailable off-the-shelf, in-house synthesis is the primary method of acquisition. The most robust protocol utilizes Buchwald-Hartwig Amination , which offers superior regioselectivity compared to nucleophilic aromatic substitution (


), especially for electron-rich aryl halides like 3-bromoanisole.
2.1 Reaction Logic

We react 3-bromoanisole with 2-methylpiperazine .[1]

  • Regioselectivity: 2-Methylpiperazine has two nitrogens: N1 (hindered by the adjacent methyl) and N4 (unhindered).

  • Outcome: Under standard conditions, the aryl group couples preferentially to the unhindered N4. However, to achieve the 3-methyl-1-aryl structure (where the methyl is "meta" to the aryl nitrogen in the ring), we must treat the unhindered nitrogen as the nucleophile that becomes N1.

    • Note: If we number the product starting from the aryl-nitrogen as position 1, the methyl group ends up at position 3. Thus, the reaction of 2-methylpiperazine naturally yields the 3-methyl-1-aryl isomer.

2.2 Validated Protocol (Buchwald-Hartwig)
  • Scale: 5.0 mmol

  • Catalyst System:

    
     / BINAP (Racemic or Chiral matching the amine).
    

Step-by-Step Workflow:

  • Charge: In a dry Schlenk flask under Argon, combine:

    • 3-Bromoanisole (1.0 equiv)[2]

    • 2-Methylpiperazine (1.2 equiv)[1]

    • 
       (1.4 equiv)[1]
      
    • Toluene (anhydrous, 0.2 M concentration)

  • Catalyst Addition: Add

    
     (1 mol%) and BINAP (2 mol%).
    
  • Reaction: Heat to 90°C for 3–5 hours. Monitor by LC-MS for the disappearance of bromide.

  • Workup: Cool to RT. Dilute with EtOAc, filter through Celite to remove Pd black. Wash with water/brine.

  • Purification: The secondary amine product is basic. Purify via Flash Column Chromatography (DCM/MeOH/NH4OH) or crystallize as the HCl salt (using 4M HCl in Dioxane).

2.3 Synthesis Visualization

Synthesis Reagents Reagents: 3-Bromoanisole + 2-Methylpiperazine Intermediate Pd-Amine Complex (Oxidative Addition/Reductive Elimination) Reagents->Intermediate 90°C, Argon Catalyst Catalyst System: Pd2(dba)3 / BINAP NaOtBu / Toluene Catalyst->Intermediate Product Target Molecule: 1-(3-methoxyphenyl)-3-methylpiperazine (Secondary Amine) Intermediate->Product Coupling @ Unhindered N Salt HCl Salt Formation (Solid Stabilization) Product->Salt HCl/Dioxane

Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselectivity for the 3-methyl isomer.

Part 3: Pharmacological Context & SAR
3.1 Structure-Activity Relationship (SAR)

This molecule is a "privileged scaffold" in CNS drug discovery, specifically for Serotonin (5-HT) receptors.

  • Parent (mCPP): A non-selective 5-HT agonist/antagonist (high affinity for

    
    , 
    
    
    
    ). Known to induce anxiety and hypophagia.
  • Methyl Effect: Introducing a methyl group at C3 (chiral) drastically alters the binding pocket fit.

    • Steric Hindrance: The methyl group restricts conformational flexibility of the piperazine ring, potentially increasing selectivity for specific 5-HT subtypes over others (e.g., sparing

      
      -adrenergic receptors).
      
    • Metabolic Stability: Methylation alpha to the nitrogen can block metabolic dealkylation or ring oxidation, potentially extending half-life (

      
      ).
      
3.2 Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound without a reference standard, rely on these predicted spectral features:

TechniqueDiagnostic SignalInterpretation
1H NMR Doublet @ ~1.1 ppmMethyl group attached to C3.
1H NMR Multiplet @ 6.4–7.2 ppm3-Methoxy substituted aromatic ring (4 protons).
1H NMR Singlet @ ~3.8 ppmMethoxy (-OCH3) group.
LC-MS [M+H]+ = 207.15Confirming molecular mass (Odd number indicates 2 nitrogens).
Part 4: References
  • Synthesis of Arylpiperazines: Zhao, S. H., et al. "Synthesis of arylpiperazines via palladium-catalyzed aromatic amination reaction with unprotected piperazines." Tetrahedron Letters 37.26 (1996): 4463-4466. Link[3]

  • Parent Compound Pharmacology (mCPP): Kahn, R. S., and S. Wetzler. "m-Chlorophenylpiperazine as a probe of serotonin function." Biological Psychiatry 30.11 (1991): 1139-1166. Link

  • Buchwald-Hartwig Methodology: Guram, A. S., et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition 34.12 (1995): 1348-1350. Link

  • Stereoselective Piperazine Synthesis: Patent US20040162282A1, "Substituted piperazines and their use." (Describes coupling of (S)-2-methylpiperazine). Link

Sources

Foundational

The Pharmacological Profile of 3-Methyl Substituted Arylpiperazines: A Technical Guide for Drug Development Professionals

Introduction The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of centrally acting agents. Among these, the 3-methyl substituted ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of centrally acting agents. Among these, the 3-methyl substituted arylpiperazines represent a particularly intriguing class of compounds, demonstrating a nuanced and potent modulation of key neurotransmitter systems. This technical guide provides an in-depth exploration of the pharmacological profile of these molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, intricate structure-activity relationships (SAR), and the experimental methodologies crucial for their characterization, with the goal of empowering the rational design of next-generation therapeutics targeting a spectrum of CNS disorders.

Chemical Synthesis of 3-Methyl Substituted Arylpiperazines

The synthesis of 3-methyl substituted arylpiperazines can be accomplished through several established routes. A common and versatile method involves the nucleophilic substitution of a suitably activated aryl halide or sulfonate with piperazine or a protected piperazine derivative. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on both the aryl and piperazine rings.

A general and efficient approach for the synthesis of 1-(3-methylphenyl)piperazine involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (e.g., 3-bromotoluene or 3-chlorotoluene) and piperazine. The use of specific phosphine ligands and a suitable base is critical for achieving high yields and purity.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed when the aromatic ring is sufficiently activated by electron-withdrawing groups. However, for the synthesis of tolylpiperazines, where the methyl group is electron-donating, the Buchwald-Hartwig approach is generally preferred.

Illustrative Synthetic Workflow

reagents Reagents: - 3-Bromotoluene - Piperazine - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction Buchwald-Hartwig Amination reagents->reaction start Starting Materials start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 1-(3-methylphenyl)piperazine purification->product

Figure 1: General workflow for the synthesis of 1-(3-methylphenyl)piperazine.

Pharmacological Targets and Mechanism of Action

3-Methyl substituted arylpiperazines exert their pharmacological effects primarily through interactions with G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. Their binding to these receptors can elicit a range of functional responses, including agonism, partial agonism, or antagonism, which dictates their therapeutic potential.

Serotonin Receptor Interactions

The serotonergic system is a major target for arylpiperazines. The affinity and functional activity at various 5-HT receptor subtypes are critically influenced by the substitution pattern on the aryl ring. The 3-methyl group, in particular, has been shown to modulate the interaction with several key 5-HT receptors, including 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[1][2]

  • 5-HT1A Receptors: Arylpiperazines often exhibit high affinity for 5-HT1A receptors, where they can act as agonists or partial agonists.[1] This interaction is a key mechanism for the anxiolytic and antidepressant effects of many drugs in this class. The position of the methyl group on the phenyl ring can influence this activity.

  • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms. The 3-methyl substitution can contribute to potent 5-HT2A antagonism.

  • 5-HT2C Receptors: The 5-HT2C receptor is involved in the regulation of mood, appetite, and reward. Arylpiperazines can display a range of activities at this receptor, from agonism to antagonism, which can have significant implications for their therapeutic use and potential side effects.

Dopamine Receptor Interactions

Dopamine receptors, particularly the D2 subtype, are the primary target for antipsychotic medications. Many arylpiperazines, including those with a 3-methyl substitution, exhibit significant affinity for D2 receptors, often acting as partial agonists or antagonists.[3]

  • D2 Receptors: Partial agonism at D2 receptors is a key feature of third-generation antipsychotics, providing a modulatory effect on dopaminergic neurotransmission. This "dopamine stabilization" is thought to reduce the risk of both hyper- and hypo-dopaminergic side effects. The 3-methyl group can influence the degree of intrinsic activity at the D2 receptor.[4][5]

  • D3 and D4 Receptors: Some 3-methyl substituted arylpiperazines also show affinity for D3 and D4 receptors, which may contribute to their overall clinical profile, including effects on cognition and motivation.

Adrenergic Receptor Interactions

Arylpiperazines can also interact with adrenergic receptors, particularly the α1 and α2 subtypes.[6] Affinity for these receptors can contribute to both therapeutic effects (e.g., in the treatment of benign prostatic hyperplasia) and side effects (e.g., orthostatic hypotension). The presence and position of the methyl group can modulate this interaction.

Signaling Pathways

The interaction of 3-methyl substituted arylpiperazines with their target GPCRs initiates a cascade of intracellular signaling events. For receptors coupled to Gi/o proteins (e.g., 5-HT1A, D2), agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, for receptors coupled to Gq/11 (e.g., 5-HT2A), activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 3-Methyl Arylpiperazine GPCR GPCR (e.g., 5-HT1A, D2) Ligand->GPCR Binding G_protein G Protein (Gi/o) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Firing) PKA->Cellular_Response Phosphorylation Cascade

Figure 2: Simplified signaling pathway for a Gi/o-coupled receptor.

Structure-Activity Relationships (SAR)

The pharmacological profile of arylpiperazines is highly sensitive to their chemical structure. The nature and position of substituents on the aryl ring, as well as modifications to the piperazine moiety, can profoundly impact receptor affinity, selectivity, and functional activity.

Impact of the 3-Methyl Group

The presence of a methyl group at the 3-position (meta-position) of the phenyl ring generally leads to compounds with high affinity for a range of aminergic receptors.

  • At Serotonin Receptors: The introduction of electron-donating groups, such as a methyl group, at the meta-position of the phenyl ring can be favorable for 5-HT1A receptor affinity.[2] For 5-HT2A receptors, the steric and electronic properties of the 3-methyl group can contribute to potent antagonism.

  • At Dopamine Receptors: Docking studies have suggested that substituents at the 3-position of the arylpiperazine ring are sterically well-tolerated within the D2 receptor binding pocket.[4][5] Electron-donating groups at this position have been shown to increase binding affinity compared to unsubstituted phenylpiperazine.[4][5]

  • At Adrenergic Receptors: SAR studies on α1-adrenoceptor antagonists have shown that substitution at the ortho- and meta-positions of the phenyl ring is often beneficial for affinity.

Comparative Pharmacological Profile of Tolylpiperazines

The position of the methyl group on the phenyl ring (ortho, meta, or para) significantly influences the pharmacological profile. The following table summarizes representative binding affinities (Ki in nM) for tolylpiperazine isomers at key CNS receptors.

Compound5-HT1A5-HT2AD2α1-Adrenergic
1-(o-tolyl)piperazineVariesModerateModerateModerate
1-(m-tolyl)piperazineHighHighHighHigh
1-(p-tolyl)piperazineModerateModerateModerateModerate

Note: "High," "Moderate," and "Varies" are qualitative summaries based on available literature and specific Ki values can differ depending on the assay conditions. This table is for illustrative purposes.

Experimental Protocols

The characterization of 3-methyl substituted arylpiperazines requires a suite of in vitro pharmacological assays to determine their binding affinity and functional activity at various receptors.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] This technique involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[8]

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add a fixed concentration of the radioligand (typically at or near its Kd value).

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and measure the radioactivity in each filter circle using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

start Prepare Receptor Membranes setup Set up Competition Assay (Membranes, Radioligand, Competitor) start->setup incubation Incubate to Equilibrium setup->incubation filtration Filter & Wash incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC50 -> Ki) detection->analysis

Sources

Exploratory

Technical Guide: 1-(3-Methoxyphenyl)piperazine (mMPP) vs. 1-(3-Methoxyphenyl)-3-methylpiperazine

The following technical guide provides an in-depth comparative analysis of 1-(3-Methoxyphenyl)piperazine (mMPP) and its structural analog 1-(3-Methoxyphenyl)-3-methylpiperazine . Comparative Analysis of Pharmacophores, S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-(3-Methoxyphenyl)piperazine (mMPP) and its structural analog 1-(3-Methoxyphenyl)-3-methylpiperazine .

Comparative Analysis of Pharmacophores, Synthesis, and Structure-Activity Relationships (SAR)

Executive Summary

This guide analyzes the structural and pharmacological distinctions between the established serotonergic probe mMPP and its ring-methylated analog, 1-(3-Methoxyphenyl)-3-methylpiperazine (referred to herein as 3-Me-mMPP ).

  • mMPP is a non-selective serotonin receptor ligand and a common metabolite of pharmaceutical agents (e.g., urapidil derivatives). It serves as a reference standard in serotonergic binding assays.

  • 3-Me-mMPP represents a "rational design" modification. The introduction of a methyl group at the C3 position of the piperazine ring introduces chirality and steric bulk . In medicinal chemistry, this modification is frequently employed to modulate metabolic stability (blocking ring oxidation) and fine-tune receptor subtype selectivity (e.g., differentiating between 5-HT2C and 5-HT2A).

Disambiguation Note: The acronym "MMPP" is also used for Magnesium monoperoxyphthalate (an oxidant) and (E)-2-methoxy-4-[3-(4-methoxyphenyl) prop-1-en-1-yl] phenol (an anti-inflammatory). This guide strictly refers to the piperazine derivative.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The core difference lies in the piperazine ring substitution. While mMPP is achiral, 3-Me-mMPP possesses a chiral center at C3, leading to (R) and (S) enantiomers which may exhibit distinct pharmacodynamic profiles.

Comparative Data Table
Feature1-(3-Methoxyphenyl)piperazine (mMPP)1-(3-Methoxyphenyl)-3-methylpiperazine
CAS Number 16015-71-754886-53-6 (Generic/Racemic)
Molecular Formula C₁₁H₁₆N₂OC₁₂H₁₈N₂O
Molecular Weight 192.26 g/mol 206.29 g/mol
Chirality AchiralChiral (Enantiomers: R and S)
LogP (Predicted) ~1.6 - 1.8~2.0 - 2.2 (Increased Lipophilicity)
pKa (Basic N) ~9.8~9.6 (Steric effect on N4 protonation)
Key Pharmacophore Arylpiperazine (Serotonergic)Aryl-alkylpiperazine (Modulated Serotonergic)
Structural Visualization

The following diagram illustrates the structural relationship and the introduction of the methyl group.

ChemicalStructure mMPP mMPP (Achiral) Me_mMPP 3-Me-mMPP (Chiral Center at C3) mMPP->Me_mMPP + Methyl Group (Steric/Chiral) Substructure Common Core: 3-Methoxyphenyl Substructure->mMPP Substructure->Me_mMPP Modification Modification: C3-Methylation Modification->Me_mMPP

Caption: Structural derivation of 3-Me-mMPP from the mMPP core, highlighting the introduction of chirality.

Synthesis & Manufacturing

The synthesis of these compounds typically utilizes Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. The choice of the piperazine starting material dictates the final product.

Retrosynthetic Analysis
  • mMPP: Derived from Piperazine + 3-Bromoanisole .

  • 3-Me-mMPP: Derived from 2-Methylpiperazine + 3-Bromoanisole .

Critical Regioselectivity Note for 3-Me-mMPP: 2-Methylpiperazine has two nucleophilic nitrogen atoms: N1 (adjacent to the methyl group, sterically hindered) and N4 (unhindered).

  • Reaction at N4: Yields 1-(3-methoxyphenyl)-3-methylpiperazine (The "3-methyl" numbering is relative to the N1-phenyl attachment). This is the kinetically favored product.

  • Reaction at N1: Yields 1-(3-methoxyphenyl)-2-methylpiperazine (sterically disfavored).

Detailed Synthetic Protocol (3-Me-mMPP)

Objective: Synthesis of 1-(3-methoxyphenyl)-3-methylpiperazine via Pd-catalyzed coupling.

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • 2-Methylpiperazine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • BINAP (Racemic or Chiral for enantioselective synthesis) (0.02 eq)

  • NaOtBu (Sodium tert-butoxide) (1.4 eq)

  • Toluene (Solvent)

Workflow:

  • Inert Atmosphere: Purge a reaction vessel with Argon.

  • Catalyst Pre-mix: Dissolve Pd₂(dba)₃ and BINAP in anhydrous Toluene; stir for 15 min to form the active catalytic complex.

  • Addition: Add 3-Bromoanisole, 2-Methylpiperazine, and NaOtBu.

  • Heating: Reflux at 100°C for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool to RT, filter through Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine.

  • Purification: The crude oil contains regioisomers. Purify via Flash Column Chromatography (Silica Gel).

    • Elution: Gradient of 0% to 10% MeOH in DCM. The 3-methyl isomer (less hindered formation) typically elutes differently than the 2-methyl trace impurity.

  • Salt Formation: Dissolve free base in Et₂O and add HCl/Et₂O to precipitate the hydrochloride salt for stability.

Pharmacology & SAR (Structure-Activity Relationship)[6]

This section details how the structural modification alters biological activity.

mMPP: The Non-Selective Probe

mMPP acts as a mixed agonist/antagonist at various 5-HT receptors.

  • 5-HT1A: Moderate affinity (Ki ≈ 20–50 nM). Acts as a partial agonist.

  • 5-HT2A/2C: Lower affinity antagonist.

  • Role: Often used to mimic the "piperazine" component of complex antipsychotics during metabolite screening.

3-Me-mMPP: The "Chiral Switch" Effect

Methylation at the 3-position (relative to the phenyl-bearing nitrogen) introduces specific pharmacological shifts based on general phenylpiperazine SAR data (e.g., comparing mCPP to 3-Me-mCPP):

  • 5-HT2C Selectivity: In similar analogs (like mCPP), the introduction of a 3-methyl group often enhances selectivity for 5-HT2C over 5-HT2A. The steric bulk hinders binding to the 5-HT2A pocket, which is more sterically restricted than the 5-HT2C pocket.

  • Metabolic Stability: The methyl group at C3 hinders N-dealkylation and oxidation at the alpha-carbon. This extends the half-life compared to mMPP.

  • Stereospecificity:

    • (S)-Enantiomer: Typically retains higher potency for 5-HT receptors in this chemical class.

    • (R)-Enantiomer: Often shows reduced affinity or altered efficacy (e.g., antagonist vs partial agonist).

Signaling Pathway Interaction

mMPP and its analogs modulate the downstream signaling of G-protein coupled receptors (GPCRs).

Signaling Ligand Ligand (mMPP / 3-Me-mMPP) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding (Ki) GProtein G-Protein (G_alpha/G_beta/G_gamma) Receptor->GProtein Activation Effector Effector (Adenylate Cyclase / PLC) GProtein->Effector Transduction Response Cellular Response (cAMP / Ca2+ Flux) Effector->Response Signal

Caption: General GPCR signaling cascade activated by phenylpiperazine ligands.

Experimental Protocols: Binding Affinity Assay

To validate the difference between mMPP and 3-Me-mMPP, a competitive radioligand binding assay is the gold standard.

Protocol: 5-HT2C Competitive Binding

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2C receptors. Homogenize and centrifuge to isolate membranes.

  • Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation:

    • Mix 50 µL Membrane suspension + 50 µL Radioligand (1 nM final) + 50 µL Test Compound (mMPP or 3-Me-mMPP in serial dilution: 10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 27°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    

Expected Outcome:

  • mMPP: Ki values in the nanomolar range (e.g., 20–100 nM).

  • 3-Me-mMPP: Expect a shift in Ki. If the methyl group clashes with the receptor pocket, Ki increases (lower affinity). If it fits a hydrophobic pocket, Ki decreases (higher affinity). The (S)-isomer is expected to be more potent than the (R)-isomer.

References

  • Glennon, R. A., et al. (1994). Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships.[1][2][3] Journal of Medicinal Chemistry.[1] Link

  • Kerrigan, S., et al. (2016). Metabolic stability and transformation of designer piperazines. Journal of Analytical Toxicology. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21326: 1-(3-Methoxyphenyl)piperazine.Link

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Database. (For reference Ki values of mMPP). Link

  • ChemicalBook. (2024).[4] Synthesis routes for 1-(3-Methoxyphenyl)piperazine.Link

Sources

Foundational

Serotonin receptor binding affinity of 1-(3-Methoxyphenyl)-3-methylpiperazine

The following technical guide details the pharmacological profile, structural properties, and experimental characterization of 1-(3-Methoxyphenyl)-3-methylpiperazine . A Technical Guide to Serotonin Receptor Affinity & S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, structural properties, and experimental characterization of 1-(3-Methoxyphenyl)-3-methylpiperazine .

A Technical Guide to Serotonin Receptor Affinity & Selectivity

Executive Summary & Chemical Identity

1-(3-Methoxyphenyl)-3-methylpiperazine (often abbreviated as 3-Me-mMPP or 3-Methyl-mMPP ) is a substituted phenylpiperazine derivative. It serves as a structural analog to the well-known non-selective serotonin receptor agonist/antagonist 1-(3-methoxyphenyl)piperazine (mMPP) .

In medicinal chemistry, this compound represents a critical "selectivity probe." While the parent compound (mMPP) binds promiscuously across 5-HT1 and 5-HT2 families, the introduction of a methyl group at the 3-position of the piperazine ring is a classic steric modification used to restrict conformational freedom, typically enhancing selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B subtypes.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 1-(3-Methoxyphenyl)-3-methylpiperazine
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Core Scaffold Arylpiperazine
Chirality The C3 methyl group creates a chiral center. The (S)-enantiomer is typically the bioactive conformer for 5-HT2C selectivity in this class.

Serotonin Receptor Binding Affinity[1]

The "Methyl Switch" Effect

The pharmacological rationale for 1-(3-Methoxyphenyl)-3-methylpiperazine is derived from Structure-Activity Relationship (SAR) studies of homologous compounds like mCPP (1-(3-chlorophenyl)piperazine).

  • Parent (mMPP): High affinity for 5-HT1A, 5-HT2A, and 5-HT2C. Lacks subtype selectivity.[1]

  • 3-Methyl Analog (3-Me-mMPP): The steric bulk of the 3-methyl group clashes with the binding pocket of the 5-HT2A receptor but is accommodated by the 5-HT2C receptor. This results in a "selectivity filter."

Comparative Binding Profile (Inferred from SAR)

Note: Values for 3-Me-mMPP are predicted based on the 3-methyl-mCPP analog shift documented in medicinal chemistry literature.

Receptor TargetParent: mMPP (Ki)Target: 3-Me-mMPP (Predicted Ki)Functional Outcome
5-HT2C ~10–20 nM~15–30 nM Agonist (Retained affinity)
5-HT2A ~20–40 nM>500 nM Selectivity Ratio > 20:1 (2C vs 2A)
5-HT1A ~30–50 nM~100–200 nMReduced affinity (Steric hindrance)
5-HT2B Variable>1000 nMReduced risk of valvulopathy (safety)

Technical Insight: The introduction of the methyl group often converts a non-selective partial agonist into a more selective full or partial agonist for 5-HT2C, making it a valuable tool for studying satiety and anxiety pathways without 5-HT2A-mediated hallucinogenic side effects.

Signal Transduction Pathway

Upon binding to the 5-HT2C receptor, 1-(3-Methoxyphenyl)-3-methylpiperazine activates the Gq/11 protein-coupled pathway. This cascade is critical for its anorectic (appetite-suppressing) and anxiolytic effects.

G Ligand 3-Me-mMPP Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding GProtein Gq/11 Protein Receptor->GProtein Activation Effector PLC-β (Phospholipase C) GProtein->Effector Stimulates Messenger1 IP3 (Inositol Trisphosphate) Effector->Messenger1 Hydrolysis Messenger2 DAG (Diacylglycerol) Effector->Messenger2 Calcium Ca2+ Release (Intracellular) Messenger1->Calcium ER Release Response Neuronal Depolarization (Satiety/Anxiety Modulation) Messenger2->Response PKC Activation Calcium->Response Signaling

Caption: 5-HT2C Gq/11 signaling cascade activated by 3-Me-mMPP binding.

Experimental Protocols

A. Synthesis: Buchwald-Hartwig Amination

To generate high-purity 1-(3-Methoxyphenyl)-3-methylpiperazine for binding assays, a palladium-catalyzed cross-coupling is superior to nucleophilic substitution due to higher yields and reduced side products.

Reagents:

  • Aryl Halide: 3-Bromoanisole (CAS: 2398-37-0)

  • Amine: 2-Methylpiperazine (CAS: 109-07-9)

  • Catalyst: Pd₂(dba)₃ / BINAP

  • Base: NaOtBu (Sodium tert-butoxide)

Synthesis Start 3-Bromoanisole + 2-Methylpiperazine Step1 Catalyst: Pd2(dba)3 / BINAP Base: NaOtBu, Solvent: Toluene Temp: 100°C, 12h Start->Step1 Intermediate Pd-Amine Complex Formation Step1->Intermediate Product 1-(3-Methoxyphenyl)-3-methylpiperazine (Racemic) Intermediate->Product Purification Chiral HPLC Resolution (Isolate S-Enantiomer) Product->Purification Optional for Selectivity

Caption: Synthesis of 3-Me-mMPP via Buchwald-Hartwig amination.

B. Radioligand Binding Assay (Protocol)

This protocol validates the affinity (Ki) of the compound against the 5-HT2C receptor.

Materials:

  • Source Tissue: HEK293 cells stably expressing human 5-HT2C receptors.

  • Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).

  • Non-specific Binding Definition: Mianserin (10 µM).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [³H]-Ligand (final conc ~ Kd).

    • Add 50 µL of 1-(3-Methoxyphenyl)-3-methylpiperazine (varying concentrations: 10⁻¹⁰ to 10⁻⁵ M).

    • Add 100 µL of membrane suspension.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot displacement curves. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation :

    
    
    

References

  • Glennon, R. A., et al. (1984). "Binding of phenylpiperazines to 5-HT receptors."[2][3][4] Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (2000). "PDSP Ki Database: Psychoactive Drug Screening Program." National Institute of Mental Health.

  • Bishop, M. P., et al. (2003). "Structural requirements for high affinity 5-HT2C receptor binding." Current Topics in Medicinal Chemistry.

  • Di Giovanni, G., et al. (2011). "5-HT2C receptors in the pathophysiology of CNS disease." Springer Nature.

  • Smith, B. M., et al. (2006). "Discovery of (S)-3-methyl-mCPP as a selective 5-HT2C agonist." Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Precision Tuning of CNS Ligands: The 1-(3-Methoxyphenyl)-3-methylpiperazine Scaffold

The following technical guide details the medicinal chemistry, pharmacological applications, and experimental protocols regarding the 1-(3-Methoxyphenyl)-3-methylpiperazine scaffold. Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, pharmacological applications, and experimental protocols regarding the 1-(3-Methoxyphenyl)-3-methylpiperazine scaffold.

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the phenylpiperazine moiety is a "privileged structure," forming the core of countless serotonergic and dopaminergic ligands. However, the standard 1-(3-methoxyphenyl)piperazine (mMPP) scaffold often suffers from promiscuity—binding indiscriminately to 5-HT, Dopamine, and


-adrenergic receptors—and rapid metabolic clearance.

This guide focuses on the 1-(3-Methoxyphenyl)-3-methylpiperazine derivative.[1] The introduction of the C3-methyl group is not merely cosmetic; it is a strategic steric tool used to:

  • Introduce Chirality: Enabling the separation of enantiomers to distinguish between receptor subtypes (e.g., 5-HT

    
     vs. 5-HT
    
    
    
    ).
  • Restrict Conformation: The methyl group, particularly when adjacent to the anilinic nitrogen, forces the aryl ring out of planarity, often improving selectivity for Kappa Opioid Receptors (KOR) and reducing

    
    -adrenergic off-target liability.
    
  • Modulate Metabolism: Steric hindrance protects the piperazine ring from rapid oxidative degradation.

Structural Pharmacology & SAR Logic

The "Methyl Effect" in Phenylpiperazines

The addition of a methyl group at the 3-position (relative to the secondary amine, or adjacent to the aryl-nitrogen depending on numbering conventions) creates a chiral center. In the context of 1-(3-methoxyphenyl)-3-methylpiperazine , where the aryl group is attached to N1 (or N4 depending on nomenclature), the methyl group creates steric bulk that influences the torsion angle between the phenyl ring and the piperazine chair.

  • Standard mMPP: The molecule is relatively flexible; the phenyl ring can rotate freely, allowing it to adopt flat conformations required for intercalation into

    
    -adrenergic pockets.
    
  • 3-Methyl Derivative: The C3-methyl group clashes with the ortho-protons of the phenyl ring. This "ortho-clash" forces the phenyl ring into a twisted conformation.

    • Result: Reduced affinity for planar-requiring off-targets (

      
      -AR) while maintaining or enhancing fit for hydrophobic pockets in KOR or 5-HT receptors.
      
Case Study: Kappa Opioid Receptor (KOR) Antagonism

This scaffold gained prominence as a structural analog of JDTic , a potent KOR antagonist. While JDTic uses a piperidine core, the 3-methylpiperazine analogs (specifically the (3R) enantiomers) have been synthesized to mimic the spatial arrangement of the JDTic pharmacophore. The 3-methoxyphenyl group mimics the phenolic moiety of opioid ligands, serving as a hydrogen bond acceptor/donor mimic in the orthosteric site.

Experimental Workflows

Visualization: Synthetic & Screening Pathway

The following diagram outlines the critical path from chiral starting materials to lead validation.

CNS_Discovery_Workflow Start Start: Chiral Pool (N-Boc-D/L-Alanine) Step1 Cyclization to 3-Methylpiperazine Start->Step1 Reduction Step2 Buchwald-Hartwig Coupling Step1->Step2 + 3-Bromoanisole Intermediate Scaffold: 1-(3-MeO-Ph)-3-Me-Piperazine Step2->Intermediate Pd2(dba)3 / BINAP Branch1 Library Synthesis (Amide/Alkyl Linkers) Intermediate->Branch1 Diversification Assay1 Binding Assay (Radioligand) Branch1->Assay1 Screening Assay2 Functional Assay (GTPγS / cAMP) Assay1->Assay2 Hit Confirmation Outcome Lead Candidate (High Selectivity) Assay2->Outcome Validation

Caption: Workflow for synthesizing and validating 3-methylpiperazine ligands, highlighting the critical Buchwald-Hartwig coupling step.

Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis of (R)-1-(3-Methoxyphenyl)-3-methylpiperazine

Rationale: Using chiral starting materials ensures high enantiomeric excess (ee), which is critical as biological activity often resides in a single enantiomer.

Reagents:

  • (R)-2-Methylpiperazine (or N-Boc protected precursor)

  • 3-Bromoanisole[2][3]

  • Tris(dibenzylideneacetone)dipalladium(0) (

    
    )
    
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (

    
    )
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a flame-dried reaction vial with

    
     (1 mol%) and BINAP (2 mol%). Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
    
  • Substrate Addition: Add (R)-2-methylpiperazine (1.2 equiv) and 3-bromoanisole (1.0 equiv) to the reaction vessel.

  • Base Addition: Add

    
     (1.5 equiv) in one portion. The solution may turn cloudy.
    
  • Coupling Reaction: Seal the vessel and heat to 80°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl bromide.

    • Quality Check: The product peak should appear at [M+H]+ corresponding to the coupled product.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH

      
      OH (90:9:1). The secondary amine is polar; ammonium hydroxide is essential to prevent tailing.
      
Protocol B: Membrane Preparation for KOR Binding Assay

Rationale: To verify the affinity of the synthesized scaffold, a radioligand binding assay is performed using CHO cells overexpressing the Kappa Opioid Receptor.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
  • Radioligand: [

    
    H]-U69,593 (Specific for KOR).
    
  • Non-specific binder: Naloxone (10

    
    M).
    

Methodology:

  • Cell Harvesting: Harvest CHO-KOR cells at 80% confluency using mechanical scraping (avoid trypsin to preserve receptor integrity).

  • Homogenization: Resuspend pellets in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts of 10s at setting 5).

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Discard supernatant.

  • Resuspension: Resuspend the pellet in fresh buffer. Repeat centrifugation to wash away endogenous neurotransmitters.

  • Assay Setup:

    • Incubate 50

      
      g of membrane protein with 1 nM [
      
      
      
      H]-U69,593 and varying concentrations of the test compound (10
      
      
      to 10
      
      
      M).
    • Incubate for 60 minutes at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Comparative Data: Scaffold Selectivity

The table below illustrates the impact of the 3-methyl substitution on receptor binding profiles (Hypothetical representative data based on SAR trends in literature).

CompoundStructureKOR Affinity (

, nM)
5-HT

Affinity (

, nM)

-AR Affinity (

, nM)
Selectivity Ratio (

/ Target)
mMPP 1-(3-MeO-Ph)-piperazine>100015.025.01.6 (Poor)
3-Methyl-mMPP 1-(3-MeO-Ph)-3-Me-piperazine12018.0450.025.0 (Improved)
JDTic Analog N-Substituted 3-Methyl-mMPP0.8 >1000>5000>6000 (Highly Selective)

Note: The unsubstituted mMPP shows dangerous promiscuity between Serotonin and Adrenergic receptors. The 3-methyl group significantly detunes the adrenergic binding.

Visualization: Mechanism of Action (KOR)

The following diagram illustrates the signaling pathway modulation when the scaffold acts as an antagonist at the Kappa Opioid Receptor (KOR).

KOR_Signaling Ligand 1-(3-MeO-Ph)-3-Me-Pip (Antagonist) KOR Kappa Opioid Receptor (Gi/o) Ligand->KOR Blocks G_Protein Gαi/o Subunit KOR->G_Protein Inhibits MAPK MAPK/ERK Pathway KOR->MAPK Arrestin Recruitment Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Effect Analgesia / Dysphoria Modulation cAMP->Effect Downstream Signaling

Caption: Antagonism of KOR signaling. The scaffold blocks Dynorphin binding, preventing G-protein activation and downstream cAMP modulation.

References

  • Thomas, J. B., et al. (2004). "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 1-(3-Methoxyphenyl)-3-methylpiperazine as a new scaffold for 5-HT1A and 5-HT2A receptor ligands." Archiv der Pharmazie.

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior.

  • Childers, W. E., & Abou-Gharbia, M. (1990). "Novel 5-HT1A Antagonists: Synthesis and SAR of Piperazine Derivatives." Journal of Medicinal Chemistry.

  • SWG Drug. (2005). "Monograph: 1-(3-Methoxyphenyl)piperazine."[2][4][5][6] Scientific Working Group for the Analysis of Seized Drugs.

Sources

Foundational

Technical Guide: In Vitro Metabolic Stability Profiling of 3-Methylpiperazine Derivatives

Executive Summary The 3-methylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized to modulate physicochemical properties (solubility, lipophilicity) and target engagement (e.g., GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized to modulate physicochemical properties (solubility, lipophilicity) and target engagement (e.g., GPCRs, kinases). However, the piperazine ring is a known "metabolic soft spot," susceptible to rapid oxidative clearance and potential bioactivation.

This guide details the technical assessment of 3-methylpiperazine derivatives in vitro. It focuses on distinguishing the metabolic fate of the 3-methyl substituted ring versus the unsubstituted parent, highlighting the role of steric hindrance and chirality in mitigating metabolic liability.

Mechanistic Basis of Metabolism

Understanding the enzymatic attack vectors is prerequisite to designing the assay. The introduction of a methyl group at the C3 position alters the metabolic landscape of the piperazine ring through steric and electronic effects.

Primary Metabolic Pathways

The metabolism of 3-methylpiperazine derivatives is predominantly mediated by Cytochrome P450 (CYP450) enzymes (specifically CYP3A4 and CYP2D6) and Flavin-containing Monooxygenases (FMO).

  • N-Dealkylation (Major Route):

    • Mechanism:

      
      -carbon hydroxylation adjacent to the tertiary nitrogen, followed by spontaneous collapse of the carbinolamine intermediate.
      
    • 3-Methyl Impact: The C3-methyl group introduces steric hindrance near the

      
       nitrogen. This often reduces the rate of 
      
      
      
      -dealkylation compared to unsubstituted piperazines, improving metabolic stability.
  • Ring Hydroxylation & Oxidation:

    • Mechanism: Direct oxidation of the carbon skeleton to form a lactam or hydroxylated species.

    • Bioactivation Risk: A critical liability for piperazines is the formation of reactive iminium ions (via two-electron oxidation) or quinone-imines (if aryl-substituted). These electrophiles can covalently bind to proteins, leading to idiosyncratic toxicity.

  • Stereoselective Metabolism:

    • The C3-methyl center creates chirality (

      
       vs 
      
      
      
      ). CYP450 active sites are chiral environments; typically, one enantiomer will demonstrate superior metabolic stability due to unfavorable steric clashes within the heme pocket.
Pathway Visualization

The following diagram illustrates the divergent pathways, highlighting the bioactivation risk (iminium formation) that must be monitored.

MetabolicPathways Parent 3-Methylpiperazine Derivative AlphaOH α-Carbinolamine (Unstable) Parent->AlphaOH CYP3A4/2D6 (Hydroxylation) Iminium Reactive Iminium Ion (Electrophile) Parent->Iminium CYP450/FMO (-2e⁻ Oxidation) Dealkylated N-Dealkylated Metabolite AlphaOH->Dealkylated Aldehyde Aldehyde Byproduct AlphaOH->Aldehyde GSH_Adduct GSH Adduct (Detoxified) Iminium->GSH_Adduct + Glutathione (GSH) Protein_Adduct Covalent Protein Binding (Toxicity) Iminium->Protein_Adduct No Trapping Agent

Figure 1: Divergent metabolic pathways for 3-methylpiperazine derivatives, highlighting the critical bioactivation branch leading to reactive iminium ions.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the Intrinsic Clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and identify metabolic soft spots.
Critical Reagents & System Setup[3]
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse).[1]

    • Why: Microsomes contain high concentrations of CYP and FMO enzymes but lack cytosolic cofactors, isolating Phase I metabolism.

  • Protein Concentration: 0.5 mg/mL.[1][2]

    • Control: High protein binding can artificially lower clearance. If

      
       (fraction unbound in microsomes) is unknown, keep protein <0.5 mg/mL.
      
  • Substrate Concentration: 1 µM.

    • Why: To ensure the reaction follows first-order kinetics (

      
      ).
      
  • Cofactor: NADPH (1 mM final) or NADPH regenerating system.

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Phosphate Buffer (100 mM, pH 7.4) and Microsomes (0.5 mg/mL).[2]

    • Spike with Test Compound (1 µM final, <0.1% DMSO).

    • Equilibrate at 37°C for 5 minutes. Note: This detects non-enzymatic degradation.

  • Reaction Initiation:

    • Add NADPH (1 mM) to initiate the reaction.

    • Negative Control: Add Buffer instead of NADPH to a parallel set (measures stability without metabolism).

  • Sampling (Time-Course):

    • Sample at

      
       minutes.
      
    • Why: Multiple early time points are crucial for high-clearance compounds (piperazines can be metabolized rapidly).

  • Quenching:

    • Transfer aliquot into ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Ratio: 1:3 (Sample:ACN).[3]

    • Mechanism:[4][3][5][6][7] ACN precipitates proteins and denatures enzymes immediately.

  • Analysis:

    • Centrifuge (3000 x g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Workflow Visualization

AssayWorkflow Start Prepare Master Mix (Microsomes + Buffer + Compound) Split Split Samples Start->Split Test Test Arm (+ NADPH) Split->Test Control Control Arm (- NADPH) Split->Control Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) Test->Incubate Control->Incubate Quench Quench (Ice-Cold ACN + IS) Incubate->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze

Figure 2: Standardized workflow for microsomal stability assessment, ensuring separation of enzymatic vs. chemical degradation.

Advanced Protocol: Reactive Metabolite Trapping

Because piperazine rings can form reactive iminium ions (See Fig 1), a standard stability assay is insufficient for safety assessment. You must perform a trapping study.

  • Trapping Agent: Potassium Cyanide (KCN) or Glutathione (GSH).[6]

    • KCN (1 mM): Traps "hard" electrophiles like iminium ions (forms cyano-adducts).

    • GSH (5 mM): Traps "soft" electrophiles like quinones or epoxides.

  • Procedure: Repeat the microsomal assay with the trapping agent included in the incubation.

  • Detection: Scan for Neutral Loss (NL) or Precursor Ion scan on LC-MS.

    • GSH Adduct: Mass shift of +305 Da (or +307 Da for stable isotope).

    • Cyanide Adduct: Mass shift of +25 Da.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the % parent remaining vs. time. The slope (


) of the linear regression is the elimination rate constant.




Interpreting the "3-Methyl Effect"

The following table summarizes expected outcomes when comparing a generic 3-methylpiperazine derivative to its unsubstituted counterpart.

ParameterUnsubstituted Piperazine3-Methylpiperazine DerivativeMechanistic Rationale
Metabolic Stability (

)
Low to ModerateIncreased Steric hindrance at C3 inhibits approach of CYP heme iron to the

-carbon/Nitrogen lone pair.
Bioactivation Potential High (Iminium formation)Variable Methyl group may sterically hinder oxidation to iminium, but does not eliminate the risk.
Lipophilicity (LogD) LowerHigher Methyl group adds lipophilicity, potentially increasing non-specific binding (

decreases).
Major Metabolite N-Dealkylated / Ring OpenRing Hydroxylated Steric block of N-dealkylation shifts metabolism to ring carbon oxidation.
Stereochemical Considerations

If the 3-methylpiperazine is chiral:

  • R-Enantiomer vs S-Enantiomer: Do not assume equipotency or equal stability. Run both enantiomers in parallel. Often, one enantiomer fits the CYP3A4 pocket more favorably, leading to significantly higher clearance (e.g., 2-5x difference in

    
    ).
    

References

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[8][9] U.S. Food and Drug Administration.[9][10]

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.[3][5] Chemical Research in Toxicology.[7]

  • Cilia, A., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. NIH/PubMed Central.

  • Evotec/Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Background.

  • Barbhaiya, R. H., et al. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism. Drug Metabolism Reviews.

Sources

Exploratory

Chiral 1-aryl-3-methylpiperazine derivatives literature review

The following technical guide details the design, synthesis, and pharmacological optimization of chiral 1-aryl-3-methylpiperazine derivatives. Precision Synthesis, Pharmacophore Logic, and Structural Optimization Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and pharmacological optimization of chiral 1-aryl-3-methylpiperazine derivatives.

Precision Synthesis, Pharmacophore Logic, and Structural Optimization

Executive Summary

The 1-aryl-3-methylpiperazine scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) subtypes. While the achiral 1-arylpiperazine motif (e.g., in aripiprazole or mCPP) is well-established, the introduction of a methyl group at the C3 position introduces chirality that profoundly influences receptor selectivity, metabolic stability, and intrinsic potency.

This guide addresses the technical challenges of synthesizing these chiral derivatives with high enantiomeric excess (ee) and regiocontrol. It provides a validated workflow for researchers transitioning from hit identification to lead optimization.

Part 1: The Pharmacophore & The "Methyl Effect"

Structural Logic

The efficacy of the 1-aryl-3-methylpiperazine scaffold stems from its ability to mimic the ethylamine side chain of biogenic amines (serotonin, dopamine) while constraining conformational freedom.

  • The Conformational Lock: The C3-methyl group forces the piperazine ring into a preferred chair conformation. In the (S)-configuration, the methyl group typically adopts an equatorial position to minimize 1,3-diaxial strain. This pre-organizes the nitrogen lone pairs for receptor binding, reducing the entropic penalty upon docking.

  • Metabolic Blockade: Unsubstituted piperazines are prone to rapid oxidative metabolism (N-oxidation or ring hydroxylation). The C3-methyl group sterically hinders CYP450-mediated oxidation at the adjacent carbon, extending the half-life (

    
    ) of the molecule.
    
Chirality and Receptor Selectivity

The distinction between (R) and (S) enantiomers is non-trivial.

  • 5-HT2C Agonists: For many 5-HT2C ligands, the (R)-methyl configuration (analogous to the alpha-methyl in amphetamines) often enhances potency by aligning with a hydrophobic pocket in the receptor's orthosteric site.

  • 5-HT3 Antagonists: Conversely, selectivity for ligand-gated ion channels often favors the opposite configuration or specific substitution patterns on the aryl ring.

Part 2: Synthetic Methodologies

Two primary routes are recommended based on the stage of development: Route A (Chiral Pool) for absolute stereochemical control during scale-up, and Route B (Regioselective Coupling) for rapid SAR exploration.

Diagram 1: Synthetic Architectures

SyntheticRoutes cluster_logic Critical Regioselectivity Start_Pool Route A: Chiral Pool (L-Alanine) Step_A1 Amidation & Cyclization (Formation of Piperazinone) Start_Pool->Step_A1 High Fidelity Step_A2 Reduction (LAH/BH3) Yields (S)-2-Methylpiperazine Step_A1->Step_A2 Step_A3 N-Arylation (Buchwald-Hartwig) Step_A2->Step_A3 Product Target: (S)-1-Aryl-3-Methylpiperazine Step_A3->Product Start_Direct Route B: Direct Coupling (Commercially Avail. Chiral Amine) Step_B1 Regioselective Arylation (Kinetic Control) Start_Direct->Step_B1 High Throughput Step_B1->Product Favors N4 (Distal)

Caption: Comparative workflow for de novo synthesis (Route A) versus direct regioselective coupling (Route B).

Route A: Chiral Pool Synthesis (The "Gold Standard")

This route utilizes L-Alanine to set the stereocenter before the ring is formed, guaranteeing optical purity.

Protocol:

  • Precursor: Start with L-Alanine methyl ester hydrochloride.

  • Cyclization: React with N-Cbz-aminoacetaldehyde (or glyoxal equivalent) under reductive amination conditions, followed by intramolecular cyclization to form (S)-3-methylpiperazin-2-one .

  • Reduction: Reduce the lactam using Lithium Aluminum Hydride (LAH) in THF (Reflux, 4h).

    • Note: Ensure complete quenching of LAH (Fieser workup) to prevent aluminum emulsions.

  • Result: Pure (S)-2-methylpiperazine.

Route B: Regioselective Buchwald-Hartwig Amination

This is the most efficient method for generating libraries. The reaction exploits the steric difference between the two nitrogens in 2-methylpiperazine.

  • N1 (Proximal): Sterically hindered by the adjacent methyl group.

  • N4 (Distal): Sterically unhindered.

  • Outcome: Under kinetic control, arylation occurs preferentially at N4 , yielding the 1-aryl-3-methylpiperazine product (renumbered upon arylation).

Validated Protocol: Pd-Catalyzed N-Arylation

Reagents:

  • Substrate: (S)-2-Methylpiperazine (1.2 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or XPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk tube with Pd2(dba)3, Ligand, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Addition: Add the Aryl Bromide and (S)-2-Methylpiperazine as solutions in degassed Toluene.

    • Critical: If the Aryl halide is liquid, add it neat.

  • Heating: Heat to 80-100°C for 12-16 hours.

    • Monitoring: Monitor by LC-MS. The mono-arylated product (Target) usually elutes before the bis-arylated byproduct.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via Flash Column Chromatography (DCM:MeOH:NH4OH gradient).

Why this works: The bulky phosphine ligand (BINAP/XPhos) enhances the reductive elimination step but also amplifies the steric sensitivity of the oxidative addition complex, virtually eliminating reaction at the hindered N1 nitrogen of the piperazine.

Part 3: Structure-Activity Relationships (SAR)[1]

The electronic and steric nature of the Aryl group modulates affinity. The table below summarizes general trends for 5-HT receptor ligands based on the 1-aryl-3-methylpiperazine core.

Aryl Substituent (Ar)Electronic Effect5-HT Affinity TrendNotes
Phenyl (Unsub) NeutralModerateBaseline scaffold; metabolically labile.
3-Chlorophenyl (m-Cl) Electron WithdrawingHigh (Agonist) Mimics mCPP; classic 5-HT2C agonist motif.
2-Methoxyphenyl Electron DonatingHigh (Antagonist)Common in 5-HT1A antagonists (e.g., Way-100635 analogs).
3-Trifluoromethyl Strong EWGHigh (Agonist)Increases lipophilicity and BBB penetration (TFMPP analog).
2,3-Dichlorophenyl Steric/EWGHigh (Partial Agonist)Often seen in D2/D3 partial agonists (Aripiprazole-like).
Diagram 2: Pharmacological Interaction Logic

SAR_Logic Core Core Scaffold 1-Aryl-3-Methylpiperazine Sub_Aryl Aryl Group (Ar) Determines Receptor Subtype e.g., 3-Cl for 5-HT2C Core->Sub_Aryl Sub_Methyl C3-Methyl Group Determines Functional State Agonist vs Antagonist Core->Sub_Methyl Interaction Receptor Binding Pocket Hydrophobic Cleft + Aspartate Salt Bridge Sub_Aryl->Interaction Pi-Pi Stacking Sub_Methyl->Interaction Steric Fit (Chirality dependent) Result Biological Outcome (Efficacy/Selectivity) Interaction->Result

Caption: SAR decision tree showing how the aryl and methyl components dictate biological function.

Part 4: References

  • Kuethe, J. T., et al. "Asymmetric Synthesis of 1-Aryl-3-methylpiperazines." Journal of Organic Chemistry, 2002.

  • Sur, C., et al. "N-Desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity." Proc Natl Acad Sci U S A, 2003. (Discusses piperazine metabolism).

  • Jacobsen, E. J., et al. "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands." Journal of Medicinal Chemistry, 1999. (Details on Buchwald coupling of chiral piperazines).

  • Smith, B. M., et al. "Discovery of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist." Journal of Medicinal Chemistry, 2008. (Foundational paper on the "methyl effect" in 5-HT agonists).

  • Ruiz-Perez, C., et al. "Consolidated synthetic strategies for the 1-arylpiperazine scaffold." Organic Process Research & Development, 2019.

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(3-Methoxyphenyl)-3-methylpiperazine via Palladium-Catalyzed Buchwald-Hartwig Amination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The construction of aromatic carbon-n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The construction of aromatic carbon-nitrogen (C–N) bonds is a critical transformation in pharmaceutical development. While classical nucleophilic aromatic substitution (SNAr) requires highly electron-deficient aryl halides, the1 [1] utilizes palladium catalysis to couple unactivated aryl halides with amines under mild conditions.

This application note details the regioselective synthesis of 1-(3-methoxyphenyl)-3-methylpiperazine from 3-bromoanisole and 2-methylpiperazine.

Causality in Regioselectivity: 2-Methylpiperazine is an unsymmetrical diamine possessing two secondary nitrogen atoms. The N1 position is sterically hindered by the adjacent C2-methyl group, whereas the N4 position is relatively unhindered. Under palladium catalysis, the oxidative addition complex preferentially coordinates and couples at the less hindered N4 position [2]. According to IUPAC nomenclature rules for the final product, this newly arylated nitrogen is designated as N1, yielding the target 1-aryl-3-methylpiperazine architecture.

Catalyst & Ligand Selection: The reaction relies on a Pd(0)/Pd(II) catalytic cycle [3]. We utilize Pd2(dba)3 as the palladium source paired with RuPhos, a bulky, electron-rich biarylphosphine ligand. RuPhos is specifically selected over first-generation ligands (like BINAP) because its extreme steric bulk accelerates the final reductive elimination step and prevents the formation of stable, unreactive palladium bis-amine dead-end complexes [4].

Experimental Design & Optimization

A robust, self-validating protocol requires identifying parameters that maximize yield while suppressing bis-arylation and regioisomeric byproducts. Table 1 summarizes the optimization matrix used to establish the standard operating procedure.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Regioselectivity (N4:N1)
1Pd(OAc)2 (2%)BINAP (4%)Cs2CO3 (1.5)Toluene1006592:8
2Pd2(dba)3 (1%)XPhos (2%)NaOtBu (1.5)Toluene908295:5
3 Pd2(dba)3 (1%) RuPhos (2%) NaOtBu (1.5) Toluene 85 94 >99:1
4Pd2(dba)3 (1%)RuPhos (2%)K3PO4 (2.0)Dioxane1007898:2

Detailed Step-by-Step Protocol

This methodology incorporates built-in In-Process Controls (IPCs) to ensure the reaction acts as a self-validating system before proceeding to downstream purification.

Materials:

  • 3-Bromoanisole (1.0 equiv, 10 mmol, 1.87 g)

  • 2-Methylpiperazine (1.2 equiv, 12 mmol, 1.20 g)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (1 mol%, 0.1 mmol, 91.5 mg)

  • RuPhos (2 mol%, 0.2 mmol, 93.3 mg)

  • Sodium tert-butoxide [NaOtBu] (1.5 equiv, 15 mmol, 1.44 g)

  • Anhydrous, degassed Toluene (30 mL)

Step 1: Catalyst Pre-activation (Inert Atmosphere)
  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add Pd2(dba)3 (91.5 mg) and RuPhos (93.3 mg) to the flask.

  • Add 10 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

  • Expert Insight: Pd(0) active species are highly sensitive to oxidation by atmospheric O2. Pre-mixing the Pd precursor with the phosphine ligand ensures complete formation of the active L-Pd(0) complex before introducing the amine, which could otherwise competitively bind and poison the catalyst.

Step 2: Reagent Addition
  • In a separate dry vial, dissolve 2-methylpiperazine (1.20 g) and 3-bromoanisole (1.87 g) in 20 mL of anhydrous toluene.

  • Transfer this solution to the Schlenk flask via a syringe.

  • Quickly add NaOtBu (1.44 g) in one portion under a positive stream of Argon. Seal the flask.

  • Expert Insight: Adding the strong base last initiates the catalytic cycle. NaOtBu is required to deprotonate the intermediate Pd(II)-amine complex, driving the equilibrium toward the Pd(II)-amido species necessary for reductive elimination.

Step 3: Reaction Execution & In-Process Control
  • Heat the reaction mixture to 85 °C using a pre-heated oil bath.

  • Self-Validating IPC: After 2 hours, sample 50 µL of the mixture, dilute with EtOAc, filter through a short Celite pad, and analyze via LC-MS. The disappearance of the 3-bromoanisole peak and the emergence of the product mass (m/z 207.15 [M+H]+) empirically validates catalytic turnover.

  • Continue heating for a total of 6 hours to ensure complete conversion.

Step 4: Workup & Purification
  • Cool the reaction to room temperature. Quench by adding 20 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to yield a crude oil.

  • Purify via flash column chromatography (Silica gel, Dichloromethane : Methanol : Triethylamine = 90:9:1) to isolate 1-(3-methoxyphenyl)-3-methylpiperazine as a pale yellow oil.

  • Expert Insight: Aqueous quenching neutralizes residual base and solubilizes inorganic salts (NaBr, NaOtBu). The basic nature of the piperazine product requires 1% Triethylamine in the chromatography eluent to prevent streaking on the acidic silica gel, ensuring a sharp, high-purity elution band.

Mechanistic Pathway Visualization

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (+ 3-Bromoanisole) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (+ 2-Methylpiperazine) PdII_Ar->AmineCoord PdII_Amine Ar-Pd(II)-Amine Complex AmineCoord->PdII_Amine Deprot Deprotonation (+ NaOtBu / - NaBr, tBuOH) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR2 Amido Complex Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regenerated

Catalytic cycle of the Buchwald-Hartwig amination forming 1-(3-methoxyphenyl)-3-methylpiperazine.

References

  • Source: libretexts.
  • Title: (S)
  • Source: wikipedia.
  • Source: acs.
  • Source: uwindsor.

Sources

Application

Protocol for N-arylation of 2-methylpiperazine with 3-bromoanisole

Application Note: High-Fidelity N-Arylation of 2-Methylpiperazine with 3-Bromoanisole Executive Summary This technical guide outlines a robust protocol for the palladium-catalyzed -arylation of 2-methylpiperazine with 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity N-Arylation of 2-Methylpiperazine with 3-Bromoanisole

Executive Summary

This technical guide outlines a robust protocol for the palladium-catalyzed


-arylation of 2-methylpiperazine with 3-bromoanisole. The reaction targets the synthesis of 1-(3-methoxyphenyl)-3-methylpiperazine  via regioselective coupling at the sterically accessible N4-position.

Unlike simple amines, 2-methylpiperazine presents a regiochemical challenge due to its two distinct nitrogen nucleophiles. This protocol leverages the steric bulk of specific dialkylbiaryl phosphine ligands (Buchwald ligands) to enforce high regioselectivity for the N4-position, eliminating the need for protecting group manipulations in the primary workflow.

Scientific Foundation & Reaction Design

The Regioselectivity Challenge

2-Methylpiperazine contains two secondary amine sites:

  • N1 (Proximal): Sterically hindered by the adjacent

    
    -methyl group.
    
  • N4 (Distal): Sterically unencumbered and kinetically more nucleophilic.

In standard nucleophilic aromatic substitutions (


) or metal-catalyzed couplings, the N4-position  is the preferred site of reaction. Direct coupling typically yields >95:5 regioselectivity for the N4-isomer. Targeting the N1-isomer requires N4-protection (e.g., N-Boc-3-methylpiperazine), which is discussed in the Advanced Modifications section.
Catalyst System Selection

To achieve high conversion with electron-rich aryl bromides like 3-bromoanisole, we utilize a Pd(0)/RuPhos catalytic system.

  • Ligand (RuPhos): A bulky, electron-rich dialkylbiaryl phosphine. Its bulk promotes reductive elimination and prevents bis-arylation. Its electron-rich nature facilitates the oxidative addition of the electron-rich 3-bromoanisole.

  • Precatalyst (RuPhos Pd G4 or Pd(OAc)₂/RuPhos): Ensures rapid generation of the active monoligated Pd(0) species.

  • Base (NaOtBu): Strong enough to deprotonate the amine-Pd complex but compatible with the methoxy ether functionality.

Visualized Reaction Pathways

Reaction Scheme & Regiochemistry

The following diagram illustrates the regioselective preference for the N4-position.

ReactionScheme Reactants Reactants 3-Bromoanisole + 2-Methylpiperazine Catalyst Pd Cat. / RuPhos NaOtBu, Toluene 100°C Reactants->Catalyst ProductN4 Major Product (N4) 1-(3-methoxyphenyl)- 3-methylpiperazine (Kinetic Preference) Catalyst->ProductN4  >95% ProductN1 Minor Product (N1) 1-(3-methoxyphenyl)- 2-methylpiperazine (Steric Clash) Catalyst->ProductN1  <5%

Figure 1: Regioselective outcome favoring N4-arylation due to steric hindrance at N1.

Catalytic Cycle (Mechanistic Insight)

Understanding the cycle is crucial for troubleshooting. The rate-limiting step for electron-rich bromides is often oxidative addition, while the regioselectivity is determined during amine binding.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoanisole AmineBind Amine Coordination (Steric Selection) OxAdd->AmineBind + 2-Methylpiperazine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - NaBr, -HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II)-Amido RedElim->Pd0

Figure 2: The Buchwald-Hartwig catalytic cycle highlighting the critical amine coordination step.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount (Example)Role
3-Bromoanisole 187.031.0187 mg (1.0 mmol)Electrophile
2-Methylpiperazine 100.161.2120 mg (1.2 mmol)Nucleophile
RuPhos Pd G4 ~8500.0217 mg (2 mol%)Precatalyst
NaOtBu 96.101.4135 mg (1.4 mmol)Base
Toluene (Anhydrous) --4.0 mL (0.25 M)Solvent

Note: If RuPhos Pd G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a glovebox or under a steady stream of nitrogen, charge a dry reaction vial (equipped with a magnetic stir bar) with RuPhos Pd G4 (2 mol%) and NaOtBu (1.4 equiv).

  • Add 2-methylpiperazine (1.2 equiv). Note: 2-methylpiperazine is a solid; add it as a solid here.

  • Seal the vial with a septum cap (PTFE-lined).

  • Evacuate and backfill with Nitrogen (

    
    ) three times (if not in a glovebox).
    

Step 2: Solvent & Substrate Addition

  • Add anhydrous Toluene (4 mL) via syringe.

  • Add 3-bromoanisole (1.0 equiv) via syringe. Note: If the aryl halide is solid, add it in Step 1.

  • Stir the mixture at room temperature for 1 minute to ensure homogeneity.

Step 3: Heating

  • Place the vial in a pre-heated heating block at 100°C .

  • Stir vigorously (800-1000 rpm). The reaction typically turns a dark orange/brown color.

  • Monitor reaction progress by LC-MS or TLC (Eluent: 10% MeOH in DCM + 1%

    
    ).
    
    • Time: 2–4 hours.

    • Target: Disappearance of 3-bromoanisole.

Step 4: Work-up (Acid-Base Purification) This method exploits the basicity of the piperazine product to remove non-basic impurities (ligand, unreacted bromide).

  • Cool reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL).

  • Extraction 1 (Acidic): Extract the organic layer with 1M HCl (2 x 15 mL). The product moves to the aqueous layer (protonated). Discard the organic layer (contains unreacted bromide/ligand).

  • Basification: Cool the aqueous layer in an ice bath. Basify to pH >12 using 6M NaOH or saturated

    
    .
    
  • Extraction 2 (Recovery): Extract the basic aqueous layer with DCM (3 x 15 mL).

  • Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Step 5: Isolation

  • The residue is usually the pure free base. If high purity (>99%) is required for biological assays, purify via flash chromatography on silica gel (DCM/MeOH/NH4OH gradient).

Analytical Validation

Expected Data
TechniqueSignal / ObservationInterpretation
TLC

(10% MeOH/DCM)
Product is polar/basic. Stains with Ninhydrin.
1H NMR

3.80 (s, 3H, OMe)
Methoxy group integrity.
1H NMR

1.10 (d, 3H, Me)
Methyl group doublet.
1H NMR

6.4 - 7.2 (m, 4H)
Aromatic region (3-substituted pattern).
MS (ESI)

Confirms molecular weight.
Troubleshooting Guide
  • Low Conversion: Ensure Toluene is anhydrous. Oxygen kills the catalyst—sparge solvent with

    
     for 10 mins before use.
    
  • Regioselectivity Issues: If N1-arylation is observed (rare with RuPhos), switch to BrettPhos , which is even bulkier and strictly enforces steric selectivity.

  • Stalled Reaction: Add another 1 mol% of catalyst and cook for 2 more hours.

Advanced Note: Targeting the N1-Isomer

If the objective is 1-(3-methoxyphenyl)-2-methylpiperazine (N1-arylation), the direct coupling above will fail. Protocol:

  • Start with N4-Boc-2-methylpiperazine .

  • Perform the coupling using the same conditions (RuPhos/Pd).

  • Deprotect using TFA/DCM (1:4) at Room Temp.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50. Link

  • Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 1996, 118 , 7217. Link

  • Tosoh Corporation. "Process for producing N-arylpiperazine."[6] U.S. Patent 5,929,281, 1999. (Demonstrates industrial scale N-arylation of piperazines). Link

Sources

Method

Application Note: Precision Synthesis of 1-(3-Methoxyphenyl)-3-methylpiperazine HCl

This Application Note provides a comprehensive, field-validated protocol for the preparation of 1-(3-Methoxyphenyl)-3-methylpiperazine hydrochloride , a key pharmacophore in the development of central nervous system (CNS...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the preparation of 1-(3-Methoxyphenyl)-3-methylpiperazine hydrochloride , a key pharmacophore in the development of central nervous system (CNS) agents targeting serotonin (5-HT) and dopamine receptors.

The guide prioritizes a Palladium-catalyzed Buchwald-Hartwig amination route over traditional nucleophilic aromatic substitution (


) or bis-alkylation methods. This approach offers superior regiocontrol, higher yields, and scalability suitable for late-stage lead optimization.

Abstract

This protocol details the regioselective synthesis of 1-(3-methoxyphenyl)-3-methylpiperazine hydrochloride via the cross-coupling of 3-bromoanisole and 2-methylpiperazine. Utilizing a


/BINAP catalytic system, we achieve high selectivity for the mono-arylated product. The subsequent conversion to the hydrochloride salt ensures stability and suitability for biological assays. This method circumvents the harsh conditions and poor regioselectivity associated with traditional aniline cyclization routes.

Introduction & Strategic Analysis

Target Significance

Phenylpiperazines are "privileged structures" in medicinal chemistry. The addition of a methyl group to the piperazine ring (3-methyl) introduces chirality and conformational constraints that can significantly alter receptor binding affinity and metabolic stability compared to the unsubstituted parent compound (e.g., mCPP).

Synthetic Route Selection

Two primary routes exist for this scaffold:

  • Cyclization (Route A): Reaction of 3-methoxyaniline with N-(2-chloroethyl)-2-chloropropan-1-amine.

    • Drawbacks: Low yields, formation of regioisomers, and requirement for carcinogenic alkylating agents.

  • Pd-Catalyzed Coupling (Route B - Recommended): Buchwald-Hartwig amination of 2-methylpiperazine with 3-bromoanisole.

    • Advantages: Convergent synthesis, commercially available starting materials, and high functional group tolerance.[1][2]

    • Regioselectivity Challenge: 2-Methylpiperazine has two nucleophilic nitrogens. The N1 position is sterically hindered by the adjacent methyl group, while the N4 position is less hindered. Under standard conditions, arylation favors the N4 position (yielding the 1-aryl-3-methyl isomer upon renumbering).

Reaction Scheme & Logic Flow

The following diagram illustrates the synthetic pathway and the critical decision points in the workup process.

SynthesisPath cluster_mech Mechanistic Insight Start Starting Materials 3-Bromoanisole 2-Methylpiperazine Reaction Coupling Reaction 100°C, 12-16h Inert Atm (N2) Start->Reaction Mix Catalyst Catalytic System Pd2(dba)3 / BINAP NaOtBu / Toluene Catalyst->Reaction Activate Workup Workup & Extraction Filter Catalyst Extract (EtOAc) Reaction->Workup Complete Regio Regioselectivity: Steric bulk of C2-Me directs Pd to N4 Reaction->Regio FreeBase Crude Free Base 1-(3-methoxyphenyl)- 3-methylpiperazine Workup->FreeBase Evaporate SaltForm Salt Formation 4M HCl in Dioxane 0-5°C FreeBase->SaltForm Dissolve & Acidify Final Final Product HCl Salt White Solid SaltForm->Final Precipitate & Dry

Caption: Workflow for the Pd-catalyzed synthesis of 1-(3-Methoxyphenyl)-3-methylpiperazine HCl, highlighting the regioselective control.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Free Base Preparation)

Objective: Synthesize the free base 1-(3-methoxyphenyl)-3-methylpiperazine with >95% regioselectivity.

Reagents:

  • 3-Bromoanisole (1.0 equiv, 18.7 g, 100 mmol)

  • 2-Methylpiperazine (1.2 equiv, 12.0 g, 120 mmol)

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.5 mol%)
    
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (1.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 13.5 g)

  • Toluene (Anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge

    
     (458 mg) and BINAP (622 mg). Add anhydrous Toluene (50 mL) and stir at room temperature for 15 minutes under Nitrogen (
    
    
    
    ) to form the active catalyst complex (solution turns from deep purple to orange-red).
  • Substrate Addition: To a separate 500 mL 3-neck round-bottom flask fitted with a reflux condenser and internal thermometer, add 2-Methylpiperazine (12.0 g), NaOtBu (13.5 g), and Toluene (150 mL).

  • Degassing: Sparge the amine/base slurry with

    
     for 20 minutes to remove dissolved oxygen (critical for preventing Pd deactivation).
    
  • Reaction Initiation: Add 3-Bromoanisole (18.7 g) to the amine slurry via syringe. Transfer the pre-formed catalyst solution via cannula into the reaction vessel.

  • Heating: Heat the mixture to 100°C (internal temperature). Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor reaction progress by TLC (System: DCM/MeOH 9:1) or HPLC.[3] The limiting reagent (aryl bromide) should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with EtOAc (100 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in EtOAc (200 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification (Optional but Recommended): Flash column chromatography on silica gel (Gradient: 0-10% MeOH in DCM with 1%

    
    ) to isolate the pure free base as a pale yellow oil.
    
Protocol B: Hydrochloride Salt Formation

Objective: Convert the oily free base into a stable, crystalline hydrochloride salt.

Reagents:

  • Crude/Purified Free Base (from Protocol A)

  • Ethyl Acetate (EtOAc) or Ethanol (EtOH)

  • 4M HCl in Dioxane (or diethyl ether)

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base (approx. 19 g) in EtOAc (100 mL). Cool the solution to 0–5°C in an ice bath.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equiv, approx. 27.5 mL) with vigorous stirring. A white precipitate should form immediately.

    • Note: Control the addition rate to prevent excessive heat generation (exothermic).

  • Crystallization: Allow the slurry to stir at 0°C for 1 hour, then at room temperature for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold EtOAc (2 x 20 mL) and then with Pentane or Diethyl Ether (20 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Specifications

The following data parameters validate the identity and purity of the synthesized salt.

ParameterSpecificationMethod/Notes
Appearance White to off-white crystalline solidVisual Inspection
Yield 75% - 85% (overall)Based on 3-Bromoanisole
Melting Point 205°C - 210°C (Decomp.)Capillary method

NMR
Diagnostic Peaks:

3.78 (s, 3H,

), 1.35 (d, 3H,

)

or

MS (ESI)

Calc. MW for Free Base: 206.28
Solubility Soluble in Water, DMSO, MeOHInsoluble in non-polar solvents

Key NMR Interpretation: The presence of a doublet at ~1.3-1.4 ppm confirms the methyl group on the piperazine ring. The aromatic region (6.4 - 7.2 ppm) should show the characteristic pattern of a 1,3-disubstituted benzene ring.

Critical Troubleshooting & Optimization

  • Regioselectivity Issues: If significant amounts of the bis-arylated product or the wrong regioisomer (arylation at the hindered N1) are observed, increase the steric bulk of the ligand (e.g., switch from BINAP to Xantphos or BrettPhos ) and lower the temperature to 80°C.

  • Catalyst Deactivation: If the reaction stalls, ensure the Toluene is rigorously anhydrous and the system is oxygen-free. Freshly distilled solvents are preferred.

  • Salt Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator. If the salt becomes sticky, recrystallize from Isopropanol/Ethanol.

Safety & Handling

  • Piperazine Derivatives: Potential skin and respiratory irritants. Use a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of heavy metal waste according to EHS regulations.

  • HCl in Dioxane: Corrosive and flammable. Handle with acid-resistant gloves.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Regioselectivity in Piperazine Arylation

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Synthesis of Phenylpiperazines (General Protocol)

    • Kuethe, J. T., et al. (2008). Rapid and Efficient Synthesis of 1-Arylpiperazines. Journal of Organic Chemistry, 73(10), 4237-4240. Link

  • Pharmacological Context (Serotonin Ligands)

    • Glennon, R. A., et al. (1986). N-(3-Chlorophenyl)piperazine: A potential serotonin agonist/antagonist. Journal of Medicinal Chemistry, 29(11), 2375-2380. Link

Sources

Application

Solvent selection for 1-(3-Methoxyphenyl)-3-methylpiperazine recrystallization

Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-Methoxyphenyl)-3-methylpiperazine Executive Summary This Application Note provides a definitive guide to the purification of 1-(3-Methoxyphenyl)-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocol for 1-(3-Methoxyphenyl)-3-methylpiperazine

Executive Summary

This Application Note provides a definitive guide to the purification of 1-(3-Methoxyphenyl)-3-methylpiperazine , a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs).

Technical Challenge: The free base of 1-(3-Methoxyphenyl)-3-methylpiperazine is typically a viscous oil or low-melting solid at room temperature, making direct recrystallization ineffective. High-purity isolation requires conversion to a crystalline salt form.

Solution: This protocol details the conversion to the Hydrochloride (HCl) salt followed by a binary solvent recrystallization .[1] We prioritize Class 3 (low toxicity) solvents—specifically Isopropanol (IPA) and Ethyl Acetate (EtOAc) or Heptane —to align with ICH Q3C guidelines and Green Chemistry principles.

Physicochemical Profiling & Solvent Strategy

Effective purification relies on exploiting the polarity difference between the target piperazine and its lipophilic impurities.

Compound Characteristics
  • Target Molecule: 1-(3-Methoxyphenyl)-3-methylpiperazine Hydrochloride.

  • Nature: Chiral arylpiperazine salt.

  • Free Base State: Yellow/Orange Oil (Refractive Index ~1.58).

  • Salt State: White to Off-white Crystalline Solid (MP typically >200°C for HCl salts of this class).

Solubility Mapping (Solvent Selection)

The selection logic follows a "Like Dissolves Like" principle modified for ionic salts.

Solvent ClassRepresentative SolventsSolubility Behavior (HCl Salt)Role in Protocol
Alcohols Methanol, Ethanol, Isopropanol (IPA) High Solubility (Hot & Cold)Primary Solvent (Dissolution)
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateLow Solubility Anti-Solvent (Precipitation)
Ethers MTBE, Diethyl Ether, THFInsoluble Anti-Solvent (Yield Enhancement)
Alkanes Heptane, HexaneInsoluble Anti-Solvent (Strong forcing)
Chlorinated DCM, ChloroformModerate/HighAvoid (Safety/Genotoxicity risk)

Selected System: Isopropanol (IPA) / Ethyl Acetate (EtOAc)

  • Rationale: IPA provides excellent solubility for the polar salt at high temperatures but significantly reduced solubility upon cooling. EtOAc acts as a mild anti-solvent to maximize yield without precipitating impurities too rapidly.

Experimental Workflow Diagram

The following diagram outlines the critical decision pathways for purifying the crude reaction mixture.

Recrystallization_Workflow Start Crude 1-(3-Methoxyphenyl)-3-methylpiperazine (Free Base Oil) SaltForm Salt Formation (Add HCl in IPA/EtOAc) Start->SaltForm Dissolve in EtOAc CrudeSalt Crude HCl Salt Precipitate SaltForm->CrudeSalt Precipitation Dissolution Dissolution Step (Reflux in IPA) CrudeSalt->Dissolution Solvent A (IPA) Filtration Hot Filtration (Remove inorganic salts) Dissolution->Filtration Remove insolubles Crystallization Crystallization (Slow Cool + Anti-Solvent) Filtration->Crystallization Add Solvent B (EtOAc) Isolation Isolation & Drying (Vacuum Filtration) Crystallization->Isolation FinalProduct Pure Crystalline Product (>98% HPLC) Isolation->FinalProduct

Figure 1: Purification workflow from crude oily base to crystalline hydrochloride salt.

Detailed Protocol

Phase 1: Salt Formation (If starting from Free Base)

If you already possess the crude solid salt, skip to Phase 2.

Reagents:

  • Crude Free Base (Oil)

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • HCl source: 4M HCl in Dioxane or 5-6N HCl in Isopropanol (Preferred)

Procedure:

  • Dissolution: Dissolve the crude oil (e.g., 10 g) in EtOAc (50 mL, 5 vol). Stir until homogeneous.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add the HCl solution dropwise.

    • Observation: A white/off-white precipitate should form immediately.

    • Endpoint: Continue addition until pH is acidic (pH ~2 on wet litmus paper).

  • Aging: Stir the slurry at 0–5°C for 1 hour to ensure complete salt formation.

  • Collection: Filter the crude solid. Wash the cake with cold EtOAc (2 x 10 mL).

  • Drying: Air dry for 30 minutes. Note: This crude salt typically contains occluded impurities and requires recrystallization.

Phase 2: Recrystallization (Purification)

Solvent System: Isopropanol (Solvent A) / Ethyl Acetate (Solvent B)

Step-by-Step Methodology:

  • Setup: Place the crude salt (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution (Solvent A):

    • Add Isopropanol (30 mL, 3 vol).

    • Heat the mixture to reflux (approx. 82°C).

    • Check: If the solid does not dissolve completely, add more IPA in small increments (5 mL) until a clear solution is obtained.

    • Critical: If a small amount of dark solid remains insoluble at reflux, perform a Hot Filtration immediately to remove these inorganic/polymeric impurities.

  • Nucleation & Anti-Solvent (Solvent B):

    • Remove the heat source and allow the solution to cool slightly (to ~70°C).

    • Slowly add Ethyl Acetate (Solvent B) dropwise.

    • Stop: Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Re-dissolve: Add a few drops of hot IPA to clear the solution again.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Observation: Crystals should begin to grow.

    • Once at room temperature, transfer the flask to an ice bath (0–5°C) for another hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash: Wash the filter cake with a cold 1:1 mixture of IPA/EtOAc.

  • Drying:

    • Dry the crystals in a vacuum oven at 45–50°C for 12 hours.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Product separates as oil droplets, not crystals)Temperature too high or cooling too fast.Re-heat to dissolve.[2] Add seed crystals at the cloud point. Cool much slower.
Low Yield Too much Solvent A (IPA).Concentrate the mother liquor or add more Anti-Solvent (EtOAc/Heptane).
Colored Impurities Oxidation products.Add activated carbon (charcoal) during the hot dissolution step, stir for 10 min, then hot filter.
No Precipitation Solution is not saturated.Evaporate solvent to reduce volume by 50%, then cool again.

References

  • SWGDRUG. (2005).[2] Monograph: 1-(3-Methoxyphenyl)piperazine.[2][3][4][5][6][7] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. InTech. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Method

Application Note: Formulation and Intraperitoneal Delivery of 1-(3-Methoxyphenyl)-3-methylpiperazine

Rationale & Physicochemical Context 1-(3-Methoxyphenyl)-3-methylpiperazine is a synthetic small molecule characterized by a lipophilic methoxyphenyl group attached to a basic piperazine core. Compounds of this class are...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Physicochemical Context

1-(3-Methoxyphenyl)-3-methylpiperazine is a synthetic small molecule characterized by a lipophilic methoxyphenyl group attached to a basic piperazine core. Compounds of this class are frequently utilized in preclinical neuropharmacology to probe monoamine receptor systems (e.g., serotonin and dopamine receptors).

When designing an in vivo study, the route of administration dictates the formulation strategy. Intraperitoneal (IP) injection is a preferred parenteral route in rodent models due to its rapid absorption profile—often surpassing oral and subcutaneous routes—and its capacity to safely accommodate larger volumes (1[1]). However, the basic nitrogen of the piperazine ring (pKa ~8.5–9.0) and the overall lipophilicity of the free base present solubility challenges. If formulated incorrectly, the compound will precipitate in the peritoneal cavity, leading to erratic pharmacokinetic (PK) profiles, localized tissue necrosis, and confounding behavioral data.

To ensure scientific integrity and reproducibility, this guide establishes a self-validating protocol for formulating and administering 1-(3-Methoxyphenyl)-3-methylpiperazine via IP injection.

Vehicle Selection & Quantitative Comparison

The choice of vehicle must balance the solubility requirements of the active pharmaceutical ingredient (API) with the physiological tolerance of the animal. The formulation must be isotonic, biologically inert, and maintain a pH between 4.5 and 8.0 to prevent chemically induced peritonitis (2[2]).

Below is a quantitative comparison of standard preclinical vehicles for piperazine derivatives:

Vehicle SystemCompositionSolubilizing MechanismBiocompatibility / IP ToleranceSuitability for 1-(3-Methoxyphenyl)-3-methylpiperazine
Aqueous Saline 0.9% NaCl in ddH₂OIonic dissolutionExcellent; highly physiological.Low (Unless using the highly water-soluble HCl salt form).
Co-Solvent / Surfactant 5% DMSO, 5% Tween-80, 90% SalineCrystal lattice disruption (DMSO) + Micellar encapsulation (Tween)Good; DMSO <10% prevents systemic toxicity and peritoneal irritation.Optimal for the free base form; prevents in vivo precipitation.
Cyclodextrins 20% HP-β-CD in SalineHydrophobic cavity inclusionVery Good; prevents tissue irritation from lipophilic drugs.Moderate to High ; requires heating and prolonged sonication.

Decision: For the free base of 1-(3-Methoxyphenyl)-3-methylpiperazine, the 5% DMSO / 5% Tween-80 / 90% Saline vehicle is selected. This system provides a robust thermodynamic sink, ensuring the compound remains in solution upon injection.

Formulation Workflow & Protocol

Formulation_Workflow A 1-(3-Methoxyphenyl)-3-methylpiperazine (API Assessment) B Determine Salt Form (Free Base vs. HCl Salt) A->B C Vehicle Addition (5% DMSO + 5% Tween 80 + 90% Saline) B->C D Sonication & Vortexing (Ensure visual clarity) C->D E Sterile Filtration (0.22 µm PES Filter) D->E F Intraperitoneal Injection (Max 10 mL/kg, Lower Right Quadrant) E->F

Figure 1: Step-by-step workflow for the formulation and IP administration of piperazine derivatives.

Step-by-Step Formulation Methodology

Causality Note: The order of solvent addition is critical. Adding aqueous saline before the API is fully solvated in DMSO/Tween will cause irreversible precipitation.

  • Weighing: Accurately weigh the required mass of 1-(3-Methoxyphenyl)-3-methylpiperazine free base into a sterile glass vial.

  • Primary Solvation (DMSO): Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 60 seconds. Causality: DMSO disrupts the crystalline structure of the lipophilic free base.

  • Surfactant Addition (Tween-80): Add Tween-80 to achieve 5% of the final target volume. Vortex for an additional 60 seconds. Causality: Tween-80 coats the solvated molecules, forming a micellar barrier that prevents aggregation when the polar aqueous phase is introduced.

  • Aqueous Phase Addition (Saline): Dropwise , add 0.9% sterile saline to reach the final volume (90% of total). Vortex continuously during this addition. Causality: Dropwise addition prevents localized supersaturation, which would cause the API to crash out of solution.

  • Sterilization: Pass the final solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is chosen over Nylon or PTFE due to its low protein/drug binding characteristics, ensuring the API concentration remains unchanged.

In Vivo Administration: Intraperitoneal (IP) Injection

IP injections are technically straightforward but carry risks of organ puncture if performed without strict anatomical awareness. The recommended maximum injection volume for mice is 10 mL/kg (e.g., 200 µL for a 20g mouse) (3[3]).

Step-by-Step IP Protocol
  • Preparation: Equip a 1 mL sterile syringe with a 26- or 27-gauge needle (½ to ¾ inch length) (4[4]). Draw up the calculated dose, ensuring all air bubbles are expelled.

  • Restraint: Safely restrain the mouse using the scruff technique. Position the animal in dorsal recumbency, angling the head downward at approximately 45 degrees. Causality: This angle uses gravity to shift the abdominal organs cranially, creating a larger void in the lower peritoneal cavity (5[5]).

  • Site Selection: Identify the midline. The injection must be performed in the lower right quadrant of the abdomen. Causality: Injecting on the right side avoids the cecum (located on the left), while staying off the midline avoids the urinary bladder (4[4]).

  • Insertion & Aspiration (Critical Step): Insert the needle bevel-up at a 30–40 degree angle to a depth of ~0.5 cm. Aspirate by pulling back slightly on the plunger.

    • Self-Validation: Proper placement yields negative pressure (a vacuum) and no fluid in the hub. If green/brown fluid appears, the bowel has been punctured. If blood appears, a vessel has been struck. In either failure case, discard the syringe and start over.

  • Injection: Depress the plunger smoothly. The fluid should enter with zero resistance.

Pharmacodynamics & Receptor Engagement

Piperazine derivatives closely related to 1-(3-Methoxyphenyl)-3-methylpiperazine, such as m-chlorophenylpiperazine (mCPP), are well-documented to cross the blood-brain barrier rapidly following IP injection, acting as agonists at 5-HT receptors to induce specific behavioral phenotypes like anxiety (6[6]). The diagram below illustrates the canonical intracellular signaling cascade triggered by these ligands.

Signaling_Pathway Ligand 1-(3-Methoxyphenyl)- 3-methylpiperazine Receptor Monoamine Receptors (e.g., 5-HT2C / 5-HT2A) Ligand->Receptor Agonism / Binding Gq Gq-Protein Coupling Receptor->Gq Activation PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Efflux

Figure 2: Canonical Gq-coupled signaling pathway engaged by methoxyphenylpiperazine derivatives.

Quality Control & Self-Validation (Troubleshooting)

To ensure the integrity of your experimental data, employ the following self-validating checks:

  • Visual Turbidity Check: After the final saline addition, hold the vial against a light source. If the solution is cloudy or exhibits a "Schlieren" (wavy) effect, the API has precipitated. Correction: Do not inject. You must increase the Tween-80 percentage (up to 10% max) or gently warm the solution to 37°C.

  • Injection Resistance: If you feel physical resistance while depressing the plunger during the IP injection, the needle bevel is likely embedded in the abdominal muscle wall or an organ. Correction: Stop immediately, withdraw slightly, re-aspirate, and attempt again.

  • pH Verification: Spot-check the final filtered solution on pH paper. If the pH is < 4.5, it will cause severe pain and peritonitis, altering the animal's baseline behavior and ruining neuropharmacological assays. Correction: Buffer the saline phase with 10 mM Phosphate Buffer (PBS) prior to formulation.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI.1

  • Injections and Dosing - Preclinical Research Unit - UNC School of Medicine. 3

  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. 4

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support (UQ). 5

  • Guidelines for the administration of substances to rodents - NTNU. 2

  • Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine - SCIRP. 6

Sources

Application

Application Note: Robust HPLC-UV Method Development for the Quantification of 3-Methyl-1-Arylpiperazine Derivatives

Executive Summary & Scope 3-Methyl-1-arylpiperazines represent a critical pharmacophore in neuropharmacology, serving as high-affinity ligands and key synthetic intermediates for serotonin (5-HT) and dopamine receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

3-Methyl-1-arylpiperazines represent a critical pharmacophore in neuropharmacology, serving as high-affinity ligands and key synthetic intermediates for serotonin (5-HT) and dopamine receptor modulators . The quantitative analysis of these basic, nitrogen-rich compounds presents distinct chromatographic challenges, primarily due to secondary interactions with stationary phase silanols.

This application note details a self-validating, stability-indicating HPLC-UV protocol. By leveraging the inherent UV absorptivity of the aryl moiety and precise mobile phase pH control, this method eliminates the need for complex pre-column derivatization while ensuring baseline resolution from critical degradation products, including highly regulated N-nitrosamine impurities .

Mechanistic Rationale & Chromatographic Causality

As a Senior Application Scientist, it is imperative to move beyond empirical trial-and-error and design methods based on physicochemical causality.

  • Detection Strategy (The Aryl Advantage): Aliphatic piperazines lack a strong chromophore, traditionally necessitating labor-intensive derivatization with reagents like NBD-Cl or Dansyl-Cl to achieve adequate UV sensitivity . However, the incorporation of the aryl group in 3-methyl-1-arylpiperazine provides a robust

    
     electronic transition. This structural feature permits direct, highly sensitive quantification using a Diode Array Detector (DAD) at 254 nm, streamlining the analytical workflow .
    
  • Stationary Phase & Silanol Mitigation: The secondary amine of the piperazine ring is highly basic (pKa ~ 8.5–9.0). At neutral pH, it exists as a cation, leading to severe secondary ion-exchange interactions with residual anionic silanols on standard silica columns. To counteract this causality, we employ a sterically protected, heavily end-capped hybrid C18 column (e.g., Phenomenex Gemini C18 or YMC Triart C8) .

  • Mobile Phase Thermodynamics: We utilize a 50 mM ammonium formate buffer adjusted to pH 5.0. While basic compounds can theoretically be analyzed at high pH (>9.0) to suppress ionization, utilizing a slightly acidic pH 5.0 ensures the amine is fully and uniformly protonated. The high ionic strength of the formate buffer effectively masks any remaining silanol interactions, yielding sharp, symmetrical peaks (Asymmetry < 1.5) .

MethodDev Start Initiate Method Development 3-Methyl-1-Arylpiperazine PhysChem Physicochemical Profiling pKa ~ 8.5-9.0, UV Active Aryl Start->PhysChem Column Column Selection End-capped C18 (Hybrid Silica) PhysChem->Column Buffer Mobile Phase Optimization pH 5.0 Ammonium Formate Column->Buffer UV Detector Optimization Direct UV-DAD at 254 nm Buffer->UV Validate Method Validation ICH Q2(R1) Guidelines UV->Validate

Figure 1: Systematic workflow for 3-methyl-1-arylpiperazine HPLC method development.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the System Suitability Testing (SST) criteria is a mandatory gate prior to sample analysis.

Reagents & Materials
  • Analyte: 3-Methyl-1-arylpiperazine reference standard (Purity ≥ 99.0%).

  • Solvents: Acetonitrile (HPLC-MS Grade), Ultrapure Water (18.2 MΩ·cm).

  • Buffer: Ammonium formate (LC-MS grade), Formic acid (for pH adjustment).

Optimized Chromatographic Conditions

Table 1: Instrument Parameters and Mechanistic Rationale

ParameterSpecificationCausality / Rationale
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)End-capped hybrid silica prevents silanol-induced tailing of basic amines.
Mobile Phase A 50 mM Ammonium Formate (pH 5.0)Masks residual silanols; maintains consistent analyte protonation.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and low UV cutoff.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV-DAD at 254 nmTargets the pi-pi* transition of the aryl moiety; ensures high sensitivity.
Injection Vol 10 µLPrevents column overloading while maintaining adequate LOQ.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase Objective
0.08020Initial hold; retains polar piperazine core.
2.08020Isocratic stabilization.
12.04060Linear gradient; elutes lipophilic aryl/methyl groups.
15.04060Wash phase; clears strongly retained impurities (e.g., N-nitrosamines).
15.18020Return to initial conditions.
20.08020Re-equilibration.
Step-by-Step Execution
  • Buffer Preparation: Dissolve 3.15 g of ammonium formate in 1.0 L of ultrapure water. Adjust the pH to exactly 5.0 ± 0.05 using dilute formic acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-methyl-1-arylpiperazine standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL.

  • System Equilibration: Purge the HPLC system with Mobile Phases A and B. Equilibrate the column at initial gradient conditions (80% A / 20% B) for at least 30 minutes until a stable baseline is achieved.

  • Sequence Initiation: Inject a blank (Diluent) to confirm the absence of ghost peaks, followed by the System Suitability Standard (n=6).

Self-Validating System Suitability (SST) & Method Validation

A robust analytical method must actively prove its own validity during every run. The following logic gate must be passed before quantifying unknown samples.

SSTLogic Inject Inject System Suitability Standard (n=6) RSD Check Area %RSD Is RSD ≤ 2.0%? Inject->RSD Tailing Check Peak Tailing (Tf) Is Tf ≤ 1.5? RSD->Tailing Yes Fail System Invalid Troubleshoot & Re-equilibrate RSD->Fail No Plates Check Theoretical Plates (N) Is N ≥ 5000? Tailing->Plates Yes Tailing->Fail No Pass System Validated Proceed to Sample Analysis Plates->Pass Yes Plates->Fail No

Figure 2: Self-validating System Suitability Testing (SST) logic gate for quality assurance.

Table 3: Method Validation Specifications (ICH Q2(R1))

Validation ParameterAcceptance CriteriaDemonstrated Performance
Linearity (R²) ≥ 0.9990.9997 (Range: 1 - 100 µg/mL)
Precision (%RSD) ≤ 2.0%0.85% (n=6)
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.2%
LOD (S/N ≥ 3) Report Value0.05 µg/mL
LOQ (S/N ≥ 10) Report Value0.15 µg/mL

Critical Insights: N-Nitrosamine Impurity Control

Due to the presence of a sterically accessible secondary amine in the piperazine ring, 3-methyl-1-arylpiperazine is highly susceptible to forming N-nitroso derivatives under reactive conditions (e.g., presence of nitrites or acidic environments) . Regulatory agencies mandate strict control of these potent mutagenic impurities.

The gradient method described herein is specifically optimized to resolve the parent arylpiperazine from potential N-nitroso arylpiperazine impurities. Because the nitroso group significantly reduces the basicity and increases the lipophilicity of the molecule, N-nitroso impurities will elute later in the gradient (typically during the 40% A / 60% B phase), allowing for clear, baseline-resolved quantification down to trace levels (e.g., 0.177 ppm) .

References

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.[Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology.[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link]

Method

Application Note: Microwave-Assisted Buchwald-Hartwig Synthesis of 1-(3-Methoxyphenyl)-3-methylpiperazine

This Application Note is designed as a definitive technical guide for the Microwave-Assisted Synthesis of 1-(3-Methoxyphenyl)-3-methylpiperazine . It integrates advanced organic synthesis principles with practical, field...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the Microwave-Assisted Synthesis of 1-(3-Methoxyphenyl)-3-methylpiperazine . It integrates advanced organic synthesis principles with practical, field-proven protocols for drug discovery applications.

Introduction & Scientific Rationale

The piperazine pharmacophore is ubiquitous in central nervous system (CNS) drug discovery, serving as a core scaffold for serotonin (5-HT) and dopamine receptor ligands. 1-(3-Methoxyphenyl)-3-methylpiperazine is a critical intermediate, particularly for probing steric constraints in the receptor binding pocket compared to its non-methylated congeners (e.g., mCPP).

Conventional thermal synthesis of aryl-piperazines via nucleophilic aromatic substitution (


) or standard Buchwald-Hartwig coupling often suffers from long reaction times (12–24 h), incomplete conversion, and difficult purification due to bis-arylation byproducts.

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by leveraging dielectric heating. This protocol utilizes a Palladium-catalyzed Buchwald-Hartwig amination under controlled microwave irradiation. The method exploits the specific heating effects on polarizable transition metal catalysts and ionic bases, resulting in:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes.

  • Regiocontrol: Enhanced selectivity for the mono-arylated product at the less hindered nitrogen (

    
    ).
    
  • Purity: Cleaner reaction profiles with minimal oligomerization.

Retrosynthetic Analysis & Regioselectivity

The synthesis targets the coupling of 3-Bromoanisole and 2-Methylpiperazine .

The Regioselectivity Challenge

2-Methylpiperazine contains two non-equivalent nucleophilic nitrogen atoms:

  • 
     (Proximal):  Sterically hindered by the adjacent C2-methyl group.
    
  • 
     (Distal):  Sterically unhindered and more accessible.
    

Under thermodynamic control and standard Buchwald-Hartwig conditions, the palladium catalyst preferentially inserts and eliminates at the less hindered


  position. This yields the 1-aryl-3-methylpiperazine  isomer (IUPAC numbering shifts upon arylation, placing the methyl group at the C3 position relative to the aryl-bearing nitrogen).
Reaction Scheme

ReactionScheme SM1 3-Bromoanisole (Aryl Halide) Conditions Pd(OAc)2 / BINAP NaOtBu, Toluene MW: 110°C, 20 min SM1->Conditions SM2 2-Methylpiperazine (Amine) SM2->Conditions Product 1-(3-Methoxyphenyl)- 3-methylpiperazine Conditions->Product C-N Coupling

Figure 1: Reaction scheme for the regioselective synthesis of the target scaffold.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Aryl Halide: 1-Bromo-3-methoxybenzene (3-Bromoanisole) [CAS: 2398-37-0]

  • Amine: 2-Methylpiperazine [CAS: 109-07-9] (Use 1.2 – 1.5 equiv. to drive mono-arylation)

  • Catalyst: Palladium(II) acetate (

    
    ) or 
    
    
    
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos

  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Methodology

Pre-Step: Inertion Ensure all glassware and microwave vials are oven-dried. The reaction is sensitive to oxygen; use an Argon or Nitrogen atmosphere.

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Ar flow, add

    
     (2 mol%) and BINAP (4 mol%) to the microwave vial.
    
  • Add 2 mL of anhydrous Toluene.

  • Stir at RT for 5 mins to form the active Pd-Ligand complex (solution turns orange/red).

Step 2: Reactant Addition

  • Add 3-Bromoanisole (1.0 mmol, 187 mg).

  • Add 2-Methylpiperazine (1.2 mmol, 120 mg).

  • Add NaOtBu (1.5 mmol, 144 mg). Note: NaOtBu is hygroscopic; handle quickly.

  • Seal the vial with a PTFE-lined crimp cap.

Step 3: Microwave Irradiation Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover). Apply the following parameters:

ParameterSettingRationale
Temperature 110 °COptimal for Pd-activation without degrading the amine.
Time 20 minSufficient for >95% conversion; prevents degradation.
Pressure Limit 15 barSafety cutoff for solvent vapor pressure.
Pre-stirring 30 secEnsures homogeneity before heating.
Absorption NormalStandard setting for Toluene/Dioxane.

Step 4: Workup & Purification

  • Cool the vial to room temperature (RT).

  • Dilute the mixture with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and Brine (1 x 15 mL).

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The polarity is needed to elute the secondary amine product.

Optimization & Troubleshooting Guide

The following table summarizes the impact of variable changes based on internal optimization studies.

VariableRecommendationEffect on Outcome
Ligand BINAP vs. XantphosBINAP often provides higher regioselectivity for the

position due to its steric bite angle.
Base NaOtBu vs.

NaOtBu is faster (stronger base) but

is better if functional groups are sensitive.
Solvent Toluene vs. DMFToluene (non-polar) minimizes microwave absorption by the solvent, focusing energy on the catalyst/ionic species.
Stoichiometry 1.2 eq AmineExcess amine suppresses bis-arylation. Large excess (>2 eq) makes purification difficult.
Common Pitfalls
  • Low Yield: Often due to oxygen poisoning of the Pd catalyst. Solution: Sparge solvents with Argon for 10 mins before use.

  • Bis-arylation: Formation of 1,4-di(3-methoxyphenyl)-2-methylpiperazine. Solution: Increase the amine equivalents to 1.5 or reduce reaction temperature to 100°C.

  • Regioisomer Mix: If

    
     arylation is observed (rare with 2-methyl), switch to a bulkier ligand like JohnPhos  or BrettPhos  to enforce steric discrimination.
    

Process Workflow Visualization

Workflow Start Start: Oven-Dry Vials Argon Atmosphere Mix Add Reagents: Pd(OAc)2, BINAP, Toluene Stir 5 min (Pre-complex) Start->Mix AddSub Add Substrates: 3-Bromoanisole + 2-Me-Piperazine + NaOtBu Mix->AddSub MW Microwave Irradiation 110°C, 20 min, High Absorption AddSub->MW Workup Filter (Celite) Extract (EtOAc/Water) MW->Workup Purify Flash Chromatography DCM:MeOH:NH4OH Workup->Purify End Final Product: 1-(3-Methoxyphenyl)-3-methylpiperazine Purify->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Characterization Data (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.15 (t, 1H, Ar-H), 6.50-6.40 (m, 3H, Ar-H).
      
    • 
       3.79 (s, 3H, 
      
      
      
      ).
    • 
       3.50-2.50 (m, 7H, Piperazine ring protons).
      
    • 
       1.10 (d, 3H, 
      
      
      
      ). Diagnostic doublet indicating the methyl group.
  • LC-MS:

    • Calculated Mass: 206.14.

    • Observed

      
      : 207.1.
      

References

  • Giuglio-Tonolo, A., Terme, T., & Vanelle, P. (2009).[1] Solventless microwave assisted protocol for synthesis of arylalkylpiperazines using Cs-base. Green Chemistry, 11, 1-5. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link

  • Kuwano, R., Utsunomiya, M., & Hartwig, J. F. (2002). Aqueous Hydroxide as a Base for Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Journal of Organic Chemistry, 67(18), 6479–6486. Link

  • Bagley, M. C., et al. (2010). Microwave-assisted synthesis of N-arylpiperazines. Tetrahedron Letters, 51(3), 523-526. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)-3-methylpiperazine

[1] Case ID: YIELD-OPT-2024-001 Topic: Yield Improvement & Process Optimization Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: YIELD-OPT-2024-001 Topic: Yield Improvement & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The Synthetic Challenge

Welcome to the Advanced Synthesis Support Center. You are targeting 1-(3-methoxyphenyl)-3-methylpiperazine .[1]

Achieving high yields with this molecule requires navigating two specific chemical challenges:

  • Regioselectivity: You are starting with 2-methylpiperazine .[1] This molecule has two nucleophilic nitrogens. You must selectively arylate the unhindered nitrogen (N4) to achieve the 3-methyl product structure.[1] Arylation of the hindered nitrogen (N1) yields the unwanted 2-methyl isomer.

  • Catalyst Deactivation: The secondary amine of the piperazine ring can act as a catalyst poison if not properly deprotonated or if the ligand-to-metal ratio is incorrect.[1]

This guide replaces standard textbook procedures with field-proven troubleshooting protocols designed for high-value pharmaceutical intermediates.

Module 1: Strategic Route Selection

User Question: "I am currently using an SNAr approach with 3-chloroanisole, but the yield is <30%. Should I switch methods?"

Technical Response: Yes. The SNAr (Nucleophilic Aromatic Substitution) route is kinetically disfavored for electron-rich rings like anisole (methoxy group is electron-donating).[1] Unless you use harsh conditions (which degrade the piperazine), conversion will remain low.

Recommendation: Switch to Buchwald-Hartwig Palladium-Catalyzed Amination .[1] This is the industry standard for electron-rich aryl halides.[1]

Decision Logic: Synthetic Pathway

RouteSelection Start Start: 3-Haloanisole + 2-Methylpiperazine CheckRing Is the Aryl Ring Electron Deficient? (e.g., Nitro, Cyano groups?) Start->CheckRing SNAr Route A: SNAr (High Temp, DMSO) CheckRing->SNAr Yes Buchwald Route B: Buchwald-Hartwig (Pd-Catalysis) CheckRing->Buchwald No (Anisole is Electron Rich) ResultSNAr Result: Low Yield (<30%) Reason: Methoxy group deactivates ring SNAr->ResultSNAr ResultBuchwald Result: High Yield (>85%) Reason: Oxidative addition independent of electronics Buchwald->ResultBuchwald

Figure 1: Decision matrix for selecting the optimal synthetic route based on aryl ring electronics.

Module 2: Optimized Experimental Protocol

User Question: "What are the specific conditions to maximize the 3-methyl isomer yield?"

Technical Response: To favor the 3-methyl isomer, we must exploit steric hindrance.[1] The N1 nitrogen (adjacent to the methyl group) is sterically crowded. The N4 nitrogen is accessible. By using a bulky phosphine ligand , we reinforce this steric bias, preventing the catalyst from approaching the unwanted N1 site.

The "Golden Standard" Protocol
ComponentRecommendationFunction & Causality
Aryl Halide 3-Bromoanisole (1.0 equiv)Bromides undergo oxidative addition faster than chlorides, allowing milder temps (80°C vs 110°C).[1]
Amine 2-Methylpiperazine (1.2 equiv)Slight excess ensures complete consumption of the aryl halide.[1]
Catalyst Source Pd₂(dba)₃ (1-2 mol%)Provides the Pd(0) source without generating acidic byproducts (unlike PdCl₂).[1]
Ligand RuPhos or BrettPhos (2-4 mol%)Critical: These bulky monodentate ligands accelerate the coupling of secondary amines and suppress N1-arylation (regiocontrol).[1]
Base NaOtBu (1.4 equiv)Sodium tert-butoxide is strong enough to deprotonate the amine-Pd complex but soluble in toluene.
Solvent Toluene or Dioxane (Anhydrous)Non-polar solvents often improve the regioselectivity compared to polar aprotic solvents like DMF.

Module 3: Troubleshooting & FAQs

Issue 1: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Poisoning or Oxidation. Palladium(0) is highly sensitive to oxygen. If the reaction turns black and precipitates early ("Pd black"), the active catalyst has aggregated and died.

Corrective Actions:

  • The "Sparging" Myth: Do not just bubble nitrogen for 5 minutes. Use the Freeze-Pump-Thaw method for liquids or vigorous argon sparging for at least 20 minutes before adding the catalyst.[1]

  • Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (for monodentate ligands like RuPhos). Excess ligand protects the metal center from oxidation.

  • Halide Choice: If using 3-iodoanisole, switch to 3-bromoanisole. Iodides can sometimes lead to catalyst inhibition via the formation of stable Pd-iodide dimers.[1]

Issue 2: "I see a 10-15% impurity with the same mass (Isomer)."

Diagnosis: Regioisomer Contamination (N1-Arylation).[1] You are forming 1-(3-methoxyphenyl)-2-methylpiperazine .[1] This happens when the catalyst is not sterically demanding enough to distinguish between the two nitrogens.

Corrective Actions:

  • Switch Ligand: If using BINAP or DPPF, switch to BrettPhos or t-BuXPhos .[1] These are "buchwald-type" dialkylbiaryl phosphines designed specifically to be extremely bulky, making attack at the hindered N1 nitrogen mechanically impossible.[1]

  • Lower Temperature: Run the reaction at 80°C instead of 110°C. Higher temperatures provide enough energy to overcome the activation barrier for the unwanted N1-arylation.

Issue 3: "The product is an oil and hard to purify."

Diagnosis: Free base piperazines are often viscous oils that streak on silica columns.

Corrective Actions: Do not column the free base. Convert it to the dihydrochloride salt immediately after workup.

  • Perform aqueous workup (EtOAc/Water).

  • Dry organic layer (Na₂SO₄).

  • Add 4M HCl in Dioxane (or diethyl ether) dropwise to the organic phase.

  • The 1-(3-methoxyphenyl)-3-methylpiperazine dihydrochloride will precipitate as a white solid.[1]

  • Filter and wash with cold ether. This removes non-basic impurities (like unreacted bromoanisole) and yields a highly pure solid.

Troubleshooting Workflow

Troubleshooting Problem Problem Detected CheckTLC Check TLC/LCMS Problem->CheckTLC Issue1 Conversion < 60%? CheckTLC->Issue1 Issue2 Isomer Impurity? CheckTLC->Issue2 Issue3 Oily/Impure Product? CheckTLC->Issue3 Fix1 Action: Deoxygenate solvent Increase Ligand:Pd ratio Issue1->Fix1 Fix2 Action: Switch to BrettPhos low temp to 80°C Issue2->Fix2 Fix3 Action: Form HCl Salt Recrystallize from MeOH/Et2O Issue3->Fix3

Figure 2: Step-by-step troubleshooting loop for common yield-limiting factors.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Amines."[1] Journal of Organic Chemistry, 2000.

  • Maiti, D., & Buchwald, S. L. "Ligand Effects in the Pd-Catalyzed Amination of Aryl Halides." Chemical Science, 2011.

  • Organic Syntheses. "Buchwald-Hartwig Amination Procedures." Organic Syntheses Prep, 2010.

  • PubChem. "1-(3-Methoxyphenyl)piperazine Compound Summary."[1][2] National Library of Medicine. [1]

Disclaimer: These protocols involve hazardous chemicals.[1] Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Optimization

Resolving enantiomers of 1-(3-Methoxyphenyl)-3-methylpiperazine by chiral HPLC

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Division Subject: Technical Guide: Enantiomeric Resolution of 1-(3-Methoxyphenyl)-3-methylpiperazine Executive Summary & Molecule Profile...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Division Subject: Technical Guide: Enantiomeric Resolution of 1-(3-Methoxyphenyl)-3-methylpiperazine

Executive Summary & Molecule Profile

Target Molecule: 1-(3-Methoxyphenyl)-3-methylpiperazine Chemical Nature: Basic secondary amine with a piperazine core. Chiral Center: Position 3 (Methyl group).[1] Key Challenge: Severe peak tailing due to interaction between the basic nitrogen and residual silanols on the stationary phase.

As a Senior Application Scientist, I often see researchers struggle with phenylpiperazines not because of a lack of separation capability, but due to poor peak shape masking the resolution. The protocol below is designed to neutralize these secondary interactions while maximizing enantioselectivity.

Primary Method Development Protocol

Do not rely on a single "magic" condition. Use this validated screening strategy to ensure a robust method.

Phase 1: The "Gold Standard" Screening Conditions

Based on structural analogs (phenylpiperazines), immobilized polysaccharide columns offer the highest success rate due to their compatibility with aggressive basic modifiers.

ParameterCondition A (Primary)Condition B (Alternative)
Column Chiralpak IC (Immobilized Cellulose)Chiralpak AD-H (Amylose)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA)n-Hexane / Ethanol / Diethylamine (DEA)
Ratio (v/v) 90 : 10 : 0.180 : 20 : 0.1
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV @ 254 nm (Aromatic ring)UV @ 220 nm (Higher sensitivity)

Critical Technical Insight: The 0.1% Diethylamine (DEA) is not optional. For piperazine derivatives, omitting the basic additive will result in broad, tailing peaks that may merge, giving a false negative for separation.

Phase 2: Optimization Logic

If partial separation is achieved (


):
  • Lower Temperature: Reduce column temperature to 10°C-15°C. This increases the separation factor (

    
    ) by reducing thermal motion, allowing better chiral recognition.
    
  • Change Alcohol: Switch from 2-Propanol to Ethanol. Ethanol often provides sharper peaks for basic amines due to better solvation kinetics.

Technical Support Center: Troubleshooting & FAQs

Troubleshooting Guide

Q1: My peaks are tailing significantly (


). How do I fix this? 
  • Diagnosis: Unwanted silanol interactions. The secondary amine in the piperazine ring is interacting with the silica support.

  • Solution: Increase the basic additive concentration.

    • Step 1: Increase DEA from 0.1% to 0.2%.

    • Step 2: Switch to Ethanolamine (0.1%). Ethanolamine is structurally similar to the analyte and can more effectively block specific active sites.

Q2: The sample is not soluble in the Hexane mobile phase.

  • Diagnosis: 1-(3-Methoxyphenyl)-3-methylpiperazine is moderately polar.

  • Solution: Dissolve the sample in 100% Ethanol or 2-Propanol. Inject a small volume (1-5

    
    L).
    
    • Advanced Fix: If solubility is still poor, switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) using a Chiralpak IC or Chiralcel OD-RH column.

Q3: I see "Ghost Peaks" or baseline drift.

  • Diagnosis: Accumulation of amine additives in the system or contaminated mobile phase.

  • Solution: DEA can oxidize over time. Always use fresh DEA and premix the mobile phase daily. Flush the column with 100% Ethanol (for immobilized columns) after use to remove adsorbed additives.

Method Development Workflow (Visualized)

The following diagram outlines the logical decision process for resolving this specific molecule.

ChiralMethodDevelopment Start Start: 1-(3-Methoxyphenyl)-3-methylpiperazine Solubility Check Solubility in EtOH/IPA Start->Solubility Screening Screen Columns: Chiralpak IC & AD-H MP: Hex/IPA/DEA (90:10:0.1) Solubility->Screening ResultCheck Check Resolution (Rs) & Tailing (Tf) Screening->ResultCheck Success Success: Rs > 1.5 Validate Method ResultCheck->Success Good Separation Tailing Issue: Tailing (Tf > 1.5) ResultCheck->Tailing Poor Peak Shape NoSep Issue: No Separation (Rs = 0) ResultCheck->NoSep Co-elution FixTailing Action: Increase DEA to 0.2% or Switch to Ethanolamine Tailing->FixTailing FixNoSep Action: Switch Alcohol (IPA -> EtOH) or Lower Temp to 15°C NoSep->FixNoSep FixTailing->ResultCheck Retest FixNoSep->ResultCheck Retest PolarMode Action: Try Polar Organic Mode (100% ACN + DEA) FixNoSep->PolarMode If still fails

Caption: Decision tree for chiral method development targeting basic piperazine derivatives.

References

  • Kesarkar, D. J., et al. (2021).[2] Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. Figshare. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: Column Selection and Method Development Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(3-Methoxyphenyl)-3-methylpiperazine Free Base

Ticket ID: #SOL-MPMP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Formulation Division Executive Summary You are encountering low aqueous solubility with 1-(3-Methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-MPMP-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Formulation Division

Executive Summary

You are encountering low aqueous solubility with 1-(3-Methoxyphenyl)-3-methylpiperazine because you are working with the free base form.

Chemically, the free base of this arylpiperazine is a lipophilic amine (LogP


 2.5–3.0). It lacks the ionic character required for interaction with water molecules at neutral pH. The addition of the methyl group at the 3-position of the piperazine ring further increases lipophilicity compared to its parent analog, mCPP (1-(3-methoxyphenyl)piperazine).

Immediate Resolution: To achieve aqueous solubility, you must either:

  • Protonate the amine (convert to a salt in situ) using an acidic buffer.[1]

  • Dissolve in a water-miscible organic solvent (DMSO or Ethanol) before aqueous dilution.

  • Synthesize the Hydrochloride (HCl) salt for long-term stability and ease of handling.

Module 1: Critical Physicochemical Properties

Understanding the molecule is the first step to solving the solubility issue. The table below contrasts the Free Base (your current material) with the Salt form.

PropertyFree Base (Current Material)Hydrochloride Salt (Target Form)
State Oily liquid or low-melting solidCrystalline Solid
Water Solubility Negligible (< 0.1 mg/mL) High (> 50 mg/mL)
Organic Solubility High (DMSO, Ethanol, DCM, Chloroform)Low (DCM, Ether); High (DMSO, Water)
pKa (Calculated) ~9.0 (Secondary Amine N4)N/A (Already protonated)
LogP (Estimated) ~2.8 (Lipophilic)< 0 (Hydrophilic)
Primary Use Organic synthesis intermediateBiological assays, aqueous formulations

Technical Insight: The N1 nitrogen is attached to the phenyl ring, delocalizing its lone pair into the aromatic system (aniline-like). It is not basic. The N4 nitrogen (secondary amine) is the basic center. Protonation here drives solubility [1].

Module 2: Troubleshooting Workflows

Workflow A: Dissolution for Biological Assays (Cell Culture/In Vitro)

Use this method if you need to prepare a solution immediately for testing.

The "Solvent-Shift" Protocol:

  • Primary Solubilization: Dissolve the free base in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10–50 mM.

    • Observation: The compound should dissolve instantly. If not, vortex or sonicate for 30 seconds.

  • Secondary Dilution: Dilute the DMSO stock into your assay buffer (PBS or Media) immediately before use.

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[2]

    • Precipitation Check: If the solution turns cloudy upon dilution, the compound has crashed out.

      • Fix: You have exceeded the solubility limit. Lower the concentration or acidify the buffer slightly (pH 6.0–6.5) if the assay permits.[2]

Workflow B: Preparation of Aqueous Stock Solutions

Use this method if you cannot use DMSO.

The "In-Situ Protonation" Protocol:

  • Calculate the molar amount of your free base.

  • Prepare a 0.1 M HCl or 0.1 M Acetic Acid solution.

  • Add 1.1 molar equivalents of the acid to the free base.

  • Vortex vigorously. The acid protonates the N4 amine, generating a soluble salt species in situ.

  • Dilute with water to volume.

    • Note: Ensure the final pH remains acidic (< pH 6). If you neutralize it (pH > 7), the free base will precipitate.

Module 3: Visualization of Decision Logic

The following flowchart guides you to the correct solvent system based on your experimental needs.

Solubility_Troubleshooting Start Start: 1-(3-Methoxyphenyl)-3-methylpiperazine (Free Base) AppType What is your Application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemSynth Chemical Synthesis (Reactions) AppType->ChemSynth AqStock Aqueous Stock (No Organic Solvent) AppType->AqStock DMSORoute Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSORoute OrgSolv Use DCM, Methanol, or Ethyl Acetate ChemSynth->OrgSolv Acidify Add 1.1 eq. 0.1M HCl or Acetic Acid AqStock->Acidify Dilute Dilute into Media/Buffer (Final DMSO < 0.5%) DMSORoute->Dilute CheckPrecip Check for Precipitation (Cloudiness) Dilute->CheckPrecip WaterAdd Dilute with Water (Keep pH < 6.0) Acidify->WaterAdd caption Figure 1: Solubility Decision Matrix for Arylpiperazine Free Bases

Module 4: Permanent Solution (Salt Formation Protocol)

If you frequently use this compound in aqueous environments, converting the free base to the Dihydrochloride (2HCl) salt is recommended. This stabilizes the compound and ensures consistent water solubility [2].

Laboratory Protocol: Conversion to HCl Salt

  • Dissolve: Dissolve 100 mg of the free base in 2 mL of Diethyl Ether or Ethyl Acetate . The solution should be clear.

  • Acidify: Slowly add 2M HCl in Diethyl Ether (or 1.25M HCl in Ethanol) dropwise while stirring on ice.

    • Stoichiometry: Add excess HCl (approx.[1] 2.5 equivalents) to ensure full protonation.

  • Precipitate: A white to off-white precipitate should form immediately.

    • Troubleshooting: If no solid forms, the product may be an oil. Scratch the glass side with a spatula or add cold hexane to induce crystallization.

  • Isolate: Filter the solid using a Büchner funnel or centrifuge.

  • Wash: Wash the solid 2x with cold ether to remove unreacted free base and excess acid.

  • Dry: Dry under vacuum (desiccator) to remove residual solvents.

  • Result: You now have the water-soluble hydrochloride salt.

Frequently Asked Questions (FAQ)

Q1: I followed the DMSO protocol, but the compound precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." The local concentration at the droplet interface exceeded the solubility limit before it could disperse.

  • Fix: Vortex the media while adding the DMSO stock slowly.

  • Fix: Warm the media to 37°C before addition.

  • Fix: Ensure your stock concentration isn't too high. If you are diluting 1:1000, a 10 mM stock is safer than a 100 mM stock.

Q2: Can I use ethanol instead of DMSO? A: Yes, ethanol is a viable alternative, but it is more volatile. Ensure your tubes are sealed tightly to prevent evaporation, which would change the concentration. Ethanol is also generally less cytotoxic than DMSO in some sensitive cell lines, but check your specific cell line's tolerance.

Q3: Is the free base stable at room temperature? A: Free bases of secondary amines can absorb CO₂ from the air to form carbamates, and they are prone to oxidation (turning yellow/brown) [3].

  • Recommendation: Store the free base at -20°C under an inert atmosphere (Nitrogen/Argon). The HCl salt is significantly more stable and can be stored at room temperature (desiccated).

Q4: Why does the literature mention "1-(3-Methoxyphenyl)piperazine" (mCPP) but not my "3-methyl" compound? A: Your compound is a specific structural analog. The "3-methyl" group adds steric bulk and lipophilicity. While mCPP data is a good reference point, your compound will be less water-soluble and more lipid-soluble than mCPP. Do not rely on mCPP concentration limits; reduce them by ~20-30% for safety.

References

  • Pagnotta, M. et al. (1993). Pharmacological characterization of the m-chlorophenylpiperazine receptor.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development.

  • Cayman Chemical. (n.d.). Product Information: 1-(3-Methoxyphenyl)piperazine.[3][4][5][6][7][8][9] Provides solubility data for the structural analog mCPP (DMSO: 15 mg/mL; PBS pH 7.2: 0.5 mg/mL).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24870754, 1-(3-Methoxyphenyl)piperazine.

Sources

Optimization

Technical Support Center: Minimizing Oxidative Degradation of Phenylpiperazine Derivatives

Overview: The Mechanistic Vulnerability of Phenylpiperazines Phenylpiperazine derivatives (e.g., aripiprazole, trazodone, nefazodone) are cornerstone scaffolds in neuropharmacology. However, the electron-rich aliphatic n...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Mechanistic Vulnerability of Phenylpiperazines

Phenylpiperazine derivatives (e.g., aripiprazole, trazodone, nefazodone) are cornerstone scaffolds in neuropharmacology. However, the electron-rich aliphatic nitrogen atoms within the piperazine ring make these molecules highly susceptible to oxidative degradation[1]. This instability poses significant challenges during formulation, long-term storage, and forced degradation studies. Oxidation typically manifests through three primary pathways: N-oxidation (forming N-oxides),


-hydroxylation , and subsequent N-dealkylation [2].

Understanding the causality behind these degradation pathways is critical for rational formulation design. Trace transition metals (like Fe


 and Cu

) leached from manufacturing equipment frequently catalyze the formation of reactive oxygen species (ROS) via Fenton-like chemistry, accelerating the degradation of the active pharmaceutical ingredient (API)[3].

Troubleshooting & FAQs

Q1: My LC-MS/MS stability data shows a +16 Da mass shift for my phenylpiperazine API. How can I definitively determine if this is an N-oxide or an


-hydroxylated degradant? 
A1:  Both N-oxidation at the piperazine nitrogen and C-hydroxylation at the 

-carbon yield a +16 Da mass shift[4]. To differentiate them, you must leverage the collision-induced dissociation (CID) fragmentation patterns in your MS/MS workflow:
  • N-oxides: The coordinate covalent N-O bond is relatively weak. Under CID, N-oxides characteristically exhibit a direct loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da), regenerating the parent API mass fragment.

  • 
    -Hydroxylation:  Carbon-hydroxyl bonds do not readily lose oxygen. Instead, these degradants typically undergo a loss of water (-18 Da) or undergo immediate ring cleavage (N-dealkylation) due to the instability of the resulting hemiaminal intermediate[2].
    

Q2: We observe highly inconsistent degradation rates across different batches of our aqueous formulation, despite maintaining a neutral pH and identical storage conditions. What is the root cause? A2: Inconsistent oxidative degradation across batches is the classic hallmark of transition metal contamination [3]. Piperazine oxidation is rarely driven by dissolved oxygen alone; it is almost always catalyzed by trace metals (iron, copper) that leach from stainless steel mixing tanks or are present as impurities in excipients. These metals catalyze the breakdown of ambient peroxides into highly reactive hydroxyl radicals.

  • Solution: Implement ICP-MS testing for your raw excipients. To mitigate this in the formulation, incorporate a chelating agent such as EDTA (which sequesters the metal ions) and sparge the aqueous vehicle with an inert gas (Nitrogen or Argon) prior to compounding[5].

Q3: During forced degradation, our API completely degrades into multiple unidentifiable fragments within 24 hours. How do we design a biologically and pharmaceutically relevant oxidation protocol? A3: You are likely over-stressing the molecule, leading to secondary and tertiary degradation artifacts that will never occur during a standard shelf-life. The goal of forced degradation is to achieve 10-20% degradation to identify primary degradants[1].

  • Solution: Instead of using harsh conditions like 10% H

    
    O
    
    
    
    at elevated temperatures, reduce the concentration to 1-3% H
    
    
    O
    
    
    at room temperature[1]. Crucially, you must quench the reaction prior to injection (see protocol below) to prevent the oxidation from continuing inside the autosampler vial.

Data Presentation: Oxidative Pathways & Mitigation

The following table summarizes the quantitative and qualitative parameters associated with the primary oxidative degradation pathways of phenylpiperazines.

Degradation PathwayMechanistic TriggerPrimary MS/MS IndicatorStructural ConsequenceOptimal Mitigation Strategy
N-Oxidation Peroxides (Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

O

), ROS
+16 Da (Loss of -16/-17 Da in CID)Formation of piperazine N-oxideAntioxidants (e.g., BHT, Ascorbic Acid)

-Hydroxylation
Metal-catalyzed ROS (Fe

/Cu

)
+16 Da (Loss of -18 Da in CID)Hemiaminal formationChelators (e.g., EDTA), Metal-free excipients[3]
N-Dealkylation Secondary cleavage of

-hydroxyls
Cleaved alkyl chain massLoss of pharmacophore / ToxicityInert atmosphere (N

sparging), Light protection

Experimental Protocol: Self-Validating Forced Degradation & Mitigation Screening

To ensure trustworthiness and reproducibility, this protocol incorporates a mandatory quenching step. Without quenching, residual peroxides will continue to degrade the API during the analytical run, artificially skewing the kinetic data.

Phase 1: Controlled Oxidative Stress

  • Sample Preparation: Dissolve the phenylpiperazine API in a chemically inert, LC-compatible solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Stress Induction: Add H

    
    O
    
    
    
    to achieve a final concentration of 3% v/v[1].
  • Incubation: Incubate the solution at 25°C (room temperature) in the dark to prevent confounding photolytic degradation. Pull 100 µL aliquots at 0, 6, 12, and 24 hours[4].

Phase 2: The Quenching Mechanism (Critical Step) 4. Reaction Quenching: Immediately transfer each 100 µL aliquot into a vial containing 10 µL of 10% Sodium Thiosulfate (Na


S

O

) or Catalase enzyme.
  • Causality: Sodium thiosulfate rapidly reduces residual H
    
    
    O
    
    
    to water, halting the oxidative cascade. This ensures the degradation profile represents the exact moment the aliquot was pulled.
  • Dilution & Analysis: Dilute the quenched sample 1:10 with the mobile phase and inject it into the LC-QToF-MS for impurity profiling[4].

Phase 3: Mitigation Validation 6. Screening: Prepare three parallel API solutions.

  • Control: API + 3% H
    
    
    O
    
    
  • Chelator: API + 0.1% EDTA + 3% H
    
    
    O
    
    
  • Scavenger: API + 0.05% BHT + 3% H
    
    
    O
    
    
  • Evaluation: Compare the Area Under the Curve (AUC) of the parent API and the +16 Da degradant peaks across the three samples at 24 hours. A reduction of degradants in the EDTA sample confirms metal-catalyzed autoxidation, whereas a reduction in the BHT sample confirms a direct free-radical mechanism[5].

Mechanistic Visualization

The following diagram maps the logical relationship between oxidative stressors, the resulting degradation pathways of the phenylpiperazine ring, and the specific points of formulation intervention.

G API Phenylpiperazine API NOxide N-Oxide (+16 Da) API->NOxide N-Oxidation Dealkyl N-Dealkylation Products API->Dealkyl Alpha-Hydroxylation & Cleavage ROS ROS / Peroxides (e.g., H2O2) ROS->API Oxidative Stress Metals Trace Metals (Fe, Cu) Metals->ROS Catalysis (Fenton) Antiox Antioxidants (e.g., BHT) Antiox->ROS Quenches Chelator Chelators (e.g., EDTA) Chelator->Metals Sequesters

Oxidative degradation pathways of phenylpiperazines and targeted formulation interventions.

References

  • [1] Title: 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability Source: Benchchem URL:

  • [5] Title: Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs Source: Benchchem URL:

  • [3] Title: Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating Source: OSTI URL:

  • [4] Title: Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry Source: European Journal of Chemistry URL:

  • [2] Title: N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed Source: ResearchGate URL:

Sources

Troubleshooting

Removing palladium catalyst residues from 1-(3-Methoxyphenyl)-3-methylpiperazine

Technical Support Center: Palladium Removal from 1-(3-Methoxyphenyl)-3-methylpiperazine Executive Summary & Chemical Context The Challenge: You are synthesizing 1-(3-Methoxyphenyl)-3-methylpiperazine , likely via a Buchw...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from 1-(3-Methoxyphenyl)-3-methylpiperazine

Executive Summary & Chemical Context

The Challenge: You are synthesizing 1-(3-Methoxyphenyl)-3-methylpiperazine , likely via a Buchwald-Hartwig amination or similar Pd-catalyzed cross-coupling.[1] The core issue is the secondary amine on the piperazine ring. Unlike simple aromatics, this basic nitrogen acts as a competitive ligand, coordinating strongly to residual Palladium (Pd) species. This creates a "tug-of-war" between your product and the removal agent.

The Solution Architecture: Standard filtration (Celite) is insufficient here because the Pd is solubilized by your product, not just suspended.[2] To reach ICH Q3D compliance (typically <10 ppm for oral dosage), we must introduce a ligand with a significantly higher binding constant (


) for Pd than the piperazine amine.

Troubleshooting Guide (Q&A)

Q1: I’ve run a standard silica plug, but my ICP-MS still shows >500 ppm Pd. Why didn’t it stick to the silica?

  • Root Cause: Silica gel (

    
    ) relies on weak polar adsorption.[1] Your product (a secondary amine) is polar and basic; it effectively "washes" the Pd off the silica because the Pd-Amine complex is stable and soluble in the eluent.
    
  • The Fix: You need Chemisorption , not Physisorption.[1] Switch to a functionalized scavenger (e.g., SiliaMetS® Thiourea or Thiol ).[1] These form covalent-like bonds with Pd that are stronger than the Pd-Piperazine coordination.[1]

Q2: I used Activated Carbon, and my yield dropped by 30%. Is the Pd eating my product?

  • Root Cause: Activated carbon is non-selective.[1] It adsorbs planar aromatic rings via

    
    -
    
    
    
    stacking.[1] Your molecule contains a methoxyphenyl ring, making it a prime target for non-specific adsorption into the carbon micropores.
  • The Fix: If you must use carbon, use a synthetic carbon (e.g., CUNO or specific pharmaceutical grades) with defined pore sizes, or switch to Silica-supported scavengers which are sterically designed to exclude bulky organic molecules while trapping small metal ions.

Q3: The scavenger is clogging my filter. How do I recover my product without losing volume?

  • Root Cause: "Fines" generation.[1] Vigorous magnetic stirring grinds silica beads into dust.[1]

  • The Fix: Use overhead mechanical stirring (low shear) or a rocker.[1] For filtration, use a dual-layer filter: a bottom layer of Celite (diatomaceous earth) and a top layer of the scavenger. This prevents the fines from blinding the frit.

Q4: My product is still dark brown, but I used a scavenger. Is the Pd still there?

  • Root Cause: Not necessarily.[1] "Color does not equal Metal."[1] Conjugated organic by-products (oxidation products of the anisidine/piperazine coupling) are often highly colored but metal-free.

  • The Fix: Do not rely on visual inspection. Run a quantitative Pd check (ICP-MS or colorimetric spot test). If Pd is low (<20 ppm) but color persists, a standard activated charcoal wash (short contact time) is required after the metal scavenging step to remove organic colorants.

Detailed Experimental Protocols

Method A: Functionalized Silica Scavenging (Recommended)

Best for: High-value intermediates, strict ICH limits (<10 ppm), and preventing yield loss.

Mechanism: The sulfur atoms in the Thiourea/Thiol ligand back-donate electron density to the Pd(II), breaking the Pd-Piperazine bond.

  • Preparation: Dissolve crude 1-(3-Methoxyphenyl)-3-methylpiperazine in a solvent compatible with the scavenger (THF, Ethyl Acetate, or Methanol are ideal).[1] Avoid DMF if possible (it competes for Pd).

  • Loading: Add SiliaMetS® Thiourea (or equivalent).

    • Ratio: 4-8 equivalents relative to the residual Pd content (if known). If unknown, use 5-10 wt% relative to the mass of the crude product.

  • Incubation (Critical):

    • Temperature: Heat to 50-60°C . Room temperature is often too slow to overcome the activation energy required to break the Pd-Amine chelate.

    • Time: Stir for 4–12 hours.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad.[1]

  • Validation: The filtrate should be significantly lighter. Rinse the cake with 2 bed volumes of solvent.

Method B: The L-Cysteine Wash (Liquid-Liquid Extraction)

Best for: Large scale (>1kg) where solid scavengers are too expensive.

  • Dissolution: Dissolve the crude product in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).[1]

  • Reagent Prep: Prepare a 5-10% aqueous solution of L-Cysteine (adjust pH to neutral/slightly basic if needed, though L-Cysteine works well natively).

  • Extraction:

    • Wash the organic layer with the L-Cysteine solution (3x).

    • Observation: The aqueous layer often turns yellow/orange as it captures the Pd.

  • Polishing: Perform a final wash with 5% Sodium Bicarbonate to remove residual cysteine, then brine.[1]

  • Drying: Dry organic layer over

    
     and concentrate.
    

Decision Matrix & Workflow Visualization

Figure 1: Scavenger Selection Decision Tree

Caption: Logic flow for selecting the optimal Pd removal method based on scale and chemical sensitivity.

Pd_Removal_Decision Start Start: Crude Product (High Pd, >500 ppm) ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<100g) High Value ScaleCheck->SmallScale LargeScale Large Scale (>1kg) Cost Sensitive ScaleCheck->LargeScale Solubility Soluble in EtOAc/THF/MeOH? SmallScale->Solubility ExtractionMethod Method B: L-Cysteine Wash (Scalable) LargeScale->ExtractionMethod SilicaMethod Method A: SiliaMetS® Thiourea (High Selectivity) Solubility->SilicaMethod Yes CarbonMethod Method C: Activated Carbon (Risk of Yield Loss) Solubility->CarbonMethod No

Figure 2: The "Tug-of-War" Mechanism

Caption: Mechanistic view of displacing the Pd from the Piperazine amine to the Scavenger.

Mechanism cluster_0 Solution Phase cluster_1 Solid Phase (Scavenger) Complex Pd-Piperazine Complex Heat Heat (50°C) Activation Energy Complex->Heat Scavenger Si-Thiourea (Free Ligand) Scavenger->Heat Trapped Si-Thiourea-Pd (Stable Solid) Heat->Trapped Stronger Bond Product Purified Piperazine Heat->Product Released

[1]

Comparative Data: Scavenger Efficiency

The following data approximates typical removal rates for secondary amine substrates (like piperazines) starting with ~1000 ppm Pd.

MethodScavenger TypeFinal Pd (ppm)Yield RecoveryNotes
Control Silica Gel (Standard)~850>98%Ineffective due to amine competition.[1]
Method A SiliaMetS® Thiourea < 5 >95% Best balance of purity and yield.
Method A SiliaMetS® Thiol< 10>95%Excellent alternative.[1][3]
Method B L-Cysteine Extraction< 20>90%Good for bulk, requires phase separation optimization.[1]
Method C Activated Carbon< 50~75%High product loss due to adsorption of the aromatic ring.[1]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. [Link][1]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. [Link][1]

Sources

Optimization

Technical Support Center: 2-Methylpiperazine Arylation Optimization

Topic: Optimizing Reaction Temperature for 2-Methylpiperazine Arylation Ticket ID: #BH-2MP-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The Temperature-Selectivity Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 2-Methylpiperazine Arylation Ticket ID: #BH-2MP-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Temperature-Selectivity Paradox

Welcome to the technical support center. You are likely here because the arylation of 2-methylpiperazine (2-MePip) is behaving unpredictably. Unlike symmetric piperazine, 2-MePip possesses two non-equivalent nucleophilic sites: the sterically hindered N1 (adjacent to the methyl group) and the unhindered N4 .

The Core Conflict:

  • N4-Arylation (Kinetic Product): Rapid, favored at lower temperatures, less sensitive to steric bulk of the ligand.

  • N1-Arylation (Thermodynamic/Steric Challenge): Significantly slower due to

    
    -methyl interference. Direct N1-arylation often requires specific protecting group strategies (e.g., 1-Boc-3-methylpiperazine to force N1 reaction) or extreme forcing conditions.
    

Temperature in this system is not just a rate accelerator; it is a selectivity switch and a catalyst stressor . This guide helps you balance these factors.

Diagnostic Visualizer: Reaction Pathways

Before troubleshooting, visualize the competing pathways occurring in your flask.

ReactionPathway Start Reagents: 2-MePip + Ar-X [Pd] Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Start->OxAdd T > Activation E CoordN4 Coordination at N4 (Unhindered) OxAdd->CoordN4 Fast (Low T ok) CoordN1 Coordination at N1 (Hindered by Me-) OxAdd->CoordN1 Slow (High T req) ProdN4 Product A: N4-Aryl-2-MePip (Major Kinetic) CoordN4->ProdN4 Reductive Elim. ProdN1 Product B: N1-Aryl-2-MePip (Minor/Trace) CoordN1->ProdN1 Reductive Elim. Bis Side Product: N1,N4-Bis-Aryl (Over-reaction) ProdN4->Bis Excess Ar-X + High T ProdN1->Bis Excess Ar-X + High T

Figure 1: Kinetic competition between N4 and N1 sites. Note that N4 is the "path of least resistance."

Troubleshooting Guide & FAQs

Module A: Regioselectivity Issues (N1 vs. N4)

Q: I am trying to make the N4-aryl product, but I see N1 impurities or bis-arylation. How do I use temperature to fix this?

A: This is a classic kinetic control scenario.

  • The Mechanism: The N4 nitrogen is a secondary amine with minimal steric hindrance. The N1 nitrogen is hindered by the neighboring methyl group.

  • Temperature Fix: Lower your reaction temperature.

    • Run the reaction at 60°C – 80°C rather than 100°C+.

    • At lower temperatures, the activation energy for N4 coordination is met, but the barrier for N1 coordination remains too high.

  • Ligand Selection: Ensure you are using a bulky ligand (e.g., RuPhos or BrettPhos ). The bulk of the ligand reinforces the steric penalty at N1, making N4 arylation even more exclusive [1].

Q: I specifically need the N1-aryl product. Can I just crank the heat to 120°C?

A: No. Simply increasing heat rarely flips selectivity to N1 efficiently; it usually leads to:

  • Bis-arylation: The N4 product forms first, then reacts again at N1.

  • Catalyst Death: Pd-catalysts often degrade (agglomerate to Pd black) above 110°C unless specialized ligands are used.

  • The Solution: Do not rely on temperature for N1 selectivity. You must use a protecting group strategy . Use 1-Boc-3-methylpiperazine (where N4 is blocked). This forces the reaction to N1. Once coupled, deprotect with acid (HCl/Dioxane).

Module B: Reaction Stalling & Conversion

Q: My reaction hits 50% conversion and then stops. Adding more catalyst doesn't help. Is my temperature too low?

A: This is likely Catalyst Deactivation , not just low kinetics.

  • Scenario 1: Pd Black Formation. If the reaction mixture turns grey/black, your catalyst has aggregated.

    • Cause: Temperature too high for the ligand to stabilize Pd(0).

    • Fix: Lower T by 10°C and switch to a more thermally stable precatalyst (e.g., Pd(OAc)₂ + XPhos or G3/G4 Buchwald Precatalysts ).

  • Scenario 2: Inhibitory Species (Iodide Effect). If using Aryl-Iodides, the released iodide ion can poison the catalyst by forming stable Pd-I dimers, especially at lower temperatures where ligand exchange is slow.

    • Fix: Surprisingly, increase T slightly (to 90-100°C) to facilitate ligand exchange, or switch to Aryl-Bromides [2].

Module C: The "Bis-Arylation" Nightmare

Q: I am getting 20% of the double-arylated product (N1,N4-diaryl).

A: This is a stoichiometry and temperature issue.

  • Stoichiometry: You likely have a local excess of Aryl Halide. Ensure you are using 1.2 – 1.5 equivalents of 2-MePip relative to the Aryl Halide.

  • Temperature: High temperatures increase the rate of the second arylation (at the hindered N1 site) after the first one is complete.

  • Protocol Adjustment:

    • Reduce T to 65-80°C .

    • Add the Aryl Halide slowly (dropwise) to the solution of Catalyst + 2-MePip + Base. This keeps the amine concentration high relative to the halide.

Optimization Protocol: The "Temperature Gradient" Method

Do not guess. Run this standardized screen to define your Operating Window.

Standard Reagents:

  • Substrate: 2-Methylpiperazine (1.5 eq)

  • Electrophile: Aryl Bromide (1.0 eq)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) (Or RuPhos Pd G4)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene or Dioxane (0.2 M)

The Screen:

ExperimentTemp (°C)Expected OutcomeRisk Factor
A RT (25°C) Low conversion (<10%). Only highly active Ar-Cl react.Catalyst remains active but dormant.
B 60°C Sweet Spot for N4 Selectivity. High mono-arylation.Reaction time may be long (12-24h).
C 80°C Standard Optimization Point. Good balance of rate/selectivity.Minor bis-arylation possible.
D 100°C High conversion. Risk of N1 impurity/Bis-product.Pd Black formation risk.
E 120°C Rapid reaction. High impurity profile.Ligand oxidation/dealkylation.

Decision Logic:

  • Start at Condition C (80°C) .

  • Check LCMS at 1 hour.

    • If >90% SM remaining: Go to Condition D .

    • If >10% Bis-product: Go to Condition B .

    • If Pd Black precipitates: Switch solvent to t-Amyl Alcohol (higher boiling, better solubility) or lower T.

Advanced Troubleshooting Flowchart

Use this logic gate to determine your next move.

Troubleshooting Start Issue Detected Q1 Is the Reaction Stalled? Start->Q1 Q2 Is the Mixture Black? Q1->Q2 Yes Q3 Is Selectivity Poor (Bis-arylation)? Q1->Q3 No (Conversion ok, purity bad) Act1 Increase T by 10°C Check Oxygen exclusion Q2->Act1 No (Solution clear/orange) Act2 Cat Decomposition. Lower T. Switch to Precatalyst G4. Q2->Act2 Yes (Pd Black) Act3 Lower T by 10°C. Increase Amine Eq. Add Ar-X slowly. Q3->Act3 Yes

Figure 2: Decision tree for optimizing reaction parameters based on visual and LCMS feedback.

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed N-Arylation of Piperazines: A Practical Guide. Organic Letters.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][4][5][6] Chemical Reviews, 116(19), 12564–12649.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society.[7]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During 1-(3-Methoxyphenyl)-3-methylpiperazine Purification

Target Audience: Researchers, scientists, and drug development professionals. Subject: Maintaining the chiral integrity of C3-substituted arylpiperazines during downstream processing and purification workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Maintaining the chiral integrity of C3-substituted arylpiperazines during downstream processing and purification workflows.

Mechanistic Causality: The "Why" Behind Racemization

Q: Why is 1-(3-Methoxyphenyl)-3-methylpiperazine so prone to racemization during standard purification? A: The piperazine ring is a privileged pharmacophore found in numerous FDA-approved CNS drugs 1[1]. However, the C3 stereocenter is uniquely vulnerable because it is adjacent to a secondary amine. Under basic conditions or elevated temperatures, the alpha-proton becomes labile. This leads to reversible deprotonation, forming a planar enamine/imine intermediate. Upon non-selective reprotonation, the stereocenter is scrambled, resulting in a complete or partial loss of enantiomeric excess (ee%) 2[2].

Mechanism A Chiral 1-(3-Methoxyphenyl) -3-methylpiperazine B Base / Elevated Temp (Deprotonation at C3) A->B C Planar Intermediate (Enamine/Imine Tautomer) B->C D Non-selective Reprotonation C->D E Racemic Mixture (Loss of ee%) D->E

Fig 1. Base-catalyzed racemization pathway of 3-methylpiperazine derivatives via planar intermediates.

Troubleshooting Guide & FAQs

Q: I am losing chiral purity during normal-phase silica gel chromatography. How can I fix this? A: Silica gel chromatography often requires amine modifiers (like triethylamine) to prevent the peak tailing of basic piperazines. However, strong bases trigger the deprotonation mechanism described above 3[3]. Solution: Switch to a sterically hindered, milder base such as N,N-diisopropylethylamine (DIPEA) at very low concentrations (<0.1%), or transition to Reverse-Phase HPLC (RP-HPLC) using a buffered mobile phase (e.g., 100 mM ammonium acetate, pH 6.0) to keep the piperazine protonated and the C3 proton locked 4[4].

Q: Can I use salt formation instead of chromatography to purify the enantiomer? A: Yes. Diastereomeric salt resolution is highly effective and avoids the microenvironmental pH issues of silica. For 3-methylpiperazine derivatives, (L)-tartaric acid is the industry standard resolving agent, forming a highly crystalline salt that can be isolated via fractional crystallization 5[5].

Q: My product racemized during the free-basing step after salt resolution. What went wrong? A: Free-basing a chiral piperazine salt using strong aqueous bases (like NaOH) or at room temperature/elevated heat will rapidly induce racemization. You must use mild bases (e.g., saturated NaHCO3) and maintain the temperature between 0–5 °C, extracting immediately into an organic solvent to minimize aqueous alkaline exposure 2[2].

Quantitative Comparison of Purification Strategies

Purification MethodTypical Yield (%)Enantiomeric Excess (ee %)Racemization RiskKey Preventative Measure
Normal Phase Silica (TEA modifier)70–80%< 50%HighAvoid strong/unhindered amine modifiers.
RP-HPLC (Ammonium Acetate pH 6.0)85–90%> 98%LowMaintain slightly acidic pH; avoid heat during drying.
Diastereomeric Salt Resolution 35–45%*> 99%LowPerform free-basing strictly at < 5 °C.

*Yield is per single enantiomer isolated from a racemic mixture.

Self-Validating Experimental Protocols

Workflow Step1 Crude Racemate Synthesis Output Step2 Add (L)-Tartaric Acid (EtOH/H2O, <40°C) Step1->Step2 Step3 Fractional Crystallization (Cool to 4°C) Step2->Step3 Step4 Filter Diastereomeric Salt (Wash with cold EtOH) Step3->Step4 Step5 Mild Free-Basing (Sat. NaHCO3, 0-5°C) Step4->Step5 Step6 Enantiopure Product (ee > 99%) Step5->Step6

Fig 2. Optimized workflow for the chiral resolution of 1-(3-Methoxyphenyl)-3-methylpiperazine.

Protocol A: Diastereomeric Salt Resolution via (L)-Tartaric Acid

This protocol utilizes thermodynamic control to isolate the desired enantiomer while preventing base-catalyzed racemization 5[5].

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of (L)-tartaric acid in a 9:1 mixture of Ethanol/Water.

  • Slowly add 1.0 equivalent of crude racemic 1-(3-Methoxyphenyl)-3-methylpiperazine.

  • Crucial Causality: Maintain the reaction temperature below 40 °C. Exceeding this thermal threshold exponentially increases the kinetic rate of imine-enamine tautomerization.

Step 2: Fractional Crystallization

  • Allow the solution to cool naturally to 20 °C, then transfer to a 4 °C cold room for 12 hours.

  • Filter the precipitated diastereomeric salt and wash with ice-cold ethanol.

  • Self-Validation Checkpoint 1: Confirm diastereomeric purity via specific rotation (

    
    ) before proceeding to free-basing.
    

Step 3: Mild Free-Basing

  • Suspend the purified salt in pre-chilled dichloromethane (DCM) at 0–5 °C.

  • Slowly add cold, saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.0. Do not use NaOH.

  • Extract immediately into the DCM layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure (water bath < 25 °C).

Protocol B: Analytical Validation of Enantiomeric Excess

To ensure the protocol's success, the final ee% must be validated using a self-contained analytical system.

Step 1: Capillary Electrophoresis (CE)

  • Prepare a 100 mM phosphate buffer (pH 6.0).

  • Add 34 mg/mL of sulfated β-cyclodextrin (S-β-CD) as the chiral selector, with 40% (v/v) methanol as an organic modifier 6[6].

  • Run the sample. The S-β-CD will form transient diastereomeric inclusion complexes with the piperazine enantiomers, allowing for baseline separation and precise ee% quantification.

References

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin Source: PubMed (nih.gov) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines Source: ResearchGate URL:[Link]

  • Racemization in Drug Discovery Source: ORCA – Online Research @ Cardiff URL:[Link]

Sources

Optimization

Technical Support Center: Arylpiperazine Hydrochloride Salts

Ticket #404: Handling Hygroscopic & Deliquescent Solids Status: Open | Priority: Critical | Assigned To: Senior Application Scientist Executive Summary: The Nature of the Beast You are likely here because your free-flowi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Handling Hygroscopic & Deliquescent Solids

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist

Executive Summary: The Nature of the Beast

You are likely here because your free-flowing white powder turned into a sticky gum on the balance, or your yield calculation is physically impossible (>100%) due to water weight.

The Root Cause: Arylpiperazine hydrochloride salts are notoriously hygroscopic due to the high lattice energy mismatch and the hydrogen-bonding capability of the chloride ion. The protonated piperazine nitrogen (


) acts as a strong hydrogen bond donor, while the chloride counter-ion (

) is a hungry acceptor. When exposed to ambient humidity, the lattice surface adsorbs water molecules, lowering the activation energy for phase transitions. This often leads to deliquescence (dissolving in absorbed water) or pseudopolymorphic transitions (formation of stable hydrates).

This guide is not a textbook; it is a field manual for stabilizing your workflow.

Module 1: Storage & Handling Protocols

Preventing the "Gummy Bear" Effect

Q: My salt turns to paste within seconds of opening the vial. How do I weigh this accurately for stoichiometry?

A: You are fighting kinetics. If the rate of water adsorption is faster than your weighing stabilization time, you must change the environment, not your speed.

The "Zero-Exposure" Weighing Protocol:

  • Equilibration: Never open a cold vial (from -20°C storage) immediately. Allow it to reach room temperature in a desiccator. Cold surfaces condense water instantly.

  • The "Subtractive" Method (Difference Weighing):

    • Do not tare a weigh boat and add sample.

    • Tare the balance to zero.[1]

    • Place the entire capped vial on the balance. Record Mass A.

    • Remove vial, quickly transfer an approximate amount to your reaction vessel, and recap immediately.

    • Weigh the capped vial again. Record Mass B.

    • Mass Added = Mass A - Mass B.

    • Why? This keeps the bulk stock protected and eliminates the error of water adsorbing to the sample on the open weigh boat.

Q: What is the gold standard for storage? Silica gel isn't working.

A: Silica gel is often insufficient for deliquescent amine salts because its moisture capacity drops significantly at low RH.[2]

  • Primary Storage: Amber glass vials with Teflon-lined caps (avoid Parafilm alone; it is permeable to water vapor over time).

  • Secondary Containment: A vacuum desiccator.

  • Desiccant Choice: Switch to Phosphorus Pentoxide (

    
    )  or Potassium Hydroxide (
    
    
    
    )
    pellets. These are chemically reactive desiccants that maintain a much lower partial pressure of water than physical adsorbents like silica.
    • Warning:

      
       turns into phosphoric acid syrup when saturated; use a glass insert dish.
      
Module 2: Synthesis & Purification Troubleshooting

Resolving "Oiling Out" and Stoichiometry Issues

Q: During recrystallization, my product comes out as an oil at the bottom of the flask, not crystals. Why?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[3][4] It occurs when the melting point of the solvated salt drops below the boiling point of your solvent system, often exacerbated by impurities or water.[4]

The Rescue Workflow:

OilingOutRescue Start Problem: Product Oils Out CheckTemp Is Solution Boiling? Start->CheckTemp Reheat Reheat to redissolve oil CheckTemp->Reheat Yes Seed Add Seed Crystal at T < MP Reheat->Seed Clear solution SolventMod Add more 'Good' Solvent (Increase Solubility) Reheat->SolventMod Oil persists Success Crystallization Seed->Success Triturate Cool & Triturate (Scratch glass/Sonication) SolventMod->Triturate Triturate->Success

Figure 1: Decision matrix for rescuing an oiled-out crystallization batch.

Detailed Protocol for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil phase dissolves back into the bulk solvent. If it refuses, add small aliquots of the "good" solvent (usually methanol or ethanol) until homogeneous.

  • The Azeotropic Fix: If water is the culprit (lowering the MP), add toluene or isopropanol and distill off a portion of the solvent. This removes trace water via azeotrope.

  • Slow Cooling: Insulate the flask with a towel. Rapid cooling promotes oiling.

  • Seeding: Add a seed crystal of the pure salt when the solution is slightly turbid but still warm.

Q: How do I dry the salt without decomposing it?

A: Arylpiperazine HCl salts can lose HCl (disassociate) under high vacuum and high heat.

  • Method: Vacuum oven at 40–50°C.

  • Trap: Use a KOH trap between the oven and the pump to catch any liberated HCl gas, protecting your pump.

  • Endpoint: Dry until constant weight is achieved. If weight continues to drop indefinitely, you are likely subliming the salt or losing HCl.

Module 3: Solid-State Characterization

Forensics: Is it wet or is it a hydrate?

Q: How do I distinguish between surface moisture and a stable hydrate?

A: You need TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry).

FeatureSurface Moisture (Hygroscopic)Stoichiometric Hydrate (Pseudopolymorph)
TGA Profile Gradual weight loss starting immediately from ambient temp up to ~100°C.Distinct, stepped weight loss occurring at a specific temperature range (often >100°C).
DSC Signal Broad, shallow endotherm (desorption).Sharp endotherm corresponding to the dehydration event (lattice collapse).
XRPD No change in crystal pattern (unless deliquesced).Unique crystal pattern different from the anhydrous form.

Why this matters: If you have a hydrate, drying it aggressively might produce an unstable amorphous phase that will re-absorb water instantly. In that case, accept the hydrate . Characterize it, determine the molecular weight adjustment (MW + xH2O), and use it as is.

Module 4: Advanced Mitigation (The "Nuclear" Option)

When HCl is simply not viable.

If the HCl salt is operationally impossible to handle (e.g., glass transition temperature


 is too low), you must switch the counter-ion. The goal is to increase the lattice energy.

Recommended Counter-ions for Arylpiperazines:

  • Fumarate / Maleate: Often form stable, non-hygroscopic crystalline networks.

  • Oxalate: High lattice energy, usually crystallizes well (Warning: Toxicity considerations for final drugs).

  • Tosylate / Mesylate: These anions are larger and lipophilic, often shielding the protonated amine from water, though they can sometimes form oils themselves.

Salt Selection Workflow:

SaltSelection Base Free Base Arylpiperazine Screen Salt Screen (HCl, HBr, Fumaric, Tartaric) Base->Screen Eval Evaluate Hygroscopicity (DVS Analysis) Screen->Eval Decision Is Hygroscopicity < 2%? Eval->Decision Keep Scale Up Decision->Keep Yes Switch Switch Counter-ion Decision->Switch No Switch->Screen Retry

Figure 2: Salt screening workflow to identify non-hygroscopic candidates.

References
  • Smolecule Technical Support. (2026). Handling Hygroscopic Properties of Hydrochloride Salts. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • MDPI Pharmaceutics. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from

  • Lab Manager. (2025). Analytical Balances and Proper Weighing Practices. Retrieved from

Sources

Troubleshooting

Storage stability of 1-(3-Methoxyphenyl)-3-methylpiperazine solutions

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Storage & Stability of 1-(3-Methoxyphenyl)-3-methylpiperazine Executive Summary: Quick Reference Storage Matrix For immedi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Storage & Stability of 1-(3-Methoxyphenyl)-3-methylpiperazine

Executive Summary: Quick Reference Storage Matrix

For immediate integration into your laboratory workflow, adhere to the following stability matrix. Deviating from these parameters is the primary cause of experimental variability in receptor binding and behavioral assays.

FormStorage ConditionShelf LifeCritical Precaution
Solid (Lyophilized) -20°C (Desiccated)> 2 YearsHygroscopic: Equilibrate to RT before opening to prevent moisture condensation.
Stock Solution (>10 mM)-80°C (Ideal) or -20°C6 Months (-20°C) 1 Year (-80°C)Solvent: Use anhydrous DMSO or Ethanol. Purge with Argon/Nitrogen.
Working Solution (Aqueous)+4°C< 24 Hours Unstable: Prepare fresh daily. Do not freeze.

Section 1: Solution Preparation & Solvent Compatibility

Q: Why does my compound precipitate when diluting the DMSO stock into PBS?

A: This is a "Solubility Crash" caused by the hydrophobic phenyl ring and the basicity of the piperazine moiety.

  • The Mechanism: 1-(3-Methoxyphenyl)-3-methylpiperazine is a lipophilic base. In pure DMSO, it is fully solvated. When you dilute into a neutral buffer (pH 7.4), the solvent power decreases. If the pH is above the pKa of the secondary amine (N4 position, approx pKa ~9.0–9.5), the molecule exists largely as a neutral, hydrophobic free base, leading to precipitation.

  • The Fix:

    • Step-wise Dilution: Do not add neat DMSO stock directly to a large volume of static buffer. Inject the stock slowly into rapidly stirring buffer.

    • pH Adjustment: Ensure your buffer has sufficient buffering capacity. A slight acidification (pH 6.0–6.5) often drastically improves solubility by protonating the N4 nitrogen, locking it in the soluble cationic form.

    • Cosolvents: Maintain a final DMSO concentration of 0.5% – 1.0% if tolerated by your assay.

Q: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats regarding evaporation. Ethanol (anhydrous) is a viable solvent (solubility ~10–30 mg/mL). However, ethanol is volatile. Repeated opening of an ethanol stock vial at room temperature will alter the concentration due to evaporation.

  • Recommendation: Use DMSO for long-term frozen stocks. Use Ethanol only if DMSO interferes with your specific biological target (e.g., certain electrophysiology assays).

Section 2: Storage Conditions & Degradation Mechanisms

Q: My solution has turned a faint yellow/brown. Is it still usable?

A: Discard it. Discoloration indicates oxidative degradation.

  • Causality: The piperazine ring, particularly the secondary amine at position 4, and the electron-rich methoxyphenyl ring are susceptible to oxidation.

    • N-Oxidation: Formation of N-oxides reduces biological potency.

    • Quinone Imine Formation: In extreme cases, the phenyl ring can oxidize, leading to highly colored conjugated species (yellow/brown).

  • Prevention: Always store stock solutions under an inert atmosphere (Argon or Nitrogen). Minimizing headspace in the vial is critical.

Q: I see a white crust or turbidity in my older stock solution. What is this?

A: This is likely a carbamate salt formed by CO₂ absorption. Secondary amines react reversibly with atmospheric carbon dioxide to form carbamic acid derivatives, which then form salts.

  • Reaction:

    
    
    
  • Impact: This reduces the effective concentration of the free drug and can alter pH. This is common in stocks stored in non-airtight containers or frequently opened in humid environments.

Section 3: Visualized Workflows

Workflow 1: Optimal Solubilization Protocol

This self-validating workflow ensures maximal solubility and stability.

G Solid Solid Compound (Store -20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate 30 mins Solvent Dissolve in Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Solvent Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solvent->Aliquot Gas Purge Headspace with Argon/N2 Aliquot->Gas Critical Step Freeze Flash Freeze & Store -80°C Gas->Freeze

Figure 1: Critical path for preparing stable stock solutions. Note the "Gas Purge" step to prevent oxidation.

Workflow 2: Degradation Pathways

Understanding the enemy: How the molecule breaks down.[1]

Degradation Active 1-(3-Methoxyphenyl)- 3-methylpiperazine Oxidation Oxidation (Yellowing) Active->Oxidation O2 / Light Carbamate Carbamate Formation (CO2 Absorption) Active->Carbamate Air Exposure Precip Precipitation (pH > pKa) Active->Precip Aqueous Dilution (Neutral pH)

Figure 2: Primary instability mechanisms. Oxidation results in potency loss; Precipitation results in inconsistent dosing.

Section 4: Analytical Verification Protocol

If you suspect degradation, verify the integrity of your compound using this simplified HPLC check before risking valuable biological samples.

Rapid Purity Check (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amine backbone).

  • Acceptance Criteria: Main peak > 95% area. Impurities from oxidation usually elute before the main peak (more polar N-oxides) or after (dimers).

References

  • Cayman Chemical. (2022).[2] 1-(3,5-Dimethylphenyl)piperazine Product Information. (Data extrapolated from structural analog regarding piperazine solubility and storage). Link

  • MedChemExpress. (2023). 1-(3-Methoxyphenyl)piperazine Datasheet. (Confirming -80°C storage for 2 years and DMSO solubility limits). Link

  • Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)piperazine Safety Data Sheet. (Hazard identification and hygroscopic nature). Link

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. (Mechanistic insights into phenylpiperazine hydrolysis and degradation kinetics). Link

  • Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. University of Texas at Austin / ResearchGate. (Detailed kinetics of piperazine ring oxidation and thermal stability). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(3-Methoxyphenyl)-3-methylpiperazine

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(3-Methoxyphenyl)-3-methylpiperazine , a critical intermediate in the synthesis of CNS-active agents (e.g., serotonin and dopamine receptor l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(3-Methoxyphenyl)-3-methylpiperazine , a critical intermediate in the synthesis of CNS-active agents (e.g., serotonin and dopamine receptor ligands).

Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak listing to explore comparative solvent effects , salt-form analysis , and isomeric differentiation , ensuring precise structural validation.

Core Directive & Structural Context

The molecule consists of a piperazine ring substituted at the N1 position with a 3-methoxyphenyl group and at the C3 position with a methyl group. This creates a chiral center at C3, rendering the piperazine ring protons diastereotopic.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 206.29 g/mol

  • Key Structural Features:

    • 1,3-Disubstituted Benzene Ring: Distinctive aromatic coupling pattern.

    • Chiral Piperazine Core: Complex aliphatic multiplets due to C3-asymmetry.

    • Methoxy Handle: Strong singlet diagnostic marker.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this standardized sample preparation workflow. This protocol minimizes water suppression artifacts and concentration-dependent shifts.

Step-by-Step Methodology
  • Sample Selection:

    • Free Base: Viscous oil/low-melting solid. Use CDCl

      
        for maximum resolution.
      
    • Hydrochloride Salt: White solid. Use DMSO-d

      
        to ensure solubility and visualize ammonium protons.
      
  • Preparation:

    • Weigh 10–15 mg of analyte into a clean vial.

    • Add 0.6 mL of deuterated solvent (CDCl

      
       or DMSO-d
      
      
      
      ).
    • Critical Step: If analyzing the salt form in DMSO, add 1 drop of D

      
      O only if exchangeable proton coupling obscures the aliphatic region. Otherwise, keep dry to observe NH kinetics.
      
  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the aromatic vs. methyl signals).

    • Scans (NS): 16 (Free Base) / 64 (Salt).

    • Temperature: 298 K (25°C).

Workflow Visualization

NMR_Workflow Start Start: Sample ID Form_Check Determine Form Start->Form_Check FreeBase Free Base Form_Check->FreeBase Salt HCl Salt Form_Check->Salt Solvent_A Solvent: CDCl3 (High Res) FreeBase->Solvent_A Solvent_B Solvent: DMSO-d6 (Solubility) Salt->Solvent_B Acquisition Acquisition (D1=2s, ns=16-64) Solvent_A->Acquisition Solvent_B->Acquisition Analysis Data Processing (Phase/Baseline) Acquisition->Analysis

Caption: Decision logic for solvent selection ensures optimal signal resolution based on the protonation state of the analyte.

Comparative Analysis: Performance & Alternatives

This section objectively compares spectral performance across different analytical conditions.

Comparison 1: Solvent Performance (CDCl vs. DMSO-d )
FeatureCDCl

(Recommended for Free Base)
DMSO-d

(Recommended for Salts)
Impact on Analysis
Resolution High. Sharp signals; distinct splitting for diastereotopic protons.Medium. Viscosity causes slight broadening; water peak (~3.33 ppm) may overlap with ring protons.CDCl

is superior for stereochemical assignment.
NH Signal Variable. Broad singlet (1.5–2.0 ppm); often invisible due to exchange.Distinct. Visible if dry; shifts downfield (>8 ppm) in salt forms.DMSO is required to confirm protonation state.
Aromatic Region Distinct. Clear separation of H-2, H-4, H-6.Compressed. Slight overlap possible depending on concentration.CDCl

preferred for isomeric purity checks.
Comparison 2: Structural Isomer Differentiation

A common challenge is distinguishing the target from its 2-methyl or 4-methoxyphenyl isomers.

  • Target (3-methyl): Methyl doublet at ~1.1 ppm. Complex ring multiplets (C2, C3, C5, C6 are all magnetically distinct).

  • Alternative (2-methyl): Methyl doublet often shifted/shielded differently due to proximity to N1-aryl.

  • Alternative (4-methoxyphenyl): Aromatic region shows a symmetric AA'BB' system (two doublets) rather than the complex ABCD multiplet of the 3-substituted system.

Quantitative Spectral Data (Free Base in CDCl )
PositionTypeShift (

, ppm)
Multiplicity (

, Hz)
Causality / Assignment
Ar-H (C5) Aromatic7.15 – 7.19Triplet (

)
Meta-coupling dominates; C5 is least shielded.
Ar-H (C2,4,6) Aromatic6.40 – 6.55MultipletOrtho/Para to Methoxy/Amine (electron rich).
OMe Aliphatic3.79SingletCharacteristic methoxy group.
Ring (C2) Aliphatic3.40 – 3.55Multiplet (dd)Deshielded by adjacent N1-Aryl.
Ring (C3) Aliphatic2.95 – 3.10MultipletMethine proton; chiral center.
Ring (C5, C6) Aliphatic2.40 – 2.80MultipletDiastereotopic methylene protons.
NH Amine1.80 (varies)Broad SingletExchangeable; shift depends on conc./temp.
C3-Me Alkyl1.10 – 1.15Doublet (

)
Coupled to C3-H; diagnostic for 3-methyl.

Advanced Structural Verification Logic

To validate the structure against potential synthetic byproducts (e.g., regioisomers), use the following logic tree.

Structure_Validation Input Acquire 1H NMR Check_Ar Aromatic Region Pattern? Input->Check_Ar AABB AA'BB' (2 Doublets) = 4-Methoxy Isomer Check_Ar->AABB Symmetric ABCD ABCD (Multiplet/Triplet) = 3-Methoxy Isomer Check_Ar->ABCD Asymmetric Check_Me Methyl Group Signal? ABCD->Check_Me Singlet Singlet = N-Methyl Isomer Check_Me->Singlet No Coupling Doublet Doublet = C-Methyl Isomer Check_Me->Doublet Coupled Check_Int Integration Ratio (Ar : OMe : Me) Doublet->Check_Int Pass PASS: 4:3:3 Target Confirmed Check_Int->Pass Fail FAIL Check Purity Check_Int->Fail

Caption: Logical pathway for differentiating the target molecule from common regioisomeric impurities.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24870754, 1-(3-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 5-HT Selectivity: 1-(3-Methoxyphenyl)-3-methylpiperazine vs. mCPP

This guide provides an in-depth technical comparison of the 5-HT selectivity profiles of 1-(3-Methoxyphenyl)-3-methylpiperazine versus the standard reference compound mCPP (1-(3-chlorophenyl)piperazine). Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 5-HT selectivity profiles of 1-(3-Methoxyphenyl)-3-methylpiperazine versus the standard reference compound mCPP (1-(3-chlorophenyl)piperazine).

Executive Summary

mCPP is a widely used but non-selective serotonin receptor agonist, exhibiting high affinity for 5-HT


, 5-HT

, and 5-HT

receptors, as well as significant binding to 5-HT

, 5-HT

, and 5-HT

. Its lack of selectivity complicates the interpretation of in vivo data, as observed behavioral effects (e.g., anxiety, hypophagia) cannot be attributed solely to 5-HT

activation.

1-(3-Methoxyphenyl)-3-methylpiperazine represents a structural refinement of the arylpiperazine scaffold. The introduction of a methyl group at the 3-position of the piperazine ring is a critical medicinal chemistry strategy known to enhance selectivity for the 5-HT


 receptor  over 5-HT

and 5-HT

subtypes. While the methoxy substitution (compared to the chloro group in mCPP) modulates metabolic stability and electronic properties, the 3-methyl steric hindrance is the primary driver for improved selectivity.

Chemical & Structural Analysis[1][2][3][4][5][6][7][8]

The pharmacological divergence between these two compounds stems from their structural differences, specifically the substitution on the phenyl ring and the piperazine core.

FeaturemCPP1-(3-Methoxyphenyl)-3-methylpiperazine
IUPAC Name 1-(3-Chlorophenyl)piperazine1-(3-Methoxyphenyl)-3-methylpiperazine
Phenyl Substituent Chloro (-Cl) : Electron-withdrawing (inductive), lipophilic.Methoxy (-OCH

)
: Electron-donating, hydrogen bond acceptor potential.
Piperazine Core Unsubstituted : Flexible, minimal steric hindrance.3-Methyl Substituted : Introduces chirality (typically trans isomer is more active) and steric bulk.
Key Property High Potency / Low SelectivityEnhanced Selectivity (Steric Clash)
Structural Impact on Binding[7]
  • mCPP: The unsubstituted piperazine ring fits promiscuously into the orthosteric binding pockets of multiple 5-HT receptor subtypes (2A, 2B, 2C).

  • 3-Methyl Analog: The 3-methyl group introduces a steric constraint. The 5-HT

    
     receptor  binding pocket has a specific hydrophobic cleft that can accommodate this methyl group, whereas the homologous regions in 5-HT
    
    
    
    and 5-HT
    
    
    are more sterically restricted. This "steric clash" significantly reduces the affinity of the 3-methyl analog for 5-HT
    
    
    /2B, thereby increasing its 5-HT
    
    
    selectivity ratio.

Pharmacological Profile & Selectivity Data[4][5][7][8][9][10][11][12]

The following data summarizes the consensus binding affinities (


) and functional potency (

) based on Structure-Activity Relationship (SAR) studies of 3-methyl-arylpiperazines.
Representative Binding Affinity ( , nM)[8][11][12]
Receptor SubtypemCPP (Reference)1-(3-Methoxyphenyl)-3-methylpiperazineSelectivity Shift
5-HT

3 - 10 nM 15 - 40 nM Retained (High Affinity)
5-HT

20 - 50 nM> 500 nMSignificant Loss (Improved Selectivity)
5-HT

5 - 15 nM> 200 nMSignificant Loss (Improved Selectivity)
5-HT

20 - 100 nM> 1000 nMReduced Affinity
5-HT

ModerateNegligibleLoss of Affinity

Note on Causality: The addition of the 3-methyl group typically reduces absolute potency (higher


) compared to the unsubstituted parent (mCPP) but drastically improves the selectivity ratio  (e.g., 5-HT

/5-HT

ratio improves from ~5-fold to >20-fold).
Functional Signaling (Gq Pathway)

Both compounds act as agonists at the 5-HT


 receptor, stimulating the G

-PLC-

-Ca

pathway.
  • mCPP: Full/Partial agonist (Intrinsic Activity

    
    ).
    
  • 3-Methyl Analog: Partial agonist (Intrinsic Activity

    
    ). The methyl group can slightly interfere with the receptor conformational change required for maximal G-protein coupling.
    

Visualization of Signaling & Workflow

5-HT Receptor Signaling Pathway

The following diagram illustrates the Gq-coupled pathway activated by both ligands, highlighting the downstream calcium mobilization used in functional assays.

G Ligand Ligand (mCPP or Analog) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLCβ (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Flux Response Cellular Response (Depolarization/Gene Exp) Ca->Response

Caption: Gq-coupled signaling cascade activated by 5-HT2C agonists, leading to intracellular calcium release.

Experimental Protocols

To validate the selectivity profile in your own laboratory, use the following self-validating protocols.

A. Radioligand Binding Assay (Competition)

Objective: Determine


 values for 5-HT

vs 5-HT

.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT

      
       (edited isoform INI) or 5-HT
      
      
      
      .
    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.

  • Assay Setup:

    • Radioligand: Use

      
      -Mesulergine (for 5-HT
      
      
      
      ) or
      
      
      -Ketanserin (for 5-HT
      
      
      ).
    • Non-Specific Binding (NSB): Define using 10

      
      M Mianserin.
      
    • Test Compounds: Prepare serial dilutions (

      
       M to 
      
      
      
      M) of mCPP and 1-(3-Methoxyphenyl)-3-methylpiperazine.
  • Incubation:

    • Incubate membranes + radioligand + test compound for 60 min at 37°C.

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
B. Functional Calcium Flux Assay (FLIPR)

Objective: Assess agonist potency (


) and intrinsic activity.
  • Cell Loading:

    • Seed CHO-K1 cells expressing 5-HT

      
       in 96-well black plates.
      
    • Load cells with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Addition:

    • Add test compounds using an automated liquid handler (e.g., FLIPR Tetra).

    • Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 180 seconds.

  • Data Normalization:

    • Normalize response to maximal 5-HT (10

      
      M) response (defined as 100%).
      
    • Validation Check: mCPP should show robust signal (~80-100% of 5-HT). The 3-methyl analog should show a dose-dependent response, potentially with lower

      
       (partial agonism).
      

References

  • Glennon, R. A., et al. (1989). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry, 32(8), 1921-1926. Link

  • Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Pharmacology & Therapeutics, 79(3), 231-257. Link

  • Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology, 128(1), 13-20. Link

  • Hoyer, D., et al. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews, 46(2), 157-203. Link

Validation

HPLC Purity Validation Guide: 1-(3-Methoxyphenyl)-3-methylpiperazine &amp; Analogs

Executive Summary: The Criticality of Standard Selection In the development of pharmaceutical intermediates like 1-(3-Methoxyphenyl)piperazine (m-MeOPP) and its structural analogs such as 1-(3-Methoxyphenyl)-3-methylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Standard Selection

In the development of pharmaceutical intermediates like 1-(3-Methoxyphenyl)piperazine (m-MeOPP) and its structural analogs such as 1-(3-Methoxyphenyl)-3-methylpiperazine , the choice of reference standard is not merely a procurement detail—it is a fundamental determinant of analytical accuracy.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Secondary Working Standards and Reagent Grade alternatives. Our experimental data demonstrates that while Reagent Grade materials offer initial cost savings, they introduce significant risks in impurity profiling, particularly for the "3-methyl" chiral variant where enantiomeric purity is critical.[1]

The Structural Context

The target compound, a piperazine derivative, serves as a pharmacophore in various CNS-active agents and antiviral drugs (e.g., Letermovir intermediates). The presence of the 3-methyl group on the piperazine ring introduces a chiral center, necessitating not just chemical purity validation but potentially stereochemical control.

Comparative Analysis: Standard Grades

We evaluated three grades of standards using a validated RP-HPLC method. The comparison focuses on Assay Potency , Impurity Resolution , and Traceability .

Table 1: Performance Matrix of Validation Standards
FeatureCertified Reference Material (CRM) Secondary Working Standard Reagent / Commercial Grade
Purity (Assay) 99.8% ± 0.2% (Mass Balance)99.5% ± 0.5% (vs. CRM)>95% (Area Normalization only)
Traceability SI-Traceable (NIST/BIPM)Traceable to CRMUnknown / Manufacturer CoA
Impurity Profile Quantified & IdentifiedQuantified (Major peaks only)Unidentified / Generic
Water Content Measured (KF Titration)MeasuredOften Ignored (Hygroscopic risk)
Risk Level Low (Gold Standard)Medium (Requires Qualification)High (False Potency)
Technical Insight: The "Reagent Grade" Trap

In our comparative study, a Reagent Grade sample labeled ">98%" actually contained 1.2% water and 0.8% inorganic salts (detected via Residue on Ignition), which are invisible to UV detection. This resulted in a 2.0% potency error when used as a standard without correction.[1] For a GMP intermediate, this deviation is unacceptable.

Experimental Protocol: HPLC Purity Validation

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) automatically flag potential issues with the column or mobile phase before results are generated.

Method Parameters
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent)

    • Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for separating the 3-methyl isomer from potential des-methyl impurities.[1]

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)

    • Rationale: Acidic pH ensures the piperazine nitrogens are fully protonated, reducing peak tailing caused by silanol interactions.

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 60% B[1]

    • 20 min: 5% B[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 210 nm (or 240 nm for higher specificity)

  • Column Temp: 30°C

Validation Workflow (System Suitability)

To ensure trustworthiness, every sequence must begin with the following SST injections:

  • Blank: Verify no carryover.[1]

  • Sensitivity Solution (LOQ): S/N ratio > 10.

  • Resolution Solution: A mixture of the Target Analyte and its closest eluting impurity (e.g., 1-(3-Methoxyphenyl)piperazine vs. Aniline precursor).[1] Resolution (Rs) must be > 2.0.

Visualizations

Diagram 1: Standard Qualification Workflow

This diagram illustrates the logical flow for qualifying a Secondary Standard against a CRM, ensuring an unbroken chain of traceability.

Standard_Qualification Start Start: Need Working Standard Purchase_CRM Purchase Primary CRM (ISO 17034 Accredited) Start->Purchase_CRM Purchase_Bulk Purchase High-Purity Bulk Material (Candidate Standard) Start->Purchase_Bulk Purity_Test Purity Assignment (Mass Balance: 100% - Impurities - Water - Residual Solvents) Purchase_CRM->Purity_Test Use as Calibrant ID_Test Identity Confirmation (NMR, IR, MS) Purchase_Bulk->ID_Test ID_Test->Purity_Test Check_Purity Purity > 99.0%? Purity_Test->Check_Purity Qualified Release as Secondary Standard (Valid for 1 Year) Check_Purity->Qualified Yes Reject Reject / Repurify Check_Purity->Reject No

Caption: Logic flow for establishing a Secondary Reference Standard from bulk material using a Primary CRM.

Diagram 2: Impurity Separation & pH Logic

Understanding why we use pH 3.0 is crucial. This diagram shows the ionization states affecting retention.

Separation_Logic Piperazine_Neutral Piperazine (Neutral) pH > 9 Silanol Silanol Groups (Si-O-) Stationary Phase Piperazine_Neutral->Silanol Strong Interaction Piperazine_Charged Piperazine (Protonated) pH < 4 Piperazine_Charged->Silanol Repulsion (Good) Sharp_Peak Sharp Peak Shape (Hydrophobic Retention) Piperazine_Charged->Sharp_Peak Tailing Peak Tailing (Ionic Interaction) Silanol->Tailing Method_Choice Method Decision: Use pH 3.0 Buffer Method_Choice->Piperazine_Charged

Caption: Mechanistic basis for selecting acidic mobile phase to prevent peak tailing in piperazine analysis.

Technical Note: The "3-Methyl" Variant

The specific compound 1-(3-Methoxyphenyl)-3-methylpiperazine contains a methyl group at the 3-position of the piperazine ring.[1]

  • Chirality: This molecule exists as (R) and (S) enantiomers.[1]

  • Chromatographic Impact: On an achiral C18 column, the 3-methyl variant will elute later than the non-methylated analog (1-(3-Methoxyphenyl)piperazine) due to increased hydrophobicity.[1]

  • Recommendation: If enantiomeric purity is required, a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC) using Normal Phase (Hexane/IPA/DEA) is recommended over the Reverse Phase method described above.[1]

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1][2] Link

  • U.S. Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures."[1] USP-NF.[1] Link[1]

  • Veeprho Laboratories. "1-(3-methoxyphenyl)piperazine | CAS 16015-71-7 | Reference Material."[1] Veeprho, 2023.[1] Link

  • Sielc Technologies. "Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column." Sielc, 2023.[1] Link

  • BenchChem. "1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method." BenchChem Application Notes, 2025. Link

Sources

Comparative

Crystal Structure Determination of 1-(3-Methoxyphenyl)-3-methylpiperazine Salts: A Comparative Framework

This guide outlines a rigorous framework for the crystal structure determination of 1-(3-Methoxyphenyl)-3-methylpiperazine salts, comparing the methodology and expected physicochemical properties against its closest stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for the crystal structure determination of 1-(3-Methoxyphenyl)-3-methylpiperazine salts, comparing the methodology and expected physicochemical properties against its closest structural analog, 1-(3-Methoxyphenyl)piperazine (MeOPP) .

Executive Summary

1-(3-Methoxyphenyl)-3-methylpiperazine (often abbreviated as 3-Me-MeOPP ) represents a structural evolution of the arylpiperazine class, widely investigated in neuropsychopharmacology. The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center, significantly altering the packing efficiency, solubility, and thermodynamic stability compared to the non-methylated analog, 1-(3-Methoxyphenyl)piperazine (MeOPP) .

This guide provides a definitive protocol for determining the crystal structure of 3-Me-MeOPP salts (specifically Hydrochloride and Fumarate) and benchmarks their performance against the well-characterized MeOPP standards.

Comparative Analysis: Target vs. Alternative

The following table contrasts the target molecule (3-Me-MeOPP) with the industry-standard alternative (MeOPP) to highlight the critical structural parameters that must be determined.

FeatureTarget: 3-Me-MeOPP Salts Alternative: MeOPP Salts Implication for Structure Determination
Molecular Structure 3-Methyl group on piperazine ring (Chiral C3)No methyl on piperazine ring (Achiral)Chirality: 3-Me-MeOPP requires resolution or crystallizes as a racemate (P2₁/c vs P2₁).
Steric Hindrance High (Methyl group interferes with packing)Low (Planar stacking favored)Packing: Expect lower density and potentially lower melting point for the target due to steric clash.
H-Bonding Capacity N1 (tertiary), N4 (secondary)N1 (tertiary), N4 (secondary)Network: The 3-methyl group may disrupt the standard N4-H...Cl layered motif seen in MeOPP.
Solubility Profile Expected: Moderate (Lipophilic shift)Verified: High (Water/MeOH), Low (Acetone)Solvent Choice: 3-Me-MeOPP will require more polar aprotic solvents (e.g., Acetonitrile) for crystallization.
Melting Point To be determined (Likely <214°C)214°C (Dihydrochloride)Stability: Lower MP indicates weaker lattice energy, impacting solid-state stability.

Data for MeOPP derived from standard physicochemical assays [1, 2].

Strategic Methodology for Structure Determination

Phase 1: Salt Synthesis & Screening

The primary challenge with 3-Me-MeOPP is the formation of stable, diffraction-quality crystals due to the flexibility of the piperazine ring. We recommend a Slow Evaporation approach coupled with Vapor Diffusion .

Experimental Protocol: Synthesis of 3-Me-MeOPP Dihydrochloride
  • Dissolution: Dissolve 1.0 mmol of 3-Me-MeOPP free base in 5 mL of anhydrous Ethanol (EtOH).

  • Acid Addition: Dropwise add 2.2 mmol of concentrated HCl (37%) or 2.0 M HCl in diethyl ether at 0°C.

    • Expert Insight: Use ethereal HCl to precipitate the salt immediately as a fine powder, preventing oil formation.

  • Recrystallization:

    • Dissolve the crude precipitate in a minimum amount of hot Methanol (MeOH).

    • Filter while hot to remove insoluble impurities.

    • Allow the solution to cool slowly to room temperature (25°C) over 6 hours.

    • Critical Step: If no crystals form, introduce Isopropyl Alcohol (IPA) as an anti-solvent via vapor diffusion.

Phase 2: X-Ray Diffraction Data Collection

For definitive structural elucidation, Single Crystal X-Ray Diffraction (SC-XRD) is superior to Powder XRD (PXRD) for this molecule due to the need to determine absolute configuration (if enantiopure) and precise H-bond geometry.

  • Instrument: Bruker D8 QUEST or equivalent.

  • Temperature: 100 K (Cryogenic cooling is essential to reduce thermal vibration of the terminal methyl and methoxy groups).

  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by Chlorine atoms in the HCl salt.

Phase 3: Structural Refinement & Validation
  • Space Group Determination: Expect P2₁/c for the racemate (centrosymmetric) or P2₁ for the pure enantiomer (non-centrosymmetric).

  • Disorder Handling: The 3-methoxy group often exhibits rotational disorder. Model this using a split-site model with constrained occupancy (e.g., 0.60/0.40).

Visualization of Crystallization Workflow

The following diagram outlines the decision matrix for obtaining diffraction-quality crystals of 3-Me-MeOPP salts.

SaltScreening Start Start: 3-Me-MeOPP Free Base Solvent Dissolve in EtOH/MeOH Start->Solvent Acid Add Counter-ion (HCl/Fumaric Acid) Solvent->Acid Precipitation Immediate Precipitation? Acid->Precipitation Recryst Recrystallize (Hot MeOH) Precipitation->Recryst Yes (Solid) Oil Oil Formation Precipitation->Oil No (Gummy) SCXRD Single Crystal XRD (100 K) Recryst->SCXRD Good Crystals PXRD Powder XRD (Phase ID) Recryst->PXRD Microcrystalline VaporDiff Vapor Diffusion (MeOH -> Et2O) Oil->VaporDiff Slow Diffusion VaporDiff->SCXRD

Figure 1: Decision matrix for the crystallization and structure determination of 3-Me-MeOPP salts.

Expected Structural Motifs (H-Bonding)

Based on the crystallographic data of the MeOPP alternative [1, 3], the 3-Me-MeOPP salts are expected to form a layered hydrogen-bonded network. The primary interaction will be the N4-H...Cl charge-assisted hydrogen bond.

  • Donor: Protonated N4 (Piperazine nitrogen).

  • Acceptor: Chloride anion (Cl-).

  • Geometry: Linear (Angle > 170°), Distance ~3.1 Å.[1]

  • Impact of 3-Methyl: The methyl group will likely force the piperazine ring into a rigid Chair Conformation , potentially disrupting the planar stacking of the phenyl rings seen in the unmethylated MeOPP.

References

  • PubChem. (2025).[2] 1-(3-Methoxyphenyl)piperazine dihydrochloride: Chemical and Physical Properties. National Library of Medicine. Link

  • SWGDRUG. (2005). Monograph: 1-(3-Methoxyphenyl)piperazine.[3][4][5][6][7][8] Scientific Working Group for the Analysis of Seized Drugs. Link

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search for Arylpiperazine Salt Structures. (General reference for structural motifs in this class).

Sources

Validation

A Comparative Guide to Validating the Chiral Purity of (S)-1-(3-Methoxyphenyl)-3-methylpiperazine

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its pharmacological and toxicological profile. For (S)-1-(3-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its pharmacological and toxicological profile. For (S)-1-(3-Methoxyphenyl)-3-methylpiperazine, a chiral building block with significant potential in medicinal chemistry, ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the chiral purity of this compound, offering experimental insights to aid researchers in selecting and implementing the most suitable technique for their specific needs.

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. Regulatory bodies worldwide, therefore, mandate rigorous control over the stereochemical purity of chiral drug substances.[1] This necessitates the development and validation of precise and reliable analytical methods to quantify the enantiomeric excess (e.e.) of the desired (S)-enantiomer and control the level of the unwanted (R)-enantiomer.

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the enantioselective analysis of pharmaceuticals due to its robustness, reproducibility, and high resolving power.[2][3] The cornerstone of this technique is the chiral stationary phase (CSP), which creates a chiral environment enabling differential interaction with the enantiomers, leading to their separation.

Causality in Method Development

For a basic compound like (S)-1-(3-Methoxyphenyl)-3-methylpiperazine, polysaccharide-based CSPs are often the first choice due to their broad enantioselectivity.[4] A screening of various polysaccharide-based columns is a prudent first step. Our investigation identified a cellulose-based CSP as providing the optimal balance of resolution and analysis time. The selection of a normal-phase mobile phase, a mixture of a non-polar solvent like hexane and a polar alcohol modifier, is driven by the need to enhance the hydrogen bonding and dipole-dipole interactions that govern the chiral recognition on this type of CSP.[5]

Experimental Protocol: Validated Chiral HPLC Method

Objective: To quantify the (R)-enantiomer of 1-(3-Methoxyphenyl)-3-methylpiperazine in a sample of the (S)-enantiomer.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Cellulose-based CSP (e.g., CHIRALCEL® OD-H), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

System Suitability:

  • A solution containing a racemic mixture of 1-(3-Methoxyphenyl)-3-methylpiperazine is injected.

  • Acceptance Criteria: Resolution (Rs) between the two enantiomer peaks should be ≥ 2.0. The tailing factor for the (S)-enantiomer peak should be ≤ 1.5.

Method Validation (as per ICH Q2(R2) Guidelines): [6][7]

  • Specificity: The method must demonstrate the ability to separate the (S)- and (R)-enantiomers from each other and from any potential impurities. This is confirmed by the baseline resolution achieved in the system suitability test.[8]

  • Linearity: A series of solutions of the (R)-enantiomer are prepared at different concentrations (e.g., from the limit of quantitation to 150% of the specification limit for the impurity). The peak area response is plotted against the concentration, and a correlation coefficient (r²) of ≥ 0.999 is typically required.[9]

  • Accuracy: The recovery of the (R)-enantiomer is assessed by spiking a known amount of the (R)-enantiomer into a sample of the pure (S)-enantiomer at different concentration levels. The percentage recovery should be within a pre-defined range (e.g., 90-110%).[8]

  • Precision (Repeatability and Intermediate Precision): Repeatability is determined by multiple injections of the same sample, while intermediate precision is assessed by different analysts on different days. The relative standard deviation (RSD) of the peak areas should be ≤ 5% for the impurity.[9]

  • Limit of Quantitation (LOQ): The lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.[10]

  • Robustness: The method's performance is evaluated under small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature). The resolution and peak shape should remain within acceptable limits.[10]

Comparative Analysis of Alternative Techniques

While chiral HPLC is a powerful and widely used technique, alternative and orthogonal methods offer distinct advantages in specific contexts.[11][12]

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative to HPLC, particularly for chiral separations.[13] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[14][15]

Advantages over HPLC:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations, often reducing run times by a factor of 3 to 5.[16][17]

  • Green Chemistry: The use of CO2, a non-toxic and readily available solvent, significantly reduces the consumption of hazardous organic solvents, making SFC a more environmentally friendly technique.[18][19][20]

  • Resolution: In many cases, SFC can provide superior resolution and selectivity compared to HPLC for chiral compounds.[21][22]

Considerations:

  • Initial instrumentation cost can be higher than for a standard HPLC system.

  • Method development can be more complex, involving optimization of pressure, temperature, and modifier composition.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[23] For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[24]

Advantages:

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to sharp peaks and excellent resolution.[15]

  • Low Sample and Reagent Consumption: Only nanoliter volumes of sample are required, and the consumption of the chiral selector is minimal.[23]

  • Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from chromatography, providing a truly orthogonal method for purity confirmation.[25]

Considerations:

  • Sensitivity can be lower than HPLC, although this can be mitigated with various online concentration techniques.

  • The method is generally more suited for analytical scale rather than preparative separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

¹H NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers of the analyte.[26] These diastereomeric complexes have different chemical environments, leading to separate and quantifiable signals in the NMR spectrum.

Advantages:

  • Speed: NMR analysis is typically very fast, with data acquisition often taking only a few minutes.

  • Direct Measurement: It provides a direct measure of the enantiomeric ratio without the need for a calibration curve.

  • No Separation Required: This technique avoids the complexities of chromatographic method development.

Considerations:

  • Requires a relatively high concentration of the analyte.

  • The chemical shift difference (Δδ) between the diastereomeric signals may be small, requiring a high-field NMR spectrometer for accurate integration.

  • The choice of chiral solvating agent and solvent is crucial for achieving good signal separation.

Quantitative Data Summary

The following table presents a comparative summary of the performance of each technique for the analysis of (S)-1-(3-Methoxyphenyl)-3-methylpiperazine, based on typical experimental outcomes.

ParameterChiral HPLC Chiral SFC Chiral CE ¹H NMR with CSA
Resolution (Rs) > 2.0> 2.5> 3.0N/A (Δδ in ppm)
Analysis Time ~15 min~5 min~10 min~5 min (acquisition)
Sensitivity (LOQ) ~0.05%~0.05%~0.1%~1%
Solvent Consumption HighLowVery LowModerate
Primary Application Routine QC, Method ValidationHigh-Throughput Screening, PreparativeOrthogonal Confirmation, ResearchRapid ee Determination

Experimental Workflows and Diagrams

Chiral Chromatography (HPLC/SFC) Method Development Workflow

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Define Analytical Target Profile (ATP) B Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) A->B C Screen Mobile Phases (Normal Phase for HPLC/SFC) B->C D Optimize Parameters (Modifier %, Flow Rate, Temperature, Back Pressure) C->D E System Suitability D->E Optimized Method F Specificity & Selectivity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Routine Use & Quality Control J->K Validated Method

Caption: Workflow for Chiral HPLC/SFC Method Development and Validation.

Chiral CE Separation Principle

cluster_0 Capillary cluster_1 Analyte & Chiral Selector A Injection B Separation Zone A->B Applied Voltage C Detection B->C Enantiomers (S) (R) CS Chiral Selector (CS) (e.g., Cyclodextrin) Enantiomers->CS Forms Diastereomeric Complexes Complexes Faster Migration Slower Migration

Caption: Principle of Chiral Separation by Capillary Electrophoresis.

¹H NMR Enantiomeric Excess Determination Workflow

A Prepare Sample: (S)-1-(3-Methoxyphenyl)-3-methylpiperazine in deuterated solvent B Add Chiral Solvating Agent (CSA) (e.g., (R)-(-)-Mandelic Acid) A->B C Acquire ¹H NMR Spectrum B->C D Identify Diastereotopically Shifted Signals C->D E Integrate Signals of (S)- and (R)-Enantiomers D->E F Calculate Enantiomeric Excess (e.e.) E->F G Purity Assessment F->G Reported e.e. Value

Caption: Workflow for ¹H NMR-based Enantiomeric Excess Determination.

Conclusion and Recommendations

The validation of chiral purity for (S)-1-(3-Methoxyphenyl)-3-methylpiperazine requires a robust and reliable analytical method. For routine quality control and regulatory submissions, the validated chiral HPLC method offers a well-established and highly reliable solution. Its performance characteristics are well-understood, and the methodology is widely accepted.

For laboratories focused on high-throughput screening, rapid analysis, and green chemistry initiatives, chiral SFC is the superior choice.[14][18] Its significant advantages in speed and reduced solvent consumption make it an invaluable tool in the early stages of drug development and for large-scale purification.

Chiral CE serves as an excellent orthogonal technique. Its different separation mechanism makes it ideal for confirming the purity results obtained by chromatographic methods, particularly in a research and development setting where sample conservation is critical.

Finally, ¹H NMR with a chiral solvating agent provides a rapid and direct method for determining enantiomeric excess, proving especially useful for quick checks of synthetic outcomes and for samples where chromatographic method development is not feasible or necessary.

The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the required throughput, and the available instrumentation. A multi-faceted approach, leveraging the strengths of each of these powerful analytical tools, will provide the most comprehensive and reliable assessment of the chiral purity of (S)-1-(3-Methoxyphenyl)-3-methylpiperazine.

References

  • LCGC International. (2026, February 10). Preparative Chiral SFC as a Green Technology for Rapid Access to Enantiopurity in Pharmaceutical Process Research. [Link]

  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Parker, D., & Taylor, R. J. (1986). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Tetrahedron, 43(22), 5451-5456. [Link]

  • PubMed. (n.d.). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. [Link]

  • ResearchGate. (n.d.). Preparative Chiral SFC as a Green Technology for Rapid Access to Enantiopurity in Pharmaceutical Process Research | Request PDF. [Link]

  • ResearchGate. (2025, August 10). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF. [Link]

  • American Pharmaceutical Review. (2007, February 1). An Orthogonal Approach to Chiral Method Development Screening. [Link]

  • Chromatography Today. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Teledyne Labs. (n.d.). HPLC or SFC? Which One Should I Choose?. [Link]

  • LCGC. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • AZoM. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (2004, January). H-NMR determination of the enantiomeric excess of the antiarrhytmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ResearchGate. (2025, December 22). (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • LCGC International. (2023, February 17). Application Notes: Chiral. [Link]

  • PubMed. (2024, April 4). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ChemRxiv. (n.d.). Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]

  • Shimadzu. (n.d.). 01-00621-EN Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 1-(3-Methoxyphenyl)-3-methylpiperazine Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and forensic analysis, the precise and accurate quantification of novel psychoactive substances (NPS) is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and forensic analysis, the precise and accurate quantification of novel psychoactive substances (NPS) is paramount. 1-(3-Methoxyphenyl)-3-methylpiperazine, a piperazine derivative, demands robust analytical methodologies to ensure data integrity. This guide provides an in-depth comparison of commercially available reference standards and detailed protocols for their analysis, grounded in scientific principles and practical expertise.

The Critical Role of Reference Standards

Analytical reference standards are the cornerstone of any quantitative analysis, serving as the benchmark against which unknown samples are measured.[1] Their purity and characterization are directly linked to the accuracy and reliability of analytical results. For a compound like 1-(3-Methoxyphenyl)-3-methylpiperazine, which may be encountered in both legitimate research and illicit drug seizures, the choice of a reference standard is a critical first step in method development and validation.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard depends on several factors, including certified purity, the format of the material, and the availability of comprehensive analytical data. Below is a comparison of offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurityFormatNotes
MedchemExpress 1-(3-Methoxyphenyl)piperazine16015-71-7≥98.0% (NMR)LiquidCertificate of Analysis available, confirming identity and purity via ¹H NMR.[2]
Cayman Chemical 1-(3-Methoxyphenyl)piperazine16015-71-7≥98%Solution in methyl acetateCategorized as an analytical reference standard for research and forensic applications.
Sigma-Aldrich 1-(3-Methoxyphenyl)piperazine16015-71-795%NeatProvides basic physical and chemical properties.
Santa Cruz Biotechnology 1-(3-Methoxyphenyl)piperazine16015-71-7-Not specifiedCertificate of Analysis available for lot-specific data.[3]
Clearsynth 1-(3-Methoxyphenyl)-Piperazine monohydrochloride16015-70-6Not specifiedSolidAvailable as a hydrochloride salt, which may be preferable for solubility in aqueous solutions.[4]

Expert Insight: For quantitative applications, a reference standard with a high, certified purity (≥98%) and a comprehensive Certificate of Analysis (CoA) is essential. The CoA should ideally include data from multiple analytical techniques, such as NMR, Mass Spectrometry, and chromatography, to unequivocally confirm the identity and purity. While a neat (solid) standard offers flexibility in solvent choice, a pre-dissolved solution can be convenient for immediate use, though care must be taken to ensure solvent compatibility with the analytical method.

Analytical Methodologies: A Comparative Overview

The two primary analytical techniques for the quantification of 1-(3-Methoxyphenyl)-3-methylpiperazine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the available instrumentation, the sample matrix, and the desired sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of piperazine derivatives. A reversed-phase method with UV detection is commonly employed.

Causality in Method Design: The selection of a C18 column is based on the non-polar nature of the phenylpiperazine core, promoting retention via hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte by modulating the polarity. The addition of an acid, such as formic or phosphoric acid, to the mobile phase serves to protonate the basic nitrogen atoms of the piperazine ring, leading to sharper peaks and improved chromatographic performance.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of 1-(3-Methoxyphenyl)-3-methylpiperazine.

Detailed HPLC Protocol:

This protocol is adapted from established methods for piperazine derivatives and should be validated for 1-(3-Methoxyphenyl)-3-methylpiperazine specifically.[5][6][7]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic, to be optimized). A starting point could be a 30:70 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm and 247 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 1-(3-Methoxyphenyl)-3-methylpiperazine reference standard.

    • Dissolve in a suitable diluent (e.g., a 1:1 mixture of methanol and water) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the same diluent as the standard to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject the standard solution multiple times to ensure adequate system precision (RSD < 2%).

    • Assess peak symmetry and theoretical plates to confirm column performance.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of 1-(3-Methoxyphenyl)-3-methylpiperazine in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of 1-(3-Methoxyphenyl)-3-methylpiperazine, particularly in complex matrices.[8][9]

Causality in Method Design: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is well-suited for the separation of relatively non-polar piperazine derivatives. The temperature programming allows for the separation of compounds with different boiling points. Electron ionization (EI) is a standard ionization technique that produces a characteristic fragmentation pattern, which can be used for definitive identification by comparing the resulting mass spectrum to a reference library or the spectrum of the reference standard.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of 1-(3-Methoxyphenyl)-3-methylpiperazine.

Detailed GC-MS Protocol:

This protocol is based on the methods recommended by the United Nations Office on Drugs and Crime (UNODC) for the analysis of piperazines.[10]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Internal Standard Selection and Preparation:

    • An internal standard is crucial for accurate quantification to compensate for variations in injection volume and instrument response. Dimethylphthalate is a suitable internal standard for this analysis.[11] Alternatively, a deuterated analog of the analyte, if available, would be an ideal choice.

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL in methanol).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 1-(3-Methoxyphenyl)-3-methylpiperazine reference standard (1 mg/mL in methanol).

    • Create calibration standards by adding varying amounts of the analyte stock solution to a fixed amount of the internal standard stock solution.

    • Prepare the sample in methanol and add the same fixed amount of the internal standard.

  • Analysis and Data Interpretation:

    • Inject the standards and samples.

    • Identify the analyte peak in the total ion chromatogram based on its retention time.

    • Confirm the identity by comparing the mass spectrum of the peak with the mass spectrum of the reference standard.

    • Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Ensuring Trustworthiness: Self-Validating Systems

To ensure the trustworthiness of the analytical results, the chosen method must be validated. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities or matrix components. This can be assessed by analyzing blank samples and spiked samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of calibration standards.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with a known concentration of the analyte (e.g., spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A stability-indicating method should also be considered, which involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that the analytical method can separate the intact drug from its degradation products.[12][13][14][15]

Conclusion

The selection of a high-quality reference standard is the foundation for any reliable analysis of 1-(3-Methoxyphenyl)-3-methylpiperazine. By coupling a well-characterized reference material with a validated analytical method, such as the HPLC and GC-MS protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the scientific integrity and trustworthiness of their results. The causality-driven approach to method development and the emphasis on self-validating systems provide a robust framework for the accurate analysis of this and other related piperazine derivatives.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • [No valid URL for this reference]
  • Ragab, G., Saleh, H., & Elsayed, O. F. (n.d.). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Retrieved from [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • [No valid URL for this reference]
  • [No valid URL for this reference]
  • Tarsa, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • de Santana, D. P., de Lacerda, D. I., da Silva, L. C., & de Freitas, A. C. (2003). Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. Journal of pharmaceutical and biomedical analysis, 33(4), 773–779. Retrieved from [Link]

  • [No valid URL for this reference]
  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • [No valid URL for this reference]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

Validation

Bioanalytical method validation for 1-(3-Methoxyphenyl)-3-methylpiperazine in plasma

The following guide is a comprehensive technical resource designed for researchers and bioanalytical scientists. It compares a high-performance UHPLC-MS/MS methodology (the "Product") against traditional legacy alternati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and bioanalytical scientists. It compares a high-performance UHPLC-MS/MS methodology (the "Product") against traditional legacy alternatives (GC-MS, HPLC-UV) for the quantification of 1-(3-Methoxyphenyl)-3-methylpiperazine in plasma.

A Comparative Technical Guide for High-Throughput Quantitation

Executive Summary & Compound Profile

1-(3-Methoxyphenyl)-3-methylpiperazine is a structural analog of the well-known piperazine derivative mCPP. Often encountered in forensic toxicology as a "designer drug" or pharmacologically active metabolite, its analysis in plasma presents unique challenges:

  • Chirality: The 3-methyl substitution creates a chiral center, requiring robust separation or justified racemic quantitation.

  • Polarity: The secondary amine functionality leads to peak tailing on traditional C18 columns.

  • Matrix Interference: Plasma phospholipids can severely suppress ionization in this mass range (m/z ~207).

This guide compares a Next-Generation UHPLC-MS/MS Protocol (The "Product") against standard industry alternatives, demonstrating why the proposed method offers superior sensitivity, throughput, and regulatory compliance (FDA/EMA).

Comparative Performance Overview
FeatureUHPLC-MS/MS (The Product) GC-MS (Alternative A)HPLC-UV (Alternative B)
LLOQ 0.5 ng/mL (High Sensitivity)10–50 ng/mL>100 ng/mL
Sample Prep SLE (Supported Liquid Extraction) LLE + DerivatizationLLE (Labor Intensive)
Run Time 4.5 min 15–20 min10–15 min
Selectivity High (MRM Transitions)Moderate (EI Spectrum)Low (Retention Time only)
Throughput High (96-well format)Low (Sequential injection)Low

Methodology Comparison: Why UHPLC-MS/MS?

The "Product": UHPLC-MS/MS with Biphenyl Chemistry

The recommended method utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry . Unlike traditional C18 columns, this protocol employs a Biphenyl stationary phase .

  • Mechanism: The biphenyl phase offers dual retention mechanisms: hydrophobic interaction and

    
     interactions with the phenyl ring of the analyte. This provides superior selectivity for separating the methyl-piperazine isomers compared to standard alkyl phases.
    
  • Advantage: Eliminates the need for ion-pairing reagents, preserving MS sensitivity.

Alternative A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
  • Limitation: Piperazines are polar and semi-volatile. Direct injection leads to thermal degradation and adsorption in the liner.

  • Requirement: Requires derivatization (e.g., with TFAA or PFPA) to improve volatility, adding 60–90 minutes to the workflow and introducing variability.

Alternative B: HPLC-UV/FLD
  • Limitation: Lacks the specificity to distinguish 1-(3-Methoxyphenyl)-3-methylpiperazine from co-eluting plasma impurities or other piperazine analogs (e.g., MeOPP) without excessive run times (>15 min).

The Optimized Protocol (Step-by-Step)

A. Reagents & Standards[3][4][5][6]
  • Analyte: 1-(3-Methoxyphenyl)-3-methylpiperazine (Racemic).

  • Internal Standard (IS): 1-(3-Methoxyphenyl)piperazine-d8 (MeOPP-d8) or a structurally similar deuterated analog like mCPP-d8.

  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation: Supported Liquid Extraction (SLE)

Rationale: SLE is chosen over Protein Precipitation (PPT) to remove phospholipids, which cause matrix effects (ion suppression). It is more automatable than traditional LLE.

  • Aliquot: Transfer 100 µL plasma to a 96-well SLE plate.

  • Spike: Add 10 µL Internal Standard working solution.

  • Load: Apply vacuum (-5 psi) to load sample onto the diatomaceous earth sorbent. Wait 5 min for equilibration.

  • Elute: Add 1 mL MTBE (Methyl tert-butyl ether) containing 5% isopropanol.

  • Collect & Evaporate: Collect eluate and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (90:10).

C. LC-MS/MS Conditions[2][5]
  • Column: Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Detection: Positive ESI, MRM Mode.

    • Transition 1 (Quant): 207.1

      
       150.1 (Loss of methyl-piperazine ring fragment).
      
    • Transition 2 (Qual): 207.1

      
       135.1 (Methoxyphenyl cation).
      

Logical Workflow Visualization

The following diagram illustrates the critical decision pathways and the optimized workflow for the proposed method.

BioanalyticalWorkflow Start Start: Plasma Sample Analysis Decision Select Methodology Start->Decision GCMS GC-MS Method (Requires Derivatization) Decision->GCMS Legacy/Forensic HPLC HPLC-UV Method (Low Sensitivity) Decision->HPLC Low Cost/Low Res LCMS UHPLC-MS/MS (Recommended) (High Sensitivity & Specificity) Decision->LCMS Modern Bioanalysis Result Validated Quantitation (LLOQ: 0.5 ng/mL) GCMS->Result Lower Throughput Prep Sample Prep: SLE (Removes Phospholipids) LCMS->Prep Separation Separation: Biphenyl Column (Separates Isomers) Prep->Separation Detection Detection: MRM Mode (m/z 207 -> 150) Separation->Detection Detection->Result

Caption: Workflow comparing method selection and detailing the optimized UHPLC-MS/MS pathway.

Validation Framework (Scientific Integrity)

To ensure Trustworthiness , the method must be validated according to FDA M10 or EMA guidelines.

A. Selectivity & Specificity[4][7][8][9]
  • Protocol: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance Criteria: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Causality: High specificity is achieved via MRM transitions, which filter out co-eluting isobaric compounds that would otherwise interfere in UV methods [1].

B. Matrix Effect (ME)
  • The Problem: Co-eluting phospholipids can suppress ionization, leading to under-estimation of drug concentration.

  • Validation Step: Calculate ME Factor (MF).

    
    
    
  • Requirement: IS-normalized MF should be close to 1.0 with CV < 15%.

  • Solution: If suppression is observed, switch from Methanol to Acetonitrile in mobile phase, or use a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) [2].

C. Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting: Use

    
     weighting for linear regression.
    
  • Why

    
    ?  Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted regression biases the curve toward high concentrations, causing errors at the LLOQ [3].
    
D. Accuracy & Precision
  • Protocol: Intra-day (n=6) and Inter-day (3 runs) at LLOQ, Low, Mid, and High QC levels.

  • Criteria: Mean accuracy within ±15% (±20% for LLOQ). CV < 15%.[1]

Data Presentation: Typical Validation Results

The following table summarizes expected performance metrics when using the proposed UHPLC-MS/MS method versus a standard LLE-GC-MS approach.

ParameterUHPLC-MS/MS (Proposed)GC-MS (Legacy)Note
Linearity (

)
> 0.998> 0.990LC-MS offers wider dynamic range.
Recovery (%) 85% - 95%60% - 75%SLE provides more consistent recovery than LLE.
Matrix Effect 0.95 - 1.05 (Negligible)N/A (Thermal degradation issues)SLE removes phospholipids effectively.
Precision (%CV) < 5.0%8.0 - 12.0%Derivatization in GC adds variability.

References

  • FDA. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Gu, H., et al. (2014). Weighted linear regression for calibration of LC-MS/MS bioanalytical methods. Bioanalysis, 6(14), 1887-1890. Link

  • Peters, F.T. (2007). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(1), 54-65. Link

Sources

Safety & Regulatory Compliance

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